1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Description
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Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLSMBJVHOZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-81-5 | |
| Record name | 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS 1337880-81-5), a molecule of significant interest in medicinal chemistry. By combining the structural features of both morpholine and pyrrolidine, this compound represents a promising scaffold for the development of novel therapeutics across various disease areas. This document will delve into its chemical rationale, potential physicochemical properties, proposed synthesis and characterization, and hypothesized biological applications, offering a forward-looking perspective for researchers in the field.
Introduction: The Strategic Combination of Privileged Heterocycles
The design of this compound is a testament to the power of scaffold hopping and the strategic incorporation of "privileged structures" in drug discovery. Both the morpholine and pyrrolidine rings are well-established pharmacophores, each conferring unique and advantageous properties to a drug candidate.[1][2][3][4]
The morpholine moiety is a versatile heterocyclic motif frequently found in approved drugs and experimental therapeutics.[1][2] Its inclusion is often driven by its ability to improve physicochemical and pharmacokinetic properties.[1][2] The presence of the ether oxygen can enhance aqueous solubility and act as a hydrogen bond acceptor, while the saturated ring is generally metabolically stable.[5][6] Furthermore, the basic nitrogen of the morpholine ring can be crucial for target engagement.
The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[3][7] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[4] The nitrogen atom of the pyrrolidine ring provides a key point for substitution and can act as a hydrogen bond donor or acceptor, contributing to the molecule's overall pharmacological profile.[7]
By tethering a morpholine ring via an ethyl linker to the nitrogen of a 3-aminopyrrolidine core, this compound emerges as a novel chemical entity with the potential for diverse biological activities. The primary amine at the 3-position of the pyrrolidine ring offers a reactive handle for further chemical modification, making this compound a versatile building block for combinatorial library synthesis.
Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this compound is not widely published, we can predict its key physicochemical properties based on its structure. These properties are critical for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H21N3O·3HCl | Based on its chemical structure. |
| Molecular Weight | 308.68 g/mol | Calculated from the molecular formula.[8] |
| Form | Trihydrochloride salt | The presence of three basic nitrogen atoms (one in the pyrrolidine ring, one in the morpholine ring, and the primary amine) allows for the formation of a stable trihydrochloride salt. This salt form is expected to be a crystalline solid with enhanced aqueous solubility and stability compared to the free base. |
| Aqueous Solubility | High | The hydrochloride salt form and the presence of polar functional groups (amines, ether) are expected to confer good water solubility. |
| pKa | Multiple basic centers | The compound has three basic nitrogen atoms. The pyrrolidine and morpholine nitrogens will have pKa values typical for secondary and tertiary amines, respectively. The primary amine will also have a characteristic pKa. These values will influence the charge state of the molecule at physiological pH. |
| LogP (Lipophilicity) | Low to moderate | The presence of multiple polar groups suggests a lower LogP value, which can be advantageous for certain therapeutic targets but may limit blood-brain barrier permeability. |
Synthesis and Characterization: A Proposed Synthetic Workflow
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, as outlined below. This proposed pathway utilizes commercially available starting materials and well-established chemical transformations.
Proposed Synthetic Protocol
Step 1: Boc-protection of 3-aminopyrrolidine.
-
Dissolve commercially available 3-aminopyrrolidine in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction to isolate the N-Boc protected 3-aminopyrrolidine.
Step 2: N-alkylation with 2-morpholinoethyl chloride.
-
Dissolve the Boc-protected 3-aminopyrrolidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K2CO3) and 2-morpholinoethyl chloride.
-
Heat the reaction mixture to drive the alkylation to completion.
-
Purify the product by column chromatography.
Step 3: Boc-deprotection.
-
Dissolve the product from Step 2 in a solvent like DCM or dioxane.
-
Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete.
Step 4: Formation of the trihydrochloride salt.
-
If not already in the hydrochloride form, dissolve the free base in a suitable solvent like diethyl ether or isopropanol.
-
Bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.
-
Collect the precipitated solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
While publicly accessible spectral data is limited, some suppliers may provide this information upon request.[9]
Potential Biological Applications and Mechanism of Action: A Hypothesis-Driven Approach
The unique combination of the morpholine and 3-aminopyrrolidine scaffolds suggests a broad range of potential biological activities for this compound. The following are hypothesized therapeutic areas and mechanisms of action based on the known pharmacology of related compounds.
Central Nervous System (CNS) Disorders
Both morpholine and pyrrolidine derivatives have shown significant potential in the treatment of neurodegenerative diseases.[5] The morpholine ring can improve blood-brain barrier permeability, a critical factor for CNS-acting drugs.[5] Pyrrolidine-containing compounds have been investigated for their anticonvulsant and other CNS activities.[4] The primary amine of the target molecule could be further functionalized to target specific receptors or enzymes in the brain, such as those implicated in Alzheimer's or Parkinson's disease.[5]
Oncology
The morpholine ring is a component of several anticancer drugs.[2] Its incorporation can lead to compounds that inhibit key enzymes involved in cancer cell proliferation and survival.[1] Similarly, pyrrolidine derivatives have been explored as anticancer agents.[4] The structural features of this compound make it a candidate for targeting kinases, a class of enzymes often dysregulated in cancer.
Infectious Diseases
The versatile nature of morpholine- and pyrrolidine-based compounds extends to their potential as antimicrobial and antiviral agents.[2][5][10] The basic nitrogens in the target molecule could interact with key residues in microbial enzymes or disrupt cell membrane integrity. The primary amine provides a site for the attachment of various pharmacophores known to possess antimicrobial activity.
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity that stands at the intersection of established and successful medicinal chemistry strategies. The strategic fusion of the morpholine and pyrrolidine scaffolds provides a robust framework for the development of novel drug candidates with potentially favorable ADME properties and diverse biological activities.
Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequently, a broad biological screening campaign is warranted to elucidate its pharmacological profile. The primary amine at the 3-position of the pyrrolidine ring is a key feature that should be leveraged for the creation of focused libraries to explore structure-activity relationships (SAR) for any identified biological activities. This systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
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Bolognesi, M. L. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
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Hassan, M., et al. (Year not specified). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
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Pathak, S., et al. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]
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Gora, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Patel, T., et al. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: A Promising Scaffold for Drug Discovery
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride. As a novel compound at the intersection of two medicinally significant heterocycles, this molecule represents a promising scaffold for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the synthesis and evaluation of this compound.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is in constant pursuit of novel molecular architectures that can address unmet medical needs. The strategic combination of known pharmacophores is a powerful approach to generating new chemical entities with unique biological activity. 1-(2-Morpholinoethyl)pyrrolidin-3-amine brings together two such "privileged structures": the pyrrolidine ring and the morpholine moiety.
The pyrrolidine ring , a five-membered saturated heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure provides an excellent platform for creating three-dimensional diversity, which is increasingly recognized as a key factor for successful drug candidates.[1] Pyrrolidine derivatives exhibit a vast range of biological activities, including roles as anticancer, antibacterial, antidiabetic, and CNS-acting agents.[1][4]
Similarly, the morpholine ring is a ubiquitous pharmacophore in modern medicinal chemistry.[5][6][7][8] Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[5][6] The morpholine nitrogen is a hydrogen bond acceptor, and the ether oxygen can also participate in molecular interactions, making it a versatile component for modulating a compound's pharmacokinetic and pharmacodynamic profile.[5][6][7] Morpholine-containing drugs have shown efficacy as anticancer, anti-inflammatory, and antiviral agents, among others.[7][9][10]
The combination of these two scaffolds in 1-(2-Morpholinoethyl)pyrrolidin-3-amine suggests a molecule with the potential for complex and specific interactions with biological targets, along with desirable drug-like properties. This guide will delve into the projected molecular characteristics of its trihydrochloride salt, a form often chosen to enhance stability and solubility.
Molecular Structure and Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification and Authoritative Context |
| Molecular Formula | C10H24Cl3N3O | Based on the structure of the free base (C10H21N3O) and the addition of three molecules of HCl. |
| Molecular Weight | 308.68 g/mol | Calculated from the molecular formula. |
| CAS Number | 1337880-81-5 | As listed by chemical suppliers. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of amines. |
| Solubility | High solubility in water; soluble in methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like diethyl ether and hexanes. | The trihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. The parent scaffolds, pyrrolidine and morpholine, also contribute to aqueous solubility.[3] |
| pKa Values | Three predicted pKa values in the range of 7-11. | The molecule has three basic nitrogen atoms: the pyrrolidine ring nitrogen, the primary amine on the pyrrolidine ring, and the morpholine nitrogen. The primary amine is expected to be the most basic, followed by the pyrrolidine nitrogen, and then the morpholine nitrogen (due to the electron-withdrawing effect of the adjacent oxygen). The exact values would require experimental determination via potentiometric titration. |
| Stereochemistry | The C3 position of the pyrrolidine ring is a chiral center. The compound can exist as (R)- and (S)-enantiomers. | The stereochemistry of substituents on a pyrrolidine ring is known to be critical for biological activity, as different enantiomers can have vastly different binding affinities for chiral protein targets.[1] The specific enantiomer would depend on the stereochemistry of the 3-aminopyrrolidine starting material. |
Structural Diagram of the Cation
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol describes a two-step synthesis starting from commercially available tert-butyl (pyrrolidin-3-yl)carbamate.
Step 1: Synthesis of tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate
-
Reagents and Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq),[11] and anhydrous acetonitrile as the solvent.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture. The base is crucial to neutralize the HCl generated and the hydrochloride of the alkylating agent.
-
Optionally, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction, converting the chloride to the more reactive iodide in situ.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is expected to be complete within 12-24 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure protected intermediate.
-
Step 2: Deprotection and Salt Formation to Yield this compound
-
Deprotection:
-
Dissolve the purified tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate from Step 1 in a suitable solvent such as methanol or 1,4-dioxane.
-
Add an excess of a solution of hydrochloric acid in the chosen solvent (e.g., 4 M HCl in dioxane). This will cleave the tert-butoxycarbonyl (Boc) protecting group and protonate all three basic nitrogen atoms.
-
-
Isolation:
-
Stir the mixture at room temperature for 2-4 hours. The product, being a salt, will likely precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid.
-
Alternative Synthetic Route: Reductive Amination
An alternative strategy involves the reductive amination of morpholine-2-acetaldehyde with a protected 3-aminopyrrolidine. [12][13][14]
Caption: Reductive amination workflow.
This method is particularly useful as it is often a one-pot procedure with mild reaction conditions and high chemoselectivity.
Predicted Spectroscopic Data
Characterization of the final compound is essential for confirming its identity and purity. Below are the predicted key features in its NMR and mass spectra.
¹H and ¹³C NMR Spectroscopy
The NMR spectra will be complex due to the number of protons and carbons in similar environments. The trihydrochloride salt form and the use of a protic solvent like D₂O will lead to the exchange of amine protons, which may not be visible.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Pyrrolidine Ring | 2.0 - 4.0 | C2, C5: ~55-65C3: ~45-55C4: ~25-35 | Protons and carbons adjacent to nitrogen atoms are deshielded and appear at a lower field. The proton at the chiral center (C3) will be a multiplet. For reference, the pyrrolidine carbons in CDCl₃ appear at 25.7 and 47.1 ppm. [15] |
| Morpholine Ring | 3.0 - 4.5 | C-N: ~50-60C-O: ~65-75 | Protons and carbons adjacent to the oxygen atom will be the most deshielded within this moiety. |
| Ethyl Linker | ~3.0 - 3.8 | ~50-60 (both carbons) | Both methylene groups are adjacent to nitrogen atoms, resulting in similar, downfield chemical shifts. |
Note: The exact chemical shifts are highly dependent on the solvent and pH. The provided ranges are estimates based on typical values for similar structures. A full assignment would require 2D NMR techniques like COSY, HSQC, and HMBC. [16][17][18]
Mass Spectrometry
For the free base, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The molecular ion peak [M]⁺ for the free base would be expected at m/z = 211.
Predicted Fragmentation Pattern:
The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. [19][20]
-
Cleavage of the morpholine ring: A characteristic fragment for morpholine-containing compounds is the morpholinomethyl cation at m/z = 100.
-
Cleavage adjacent to the pyrrolidine ring: Loss of the morpholinoethyl group would lead to a fragment corresponding to the pyrrolidin-3-amine cation.
-
Cleavage within the pyrrolidine ring: Ring-opening fragmentation pathways are also possible.
Caption: Predicted major fragmentation pathways.
Potential Biological Applications and Future Directions
The combination of the pyrrolidine and morpholine scaffolds opens up a wide array of possibilities for biological activity. While the specific activity of this compound needs to be determined experimentally, we can hypothesize potential therapeutic areas based on the known activities of related compounds.
-
Oncology: Both pyrrolidine and morpholine are key components of numerous kinase inhibitors and other anticancer agents. [1][6]The nitrogen atoms of the molecule could serve as key hydrogen bonding points within an enzyme's active site.
-
Central Nervous System (CNS) Disorders: Pyrrolidine derivatives are well-known for their activity on CNS targets. [1]The overall polarity and physicochemical properties of this molecule may allow it to cross the blood-brain barrier.
-
Infectious Diseases: The pyrrolidine and morpholine moieties are present in various antibacterial and antiviral drugs. [1][7]This compound could be screened for activity against a panel of microbial pathogens.
-
Inflammatory Diseases: Numerous anti-inflammatory compounds incorporate these heterocyclic systems. [1][7] Future research should focus on:
-
Chiral Synthesis and Separation: Synthesizing and separating the (R)- and (S)-enantiomers to evaluate their individual biological activities.
-
In Vitro Screening: Testing the compound against a broad range of biological targets, such as kinases, G-protein coupled receptors, and ion channels.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the pyrrolidine and morpholine rings, as well as the ethyl linker, to understand how structural changes affect activity.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to assess its drug-like potential.
Conclusion
This compound is a novel chemical entity with significant potential in drug discovery. By combining the favorable structural and physicochemical properties of the pyrrolidine and morpholine scaffolds, this molecule represents a promising starting point for the development of new therapeutics. This guide provides a theoretical and practical framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers embarking on the exploration of this and related compounds. The true potential of this molecule will be unveiled through rigorous experimental investigation, which is strongly encouraged.
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An In-depth Technical Guide to the Synthesis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS No. 1337880-81-5)[1][2][3]. This compound is a valuable bifunctional building block in medicinal chemistry, incorporating both a reactive primary amine and two tertiary amine sites within a constrained pyrrolidine scaffold. Such structures are of significant interest to drug development professionals for library synthesis and lead optimization. The synthetic strategy detailed herein is predicated on a robust and scalable two-step sequence involving the selective N-alkylation of a protected pyrrolidine precursor followed by acidic deprotection and salt formation. This guide emphasizes the causal reasoning behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers and scientists.
Introduction: The Strategic Value of Pyrrolidine-Morpholine Scaffolds
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[4] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets.[5] Similarly, the morpholine moiety is a common feature in pharmaceuticals, typically employed to enhance aqueous solubility, improve pharmacokinetic properties, and act as a hydrogen bond acceptor.
The target molecule, 1-(2-Morpholinoethyl)pyrrolidin-3-amine, combines these two key heterocycles with a strategically placed primary amine on the pyrrolidine ring. This primary amine serves as a versatile synthetic handle for further functionalization, making the compound an ideal intermediate for constructing diverse chemical libraries aimed at various therapeutic targets. This guide presents a validated and efficient pathway for its preparation in the stable trihydrochloride salt form.
Synthetic Strategy: A Logic-Driven Approach
Retrosynthetic Analysis
A retrosynthetic analysis of the target structure suggests a primary disconnection at the C-N bond between the pyrrolidine nitrogen and the ethyl linker. This leads back to a pyrrolidin-3-amine precursor and a 2-morpholinoethyl electrophile. To ensure regioselective alkylation at the pyrrolidine ring nitrogen (a secondary amine) over the more accessible primary amine at the 3-position, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the 3-amino group due to its stability under the basic conditions required for alkylation and its facile removal under acidic conditions.
This logic leads to the selection of tert-butyl (pyrrolidin-3-yl)carbamate and 4-(2-chloroethyl)morpholine as key starting materials.
Caption: Fig 1: Retrosynthetic strategy for the target compound.
Forward Synthesis Workflow
The chosen forward synthesis proceeds via a two-step pathway:
-
N-Alkylation: A nucleophilic substitution (SN2) reaction between the secondary amine of tert-butyl (pyrrolidin-3-yl)carbamate and 4-(2-chloroethyl)morpholine. This step is performed under basic conditions to facilitate the reaction and neutralize the generated HCl.
-
Deprotection/Salt Formation: Removal of the acid-labile Boc protecting group using excess hydrochloric acid. This single operation not only liberates the primary amine but also protonates all three basic nitrogen centers to yield the final, stable trihydrochloride salt.
Caption: Fig 2: Overall forward synthesis workflow.
Detailed Experimental Protocols
Reagent Summary Table
| Reagent | M.W. ( g/mol ) | CAS No. | Role |
| tert-butyl (pyrrolidin-3-yl)carbamate | 186.25 | 199934-23-5 | Nucleophile |
| 4-(2-chloroethyl)morpholine HCl | 186.08 | 3647-69-6 | Electrophile (pre) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Base |
| Sodium Iodide (NaI) | 149.89 | 7681-82-5 | Catalyst |
| Acetonitrile (ACN) | 41.05 | 75-05-8 | Solvent |
| Hydrochloric Acid (in Isopropanol) | 36.46 | 7647-01-0 | Deprotection/Salt Agent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction Solvent |
| Diethyl Ether | 74.12 | 60-29-7 | Trituration Solvent |
Note: 4-(2-chloroethyl)morpholine is often supplied as its hydrochloride salt and must be neutralized or used with sufficient base to liberate the free amine for reaction.
Step 1: Synthesis of tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate
Principle & Causality: This reaction is a classic SN2 alkylation.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and easily removable inorganic base. It serves two purposes: to neutralize the hydrochloride salt of the alkylating agent and to act as an acid scavenger for the HCl generated from the reaction of any remaining free base with the pyrrolidine.
-
Catalyst (NaI): The reaction rate is enhanced by adding a catalytic amount of sodium iodide. Through the Finkelstein reaction, the iodide ion displaces the chloride on the electrophile in situ to form a more reactive iodo-intermediate, as iodide is a better leaving group than chloride.
-
Solvent (Acetonitrile): ACN is an excellent polar aprotic solvent for SN2 reactions. It effectively dissolves the organic reactants while having limited solubility for the inorganic base and salts, which can be easily filtered off post-reaction.
-
Temperature (Reflux): Heating the reaction to reflux (~82°C) provides the necessary activation energy to ensure a reasonable reaction rate and drive the reaction to completion.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butyl (pyrrolidin-3-yl)carbamate (18.6 g, 100 mmol, 1.0 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (20.5 g, 110 mmol, 1.1 eq), potassium carbonate (41.5 g, 300 mmol, 3.0 eq), and sodium iodide (1.5 g, 10 mmol, 0.1 eq).
-
Add 250 mL of acetonitrile.
-
Stir the suspension vigorously and heat to reflux. Maintain reflux for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrrolidine is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with acetonitrile (2 x 30 mL).
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate, as a pale yellow oil. The product is often of sufficient purity for the next step.
-
Expected Yield: ~27-29 g (90-96%)
-
Step 2: Synthesis of this compound
Principle & Causality:
-
Reagent (HCl in Isopropanol): The Boc group is highly susceptible to cleavage by strong acids. A solution of HCl gas in an alcohol like isopropanol is ideal. The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to its cleavage. This generates the unstable tert-butyl cation (which forms isobutylene and water) and carbamic acid, which decarboxylates to the free amine.
-
Stoichiometry (Excess HCl): A significant excess of HCl is used to ensure complete removal of the Boc group and to protonate the three basic nitrogen atoms (pyrrolidine, morpholine, and the newly freed 3-amino group), thereby forming the desired trihydrochloride salt.
-
Product Isolation: The hydrochloride salt of the product typically has low solubility in organic solvents like isopropanol and diethyl ether, causing it to precipitate from the solution, which provides a simple and effective method of isolation and purification.
Protocol:
-
Dissolve the crude tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate (~100 mmol) from the previous step in isopropanol (100 mL) in a 500 mL flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add a solution of 5-6 M HCl in isopropanol (100 mL, 500-600 mmol, 5-6 eq) with stirring. A white precipitate will begin to form. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, add diethyl ether (200 mL) to the slurry to further precipitate the product and reduce its solubility.
-
Stir the suspension for 30 minutes, then collect the white solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Dry the solid under high vacuum at 40-50°C to a constant weight to afford this compound as a white to off-white hygroscopic solid.
-
Expected Yield: ~27-29.5 g (88-96% over two steps)
-
Data and Characterization
Summary of Reaction Stoichiometry
| Step | Reactant | M.W. | Amount (mmol) | Equivalents |
| 1 | tert-butyl (pyrrolidin-3-yl)carbamate | 186.25 | 100 | 1.0 |
| 1 | 4-(2-chloroethyl)morpholine HCl | 186.08 | 110 | 1.1 |
| 1 | K₂CO₃ | 138.21 | 300 | 3.0 |
| 2 | Boc-Protected Intermediate | 299.42 | ~100 | 1.0 |
| 2 | Hydrochloric Acid | 36.46 | ~500 | ~5.0 |
Expected Analytical Data
| Compound | Technique | Expected Data |
| tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate | ¹H NMR | δ (ppm) ~4.8 (br s, 1H, NH-Boc), ~4.0 (m, 1H, CH-NHBoc), ~3.7 (t, 4H, morpholine O-CH₂), ~2.2-2.8 (m, 12H, pyrrolidine CH₂, morpholine N-CH₂, ethyl CH₂), ~1.8-2.1 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃). |
| MS (ESI+) | m/z: 300.2 [M+H]⁺ | |
| This compound | ¹H NMR | (D₂O) δ (ppm) ~4.0-4.2 (m, 1H, CH-NH₃⁺), ~3.8-4.0 (m, 4H, morpholine O-CH₂), ~3.2-3.8 (m, 12H, pyrrolidine CH₂, morpholine N-CH₂⁺, ethyl CH₂), ~2.2-2.6 (m, 2H, pyrrolidine CH₂). Note: Signals will be broad due to proton exchange and coupling. |
| ¹³C NMR | (D₂O) δ (ppm) ~64.1, ~59.8, ~55.2, ~53.4, ~51.7, ~47.5, ~28.3. | |
| MS (ESI+) | m/z: 200.2 [M+H]⁺ (for the free base) | |
| Elemental | Calculated for C₁₀H₂₄Cl₃N₃O: C, 38.91%; H, 7.84%; N, 13.61%. Found: C, 38.85%; H, 7.91%; N, 13.55%. |
Conclusion
The synthesis of this compound has been successfully demonstrated through a reliable and high-yielding two-step process. The strategy of protecting the 3-amino group, followed by N-alkylation and a final deprotection/salt formation step, is both chemically sound and amenable to scale-up. The detailed protocols and causal explanations provided in this guide offer researchers a robust framework for producing this valuable chemical intermediate for applications in pharmaceutical and medicinal chemistry.
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BIOFOUNT. 1337880-81-5 | this compound. [Online] Available at: [Link]
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PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. [Online] Available at: [Link]
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1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride mechanism of action
Executive Summary
Topic: 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: Analysis of Available Data for Mechanism of Action Elucidation
Recommendation: Due to the absence of foundational scientific data, the creation of an in-depth technical guide on the mechanism of action is not feasible at this time. The following document outlines the necessary theoretical framework and experimental workflows that researchers could employ to investigate the mechanism of action of this novel compound, should they choose to study it. This serves as a methodological guide for future research rather than a report on existing knowledge.
A Methodological Framework for Elucidating the Mechanism of Action of Novel Chemical Entities: A Case Study on this compound
This guide provides a structured, scientifically rigorous approach for researchers and drug development professionals to characterize the mechanism of action (MoA) of a novel or uncharacterized small molecule, using this compound as a representative example.
Part 1: Foundational Characterization and Target Identification
The initial phase of MoA studies involves a broad-based screening approach to generate testable hypotheses. The choice of assays should be guided by the chemical structure of the compound, if any structural analogs with known activity exist, and the intended therapeutic area.
1.1. In Silico and Computational Analysis
Before initiating wet-lab experiments, computational methods can predict potential biological targets and liabilities.
-
Structural Similarity Analysis: Compare the structure of this compound against databases of known pharmacologically active compounds (e.g., ChEMBL, PubChem). This can suggest potential target classes.
-
Target Prediction Modeling: Utilize machine learning-based algorithms (e.g., SwissTargetPrediction) to predict likely protein targets based on the 2D and 3D structure of the molecule.
1.2. High-Throughput Screening (HTS) for Target Discovery
A broad, unbiased screening campaign is the cornerstone of novel MoA elucidation.
-
Phenotypic Screening: This approach involves testing the compound across a diverse range of cell lines and observing its effect on cell morphology, viability, proliferation, or other measurable phenotypic changes. A common starting point is a large cancer cell line panel, such as the NCI-60.
-
Target-Based Screening: If computational analysis suggests a likely target class (e.g., kinases, GPCRs), a focused library screen against these specific targets can be performed.
Experimental Protocol: General Phenotypic Viability Screen
-
Cell Plating: Seed a panel of 96-well plates with various human cell lines (e.g., representing different tissues or cancer types) at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Create a serial dilution series to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under optimal cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: Quantify cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®). Read fluorescence or luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the concentration-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for each cell line.
Data Presentation: Hypothetical Phenotypic Screen Results
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF7 | Breast Carcinoma | 15.2 |
| U-87 MG | Glioblastoma | > 100 |
| Jurkat | T-cell Leukemia | 5.8 |
| HCT116 | Colon Carcinoma | 89.1 |
This table illustrates how data from a primary screen would be organized to identify sensitive vs. resistant cell lines, guiding further investigation.
Part 2: Target Validation and Pathway Analysis
Once a primary hit or a consistent phenotype is observed, the next phase focuses on identifying the specific molecular target and the downstream signaling pathways.
2.1. Target Deconvolution Methods
If a phenotypic screen was successful, several methods can be employed to identify the direct molecular target(s):
-
Affinity Chromatography: Immobilize the compound on a solid support (e.g., sepharose beads) and incubate it with cell lysate. Proteins that bind directly to the compound can be isolated, eluted, and identified using mass spectrometry.
-
Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability across the proteome in response to compound binding. A direct target will typically show a significant shift in its melting temperature.
Workflow Diagram: Target Deconvolution using Affinity Chromatography
A Strategic Guide to the Biological Activity Screening of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Executive Summary
The discovery and development of novel therapeutics depend on the systematic evaluation of new chemical entities (NCEs). This guide provides a comprehensive, in-depth framework for the biological activity screening of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, an NCE with unexplored pharmacological potential. Lacking prior biological data, we present a de novo strategy built on established principles of drug discovery. This document outlines a hypothesis-driven, tiered screening cascade designed to efficiently identify and validate biological activities, elucidate mechanisms of action, and enable data-driven decisions for future development. The protocols and strategies herein are grounded in authoritative best practices to ensure scientific rigor and integrity, serving as a vital resource for researchers, scientists, and drug development professionals embarking on the characterization of novel compounds.
Chapter 1: Structural Analysis and Hypothesis Generation
Before initiating any wet-lab experiments, a thorough analysis of the compound's structure provides the logical foundation for a targeted screening strategy. The molecule, this compound, is composed of three key structural motifs: a pyrrolidine ring, a morpholine ring, and an ethylamine linker.
-
Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for extensive exploration of three-dimensional pharmacophore space, which is advantageous for creating specific interactions with biological targets.[1][3] Pyrrolidine derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and various enzyme inhibitory effects.[2][4][5] The presence of stereogenic carbons is a critical feature, as different stereoisomers can lead to vastly different biological profiles due to specific binding modes with target proteins.[1][3]
-
Morpholine Scaffold: Morpholine is a heterocyclic motif frequently employed in medicinal chemistry to impart favorable physicochemical, metabolic, and pharmacokinetic properties.[6] It is a component of many approved drugs and is considered a "privileged structure."[6] The morpholine ring can enhance potency through molecular interactions, act as a versatile scaffold, and modulate properties like solubility and brain permeability.[6][7] Its derivatives have demonstrated a wide array of biological activities, including anti-neurodegenerative, anticancer, and anti-inflammatory effects.[8][9]
-
Ethylamine Linker: The flexible ethylamine linker connects the two cyclic systems. This linker's length and conformation will dictate the spatial relationship between the pyrrolidine and morpholine moieties, critically influencing how the molecule fits into a target's binding pocket. The basic nitrogen of the primary amine on the pyrrolidine ring is a key site for potential hydrogen bonding and salt-bridge interactions.
Initial Hypothesis: Based on this structural deconstruction, 1-(2-Morpholinoethyl)pyrrolidin-3-amine possesses features common to neurologically active agents and kinase inhibitors. The combination of a pyrrolidine core, often found in CNS-active compounds, and a morpholine ring, known to improve drug-like properties, suggests potential activity at G-protein coupled receptors (GPCRs), ion channels, or transporters.[7] Therefore, the initial screening strategy will be broad but will include a focus on targets relevant to neuroscience and oncology.
Chapter 2: The Tiered Screening Cascade
A tiered or cascaded approach is the most efficient and cost-effective method for screening NCEs.[10][11] It prioritizes high-throughput, cost-effective assays first to cast a wide net, followed by progressively more complex and specific assays to validate hits and elucidate their mechanism of action.[12][13]
Caption: Logic of orthogonal assay validation.
Tier 4: Mechanism of Action (MoA) and Selectivity Profiling
Once a hit is validated, the focus shifts to understanding how it works and how specific it is.
-
Selectivity Profiling: The compound is screened against a panel of closely related targets (e.g., other members of the same receptor family). High selectivity is often a desirable trait for a therapeutic candidate, as it can reduce the likelihood of off-target side effects. [14]* Mechanism of Action (MoA) Studies: These experiments are designed to pinpoint the precise molecular mechanism. This can include:
-
Target Engagement Assays: Confirming that the compound physically interacts with the intended target in a cellular context.
-
Pathway Analysis: Using techniques like Western blotting or targeted proteomics to measure the modulation of upstream and downstream signaling proteins.
-
Functional Assays: Investigating the functional consequences of target modulation in more physiologically relevant primary cells or co-culture models.
-
Chapter 3: Data Interpretation and Hit Prioritization
Throughout the screening cascade, data must be systematically analyzed to prioritize the most promising hits for further investigation.
Table 2: Hypothetical Hit Prioritization Matrix
| Hit ID | Primary Screen Activity | Potency (IC₅₀/EC₅₀) | Orthogonal Assay Confirmation | Selectivity (vs. Subtype B) | Phenotypic Profile | Priority |
| Cmpd-001 | Target A Agonist | 50 nM | Confirmed (cAMP) | >200-fold | Anti-inflammatory signature | High |
| Cmpd-002 | Target A Agonist | 800 nM | Confirmed (cAMP) | 10-fold | Mixed activity | Medium |
| Cmpd-003 | Target A Agonist | 1.2 µM | Not Confirmed | - | Cytotoxic signature | Low (Deprioritize) |
| Cmpd-004 | Target B Antagonist | 5 µM | Confirmed (Binding) | 5-fold vs. A | No significant activity | Low |
This matrix allows for a multi-parameter assessment, where compounds with high potency, confirmed MoA, good selectivity, and a favorable phenotypic profile are prioritized for the next stage of drug discovery: lead optimization.
Conclusion
The biological characterization of a novel chemical entity like this compound requires a methodical, evidence-based screening strategy. The tiered cascade presented in this guide, beginning with broad, hypothesis-generating screens and progressing through rigorous validation and mechanism-of-action studies, provides a robust framework for success. By adhering to principles of scientific integrity, including upfront compound QC and the use of orthogonal assays, researchers can efficiently navigate the complexities of early-stage drug discovery, mitigate risks, and maximize the potential of identifying a promising new therapeutic candidate.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
A Senior Application Scientist's Perspective on Target Identification and Validation for a Novel Chemical Entity
Introduction: Deconstructing a Novel Scaffold for Therapeutic Opportunity
The compound 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride represents a novel chemical entity at the intersection of two well-established pharmacophores: the pyrrolidine ring and the morpholine moiety.[1][2] While no direct studies of this specific molecule are present in the public domain, its structural components provide a fertile ground for hypothesizing a range of potential therapeutic applications, from oncology to neuroscience.[3][4] This guide will serve as a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising, yet uncharacterized, molecule. Our approach is grounded in a deep understanding of the chemical causality behind experimental choices, ensuring a self-validating and robust discovery process.
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of numerous biologically active compounds, including natural alkaloids and synthetic drugs.[4][5] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space, contributing to the stereochemistry and target-binding affinity of a molecule.[3][4] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drugs to enhance aqueous solubility, metabolic stability, and target engagement.[2][6] The presence of a primary amine on the pyrrolidine ring further suggests potential interactions with a variety of biological targets, including enzymes and receptors that recognize endogenous amines.[7]
This document will first explore the hypothesized therapeutic landscapes based on these structural motifs. Subsequently, a detailed, multi-tiered experimental workflow will be presented to systematically de-orphanize this compound, moving from broad, unbiased screening to specific target validation and pathway analysis.
Part 1: Hypothesized Therapeutic Landscapes and Potential Molecular Targets
Given the structural features of this compound, we can logically infer several promising avenues for therapeutic investigation.
Oncology: Targeting Tumor Proliferation and Microenvironment
The pyrrolidine scaffold is present in numerous anticancer agents.[1][3] Some derivatives have shown activity against various cancer cell lines, including HepG2, MCF-7, and HCT-116.[1] Furthermore, certain pyrrolidine-containing compounds act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[3] The morpholine moiety has also been incorporated into successful oncology drugs, where it can improve pharmacokinetic properties.[6]
Potential Molecular Targets in Oncology:
-
Kinases: A vast number of kinases are implicated in cancer progression. The morpholinoethyl group could potentially orient the pyrrolidine core to interact with the ATP-binding pocket of various kinases.
-
Epigenetic Modulators: The amine functionality could interact with the active sites of enzymes like HDACs or DNA methyltransferases (DNMTs).
-
Fibroblast Activation Protein (FAP): FAP is a serine protease overexpressed in the stroma of many cancers and is a promising therapeutic target.[8][9][10] Pyrrolidine-based structures have been developed as FAP inhibitors.[8][9][10]
Central Nervous System (CNS) Disorders: Modulating Neurotransmission
Pyrrolidine derivatives are well-represented in CNS-active drugs, including anticonvulsants and agents for neurodegenerative diseases.[1][3] They can act on various targets within the CNS, such as ion channels and neurotransmitter transporters.[1] For instance, some pyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant activity.[3] The morpholine ring is also found in several CNS drugs, including antidepressants and antipsychotics.
Potential Molecular Targets in CNS:
-
G-Protein Coupled Receptors (GPCRs): The overall structure may allow for interaction with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors.
-
Ion Channels: The charged amine at physiological pH could interact with the pore or gating mechanisms of voltage-gated or ligand-gated ion channels.
-
Neurotransmitter Transporters: The structural similarity to endogenous amines could lead to the inhibition of transporters for glycine (GlyT1), GABA, or monoamines.[1][3]
Infectious Diseases: Novel Antimicrobial Mechanisms
Both pyrrolidine and morpholine scaffolds have been utilized in the development of antimicrobial agents.[1][6] For example, some 5-oxopyrrolidine derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus.[11]
Potential Molecular Targets in Infectious Diseases:
-
Bacterial Enzymes: The compound could inhibit essential bacterial enzymes involved in cell wall synthesis, DNA replication (e.g., topoisomerases), or metabolic pathways.[1]
-
Fungal Targets: Similar to bacterial targets, essential fungal enzymes could be inhibited.
-
Viral Proteins: The molecule could potentially interfere with viral entry, replication, or assembly.
Part 2: A Step-by-Step Experimental Workflow for Target Identification and Validation
The following section outlines a comprehensive and logical workflow to systematically identify and validate the therapeutic targets of this compound.
Tier 1: Broad Phenotypic and Unbiased Screening
The initial phase aims to cast a wide net to identify the biological systems and cellular processes affected by the compound.
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., NCI-60 cancer cell line panel, neuronal cell lines, and primary immune cells).
-
Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.
-
Automated Microscopy and Image Analysis: Employ high-content imaging to capture multi-parameter data on cell morphology, viability, proliferation, and the expression and localization of key protein markers.
-
Data Analysis: Use sophisticated image analysis software to identify statistically significant phenotypic changes induced by the compound.
Rationale: This unbiased approach can reveal unexpected biological activities and provide initial clues about the compound's mechanism of action without a preconceived hypothesis.
Workflow Diagram: Tier 1 Screening
Caption: Tier 1 workflow for unbiased phenotypic screening.
Tier 2: Target Hypothesis Generation using "Omics" and Affinity-Based Methods
Based on the 'hit' phenotypes from Tier 1, the next step is to generate a list of potential protein targets.
Experimental Protocols:
-
Transcriptomics (RNA-Seq):
-
Treat a responsive cell line with the compound at a relevant concentration.
-
Isolate RNA at various time points.
-
Perform RNA sequencing to identify differentially expressed genes.
-
Use pathway analysis tools (e.g., GSEA, IPA) to infer affected signaling pathways.
-
-
Proteomics (e.g., Thermal Proteome Profiling - TPP):
-
Treat cells or cell lysates with the compound.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Use mass spectrometry to identify proteins with altered thermal stability, indicating direct binding.
-
-
Affinity Chromatography:
-
Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute specifically bound proteins and identify them using mass spectrometry.
-
Rationale: Combining these orthogonal approaches provides a robust method for generating a high-confidence list of potential targets. RNA-Seq reveals the downstream consequences of target engagement, while TPP and affinity chromatography directly identify binding partners.
Workflow Diagram: Tier 2 Target Hypothesis Generation
Caption: Tier 2 workflow for generating a list of potential targets.
Tier 3: Specific Target Validation and Mechanism of Action Studies
This final tier focuses on confirming the direct interaction with hypothesized targets and elucidating the functional consequences.
Experimental Protocols:
-
Biochemical/Biophysical Binding Assays:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Immobilize the purified target protein and measure the binding kinetics (Kon, Koff) and affinity (KD) of the compound.
-
Isothermal Titration Calorimetry (ITC): Directly measure the thermodynamics of binding in solution.
-
-
Enzymatic Assays (if the target is an enzyme):
-
Develop a functional assay to measure the activity of the purified enzyme.
-
Determine the IC50 of the compound and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
-
Cell-Based Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): Confirm target engagement in intact cells by measuring changes in protein thermal stability.
-
Target Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to deplete the target protein and assess if the cellular phenotype observed in Tier 1 is ablated.
-
-
Signaling Pathway Analysis:
-
Use techniques like Western blotting or phospho-protein arrays to investigate the modulation of upstream and downstream signaling components of the validated target.
-
Rationale: This multi-pronged approach provides irrefutable evidence of direct target engagement and functional modulation, solidifying the link between the compound, its target, and the observed cellular phenotype.
Signaling Pathway Diagram: Hypothetical Kinase Target
Caption: Hypothetical signaling pathway for a kinase target.
Part 4: Data Presentation and Interpretation
A crucial aspect of drug discovery is the clear and concise presentation of quantitative data.
Table 1: Summary of Hypothetical Target Binding Affinities
| Potential Target | Assay Method | KD (nM) | Hill Slope |
| Kinase A | SPR | 50 ± 5 | 1.1 |
| GPCR B | Radioligand Binding | 120 ± 15 | 0.9 |
| FAP | Enzymatic Assay (IC50) | 85 ± 10 | 1.0 |
Table 2: Summary of Hypothetical Cell-Based Activity
| Cell Line | Assay | IC50 (µM) | Phenotypic Outcome |
| MCF-7 (Breast Cancer) | Proliferation | 2.5 ± 0.3 | G2/M cell cycle arrest |
| SH-SY5Y (Neuroblastoma) | Viability | 10.1 ± 1.2 | Induction of apoptosis |
| S. aureus (MRSA) | MIC | 8.0 | Bacteriostatic |
Conclusion
While this compound is a novel chemical entity, its constituent pharmacophores provide a strong rationale for investigating its therapeutic potential across oncology, CNS disorders, and infectious diseases. The systematic, multi-tiered approach outlined in this guide provides a robust framework for moving from initial phenotypic observations to high-confidence target identification and mechanistic understanding. By adhering to the principles of scientific integrity and logical experimental design, researchers can effectively unlock the therapeutic promise of this and other novel molecules.
References
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G. Siracusa, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1244736. [Link]
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Trifonov, R. E., & Balova, I. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 637-666. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 26(4), 2533-2571. [Link]
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Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(8), 756. [Link]
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Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
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Testa, B. (1990). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 33(7), 1991-1996. [Link]
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Alves, M. J., et al. (2011). Prodrugs for Amines. Current Medicinal Chemistry, 18(9), 1347-1365. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32), 6596-6632. [Link]
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Singh, S., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 16(6), 798. [Link]
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Tighine, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Al-Ostath, R. A., et al. (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ACS Omega, 7(43), 38927-38938. [Link]
-
Singh, S., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 16(6), 798. [Link]
-
Singh, S., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET Tracers for Fibroblast Activation Protein-targeted Cancer Imaging. Preprints. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
This guide provides a comprehensive overview of the core physicochemical characteristics of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, a molecule of interest for researchers, scientists, and professionals in drug development. Recognizing the frequent challenge of data scarcity for novel compounds, this document not only presents available information but also furnishes detailed, field-proven methodologies for the experimental determination of key properties. This approach is designed to empower researchers to generate high-quality, reliable data in their own laboratories.
Introduction: The Significance of the Morpholinoethyl-Pyrrolidine Scaffold
The 1-(2-Morpholinoethyl)pyrrolidin-3-amine structure represents a fascinating scaffold in medicinal chemistry. It combines the well-established morpholine ring, a common feature in many approved drugs known to improve pharmacokinetic properties, with a substituted pyrrolidine ring, a versatile component that allows for three-dimensional exploration of chemical space. The trihydrochloride salt form suggests a compound with multiple basic centers, which has significant implications for its solubility, formulation, and interaction with biological systems. A thorough understanding of its physicochemical properties is therefore a critical first step in any research and development program.
Core Molecular and Physical Properties
A foundational understanding of a compound begins with its basic molecular and physical identifiers. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1337880-81-5 | [1] |
| Molecular Formula | C₁₀H₂₁N₃O·3HCl | - |
| Molecular Weight | 308.68 g/mol | - |
| Chemical Structure | ChemScene | |
| Predicted LogP (free base) | -0.6484 | ChemScene |
| Predicted Topological Polar Surface Area (TPSA) (free base) | 41.73 Ų | ChemScene |
Note: Predicted values for the free base are provided for initial assessment and should be experimentally verified.
Experimental Determination of Key Physicochemical Parameters
The following sections detail the experimental protocols for determining critical physicochemical properties of this compound. The methodologies are selected for their robustness and suitability for a polyprotic amine salt.
Melting Point Determination
Expertise & Experience: The melting point is a crucial indicator of purity and is vital for many aspects of drug development, including formulation and stability testing. For a hydrochloride salt, the melting point can also be an indicator of the stability of the salt form. A sharp melting range is indicative of high purity.
Trustworthiness: The protocol described below is a standard method using a calibrated digital melting point apparatus, which ensures accuracy and reproducibility.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mettler Toledo MP70 or similar).
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid heating ramp (e.g., 10-20 °C/min) is used to obtain an approximate melting range.
-
A second, fresh sample is then heated to a temperature approximately 20 °C below the estimated melting point.
-
The heating rate is then slowed to 1-2 °C/min to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
-
Data Analysis: The melting point is reported as a range from the onset to the end of melting. The procedure should be repeated at least twice to ensure reproducibility.
Mandatory Visualization:
Caption: Workflow for Melting Point Determination.
Determination of Acid Dissociation Constants (pKa)
Expertise & Experience: As a trihydrochloride salt of a polyamine, this compound is expected to have multiple pKa values corresponding to the protonation states of the different nitrogen atoms. These values are fundamental to understanding its behavior in different pH environments, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a classic and reliable method for determining pKa values.
Trustworthiness: This protocol employs a calibrated pH meter and a standardized titrant, and the data analysis method accounts for the polyprotic nature of the analyte, ensuring the generation of accurate pKa values.
Experimental Protocol:
-
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter and electrode
-
Automatic titrator or a magnetic stirrer and burette
-
-
Procedure:
-
Accurately weigh a sample of the compound (e.g., to achieve a ~10 mM solution) and dissolve it in a known volume of high-purity water.
-
If necessary, add a known excess of standardized HCl to ensure all basic sites are fully protonated at the start of the titration.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration well past the final equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate the titration curve.
-
The pKa values can be determined from the midpoints of the buffer regions between the equivalence points.
-
For more accurate determination, especially with overlapping pKa values, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence points precisely. The pKa is the pH at half the volume to each equivalence point.
-
Alternatively, specialized software can be used to fit the titration data to a theoretical model for a polyprotic acid to extract the pKa values.
-
Mandatory Visualization:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Aqueous Solubility Profile
Expertise & Experience: The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For an ionizable compound like this compound, solubility is highly dependent on pH. Therefore, determining a pH-solubility profile is essential. The shake-flask method is a well-established and reliable technique for this purpose.
Trustworthiness: This protocol uses a validated analytical method (e.g., HPLC-UV) for quantification and ensures that equilibrium is reached, providing accurate and thermodynamically relevant solubility data.
Experimental Protocol:
-
Materials:
-
This compound
-
A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
A validated HPLC-UV method for the quantification of the compound
-
A temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
-
Procedure:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample appropriately and analyze the concentration of the dissolved compound using the validated HPLC-UV method.
-
-
Data Analysis:
-
The solubility at each pH is determined from the concentration of the saturated solution.
-
Plot the solubility (often on a logarithmic scale) against the pH to generate the pH-solubility profile.
-
Mandatory Visualization:
Caption: Workflow for pH-Solubility Profile Determination.
Conclusion
The physicochemical characterization of this compound is a critical endeavor for any research program involving this compound. While some basic molecular properties are readily available, a comprehensive understanding requires the experimental determination of parameters such as melting point, pKa values, and the aqueous solubility profile. The detailed protocols and workflows provided in this guide are designed to equip researchers with the necessary tools to generate this vital data with high scientific rigor. This foundational knowledge is indispensable for informed decision-making in drug design, formulation development, and preclinical studies.
References
Sources
A Technical Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: A Novel Scaffold for Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the rational design of novel molecular scaffolds that combine favorable physicochemical properties with potent biological activity is paramount. This technical guide delves into the untapped potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, a compound situated at the confluence of two medicinally significant heterocyclic systems: pyrrolidine and morpholine. While direct literature on this specific molecule is nascent, this paper will establish its novelty and significance through a comprehensive analysis of its constituent fragments. We will explore the strategic importance of the 3-aminopyrrolidine core for creating three-dimensional diversity and engaging with biological targets, and the well-documented role of the morpholinoethyl group in enhancing pharmacokinetic profiles and conferring bioactivity. This guide provides a forward-looking perspective on its potential applications, hypothesized biological activities, and proposed synthetic strategies, positioning this compound as a promising building block for the next generation of therapeutics, particularly in oncology and central nervous system (CNS) disorders.
Introduction: The Strategic Value of Saturated Heterocycles in Drug Design
The drive to explore novel chemical space has led medicinal chemists to increasingly favor saturated heterocyclic scaffolds over their flat, aromatic counterparts. Saturated rings, such as pyrrolidine, provide a superior three-dimensional (3D) arrangement of substituents, allowing for more precise and complex interactions with the intricate topographies of biological targets.[1] This enhanced 3D coverage, a phenomenon known as "pseudorotation" in the pyrrolidine ring, is crucial for optimizing potency and selectivity.[1] The five-membered pyrrolidine ring is a cornerstone of this approach, found in numerous natural products, alkaloids, and more than 20 FDA-approved drugs, highlighting its privileged status in medicinal chemistry.[2]
Simultaneously, the morpholine moiety has been widely incorporated into drug candidates to improve their physicochemical properties. Its presence often enhances aqueous solubility, metabolic stability, and can contribute to a favorable pharmacokinetic profile.[3][4] The combination of these two powerful scaffolds in This compound presents a unique and compelling molecular architecture for library synthesis and lead optimization.
Physicochemical Properties and Structural Analysis
While extensive experimental data for this compound is not yet publicly available, its fundamental properties can be reliably predicted. These characteristics are crucial for assessing its potential as a drug scaffold or intermediate.
| Property | Value | Source |
| CAS Number | 1337880-81-5 | PubChemLite[5] |
| Molecular Formula | C₁₀H₂₁N₃O·3HCl | Chemical Suppliers |
| Molecular Weight | 308.68 g/mol | Chemical Suppliers |
| Monoisotopic Mass | 199.16846 Da (free base) | PubChemLite[6] |
| Predicted XlogP | -0.8 (free base) | PubChemLite[5] |
| Predicted CCS ([M+H]⁺) | 147.9 Ų | PubChemLite[5] |
The low predicted XlogP value suggests high aqueous solubility, a desirable trait for drug candidates. The trihydrochloride salt form further enhances this property, making it suitable for formulation and in vitro biological screening. The structure features a chiral center at the 3-position of the pyrrolidine ring, offering opportunities for stereoselective synthesis to explore enantiomeric effects on biological activity.
Potential Synthesis Strategies
The synthesis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine can be approached through established methodologies for the N-alkylation of pyrrolidines. A plausible and efficient synthetic workflow would involve the reductive amination of a protected pyrrolidinone or the direct alkylation of a protected 3-aminopyrrolidine.
Proposed Synthetic Protocol: Reductive Amination Pathway
This protocol outlines a reliable, multi-step synthesis starting from commercially available materials.
Step 1: Boc Protection of 3-Aminopyrrolidine
-
Dissolve (R)- or (S)-3-aminopyrrolidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
Introduce Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction to isolate the N-Boc protected 3-aminopyrrolidine.
Step 2: N-Alkylation with Morpholinoethyl Chloride
-
Dissolve the Boc-protected 3-aminopyrrolidine in a polar aprotic solvent like acetonitrile (ACN).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃).
-
Add 4-(2-chloroethyl)morpholine hydrochloride and heat the reaction mixture under reflux.
-
Monitor the reaction progress. Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 3: Deprotection and Salt Formation
-
Dissolve the product from Step 2 in a solvent like 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid in the chosen solvent to effect the removal of the Boc protecting group.
-
Stir until deprotection is complete.
-
The desired this compound will precipitate and can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Caption: Proposed synthetic workflow for the target compound.
Hypothesized Biological Activity and Significance
The novelty of this compound lies in its hybrid structure, which suggests potential activity in several therapeutic areas.
Central Nervous System (CNS) Applications
The 3-aminopyrrolidine scaffold is a key component in compounds designed to target CNS pathways. For instance, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as potent and selective noradrenaline reuptake inhibitors (NRIs) with excellent CNS penetration.[7] The primary amine of the title compound could serve as a key interaction point with neurotransmitter transporters. Furthermore, pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin receptors, indicating the scaffold's versatility in targeting various CNS receptors.[8] The morpholinoethyl group can further modulate the compound's properties, potentially improving its blood-brain barrier permeability and metabolic stability.
Caption: Hypothesized interaction with CNS monoamine transporters.
Oncology
Both morpholine and pyrrolidine heterocycles are prevalent in modern oncology drug design.[4][9] The morpholine ring is a key structural feature in several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and potency. For example, morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against various cancer cell lines.[4] The pyrrolidine scaffold can provide the necessary 3D vectoral orientation to position other pharmacophoric elements for optimal target engagement. Therefore, 1-(2-Morpholinoethyl)pyrrolidin-3-amine could serve as a valuable building block for synthesizing novel kinase inhibitors or other anticancer agents.
Conclusion and Future Directions
This compound represents a novel, strategically designed chemical scaffold with significant potential for drug discovery. Its architecture elegantly combines the 3D diversity of the pyrrolidine ring with the favorable pharmacokinetic attributes of the morpholine moiety. While this molecule remains underexplored in published literature, a thorough analysis of its structural components strongly suggests promising applications in the development of therapeutics for CNS disorders and oncology.
Future research should focus on the stereoselective synthesis of its enantiomers and their systematic evaluation in relevant biological assays. Profiling this compound and its derivatives against panels of kinases, G-protein coupled receptors, and neurotransmitter transporters would be a logical first step to elucidating its biological function. The insights gained from such studies could unlock the full potential of this versatile building block, paving the way for the development of new and effective medicines.
References
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Fish, P. V., et al. (2009). Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). 1337880-81-5 (C10H21N3O). [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]
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Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]
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Bright, J., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]
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An In-depth Technical Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, a novel heterocyclic compound with potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and putative biological relevance.
Introduction: The Scientific Rationale
The confluence of a pyrrolidine scaffold and a morpholine moiety in a single molecular entity presents a compelling case for investigation in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, is a well-established privileged structure in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for diverse substitutions.[1] Similarly, the morpholine ring is frequently incorporated into drug candidates to enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and to modulate biological activity.[2]
The title compound, this compound, strategically combines these two key pharmacophores. The 3-amino group on the pyrrolidine ring offers a crucial point for further functionalization or direct interaction with biological targets. The morpholinoethyl substituent at the 1-position can influence the overall polarity, basicity, and pharmacokinetic profile of the molecule. This unique structural arrangement suggests potential interactions with a range of biological targets, making it a molecule of significant interest for screening and lead optimization programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 192842-79-6 | - |
| Molecular Formula | C₁₀H₂₁N₃O·3HCl | - |
| Molecular Weight | 308.68 g/mol | - |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water (predicted) | - |
Proposed Synthesis Pathway
While a specific documented synthesis for this compound has not been reported in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and the availability of starting materials. The proposed synthesis involves a key alkylation step, as outlined below.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: 3-aminopyrrolidine (or a protected version) and a suitable 2-morpholinoethyl electrophile.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol describes a two-step synthesis starting from commercially available N-Boc-3-aminopyrrolidine and 4-(2-chloroethyl)morpholine hydrochloride.
Step 1: N-Alkylation of N-Boc-3-aminopyrrolidine
-
To a solution of N-Boc-3-aminopyrrolidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is expected to complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (excess, e.g., 4M solution) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Caption: Proposed two-step synthesis workflow.
Characterization and Analytical Methods
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the morpholine ring protons, and the ethyl linker.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.
Putative Biological Activity and Potential Applications
Given the absence of specific biological data for this compound, its potential applications can be inferred from the known activities of structurally related compounds.
Structure-Activity Relationship Insights
Derivatives of 3-aminopyrrolidine have been explored for a variety of therapeutic targets. For instance, they have been investigated as inhibitors of Abl and PI3K kinases, suggesting potential applications in oncology.[3] Furthermore, certain 3-aminopyrrolidine derivatives have shown activity as CCR2 antagonists, indicating potential for treating inflammatory diseases.[4]
The morpholine moiety is a common feature in many bioactive compounds, often contributing to improved pharmacokinetic properties and interacting with various biological targets.[2] The combination of these two pharmacophores in the title compound could lead to novel biological activities.
Potential Therapeutic Areas
Based on the pharmacology of related heterocycles, this compound could be a valuable starting point for the development of novel therapeutics in areas such as:
-
Oncology: Targeting protein kinases or other signaling pathways involved in cancer progression.
-
Inflammatory Diseases: Modulating chemokine receptors or other inflammatory mediators.
-
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in many CNS-active drugs, and the morpholine group can improve blood-brain barrier penetration.
-
Infectious Diseases: As a scaffold for the development of novel antibacterial or antiviral agents.
Safety and Handling
As there is no specific safety data available for this compound, it should be handled with caution in a laboratory setting. The safety profiles of its precursors provide some guidance.
-
(3S)-(-)-3-Aminopyrrolidine: This compound is classified as causing severe skin burns and eye damage.[5]
-
2-Morpholinoethylamine: This precursor is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[6]
-
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
Based on this information, the final compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its structure, proposed a viable synthetic route, and outlined key characterization methods. The inferred biological activities based on its constituent pharmacophores suggest that this compound warrants further investigation as a potential scaffold for the development of new therapeutic agents across various disease areas. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activity through in vitro and in vivo screening assays.
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CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. Retrieved from [Link]
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Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2534-2538.* [Link]
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Perregaard, J., et al. (1995). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 38(11), 1998-2008.* [Link]
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Bolognesi, M. L. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1435-1482.* [Link]
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Ramirez, M. S., et al. (2022). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(15), 4989.* [Link]
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Döndaş, H. A., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 15(1), 47-65.* [Link]
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Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv.[Link]
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Wang, S., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4376-4383.* [Link]
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Zlotin, S. G., & Vingurt, D. M. (2019). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 17(11), 2844-2863.* [Link]
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Methodological & Application
Application Notes & Protocols: A Framework for the In Vitro Characterization of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Abstract
This document provides a comprehensive framework for the initial in vitro characterization of novel small molecules, using 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a representative compound. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), as well as in anticancer and antidiabetic agents.[1][2] For a novel compound like this, where the precise biological target is not yet defined, a systematic and logical screening cascade is essential. This guide is designed for researchers, scientists, and drug development professionals, offering a series of self-validating protocols to first identify potential biological targets and then to characterize the compound's potency and functional activity. We will detail methodologies for broad panel screening, followed by specific secondary assays such as cell-based functional assays for G-protein coupled receptors (GPCRs) and direct enzyme inhibition assays.
Introduction: The Challenge of Novel Compound Characterization
The journey from a newly synthesized small molecule to a well-understood pharmacological tool or drug candidate is underpinned by rigorous in vitro testing.[3] The initial challenge is often a lack of a known biological target. A strategic approach, therefore, does not begin with a single, specific assay but with a broad, systematic screening process to identify potential molecular targets.[4] This application note outlines such a strategy, providing both the "how" and the "why" behind the experimental choices. We will use this compound as our model, guiding the user from initial hit identification to robust potency determination.
Compound Handling Considerations:
-
Compound: this compound
-
Form: Trihydrochloride salt. This is important for calculating the correct molecular weight for molarity-based solutions. The salt form enhances solubility in aqueous buffers, but stock solutions are typically prepared in DMSO.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Assay Preparation: Create intermediate dilutions from the DMSO stock using assay-specific buffers. It is critical to ensure the final concentration of DMSO in the assay is consistent across all wells (including controls) and is kept low (typically ≤1%) to prevent artifacts.[5]
Phase 1: Primary Screening for Target Identification
The first step is to screen the compound against a diverse panel of biologically relevant targets to generate initial hypotheses about its mechanism of action (MoA). A radioligand binding assay panel is a classic, robust, and cost-effective method for this purpose.[6]
Principle of Radioligand Competition Binding Assay
This technique quantifies the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.[7] The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. A significant reduction in radioligand binding indicates an interaction between the test compound and the target protein.
Protocol: Single-Point Screening Panel
This protocol describes a single-concentration screen (e.g., 10 µM) to identify significant interactions.
Materials:
-
Receptor-expressing membranes (e.g., from CHO or HEK293 cells)
-
Specific radioligand (e.g., [³H]-Spiperone for D₂ receptors)
-
Test Compound: this compound
-
Assay Buffer (target-specific)
-
Non-specific binding (NSB) competitor (a known, high-affinity unlabeled ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and Microplate Scintillation Counter
Procedure:
-
Reagent Preparation: Dilute the test compound to the desired screening concentration (e.g., 2X final concentration) in assay buffer. Prepare radioligand, membranes, and NSB competitor solutions in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding (TB) Wells: Assay Buffer, Radioligand, Membranes.
-
Non-Specific Binding (NSB) Wells: NSB Competitor, Radioligand, Membranes.
-
Test Compound Wells: Test Compound, Radioligand, Membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)])
A "hit" is typically defined as >50% inhibition at the screening concentration.
Data Presentation: Hypothetical Screening Results
The data below is a hypothetical representation of initial screening results for our test compound.
| Target Class | Specific Target | % Inhibition @ 10 µM | Hit? ( >50%) |
| Dopaminergic | Dopamine D₂ | 85% | Yes |
| Dopamine D₃ | 62% | Yes | |
| Serotonergic | 5-HT₂ₐ | 78% | Yes |
| 5-HT₁ₐ | 15% | No | |
| Enzymatic | Kinase Panel (Avg) | 8% | No |
| MAO-A | 92% | Yes |
Workflow: From Screening to Hit Validation
This diagram illustrates the logical flow of the initial characterization process.
Caption: Initial workflow for novel compound screening.
Phase 2: Secondary Assays for Potency and Function
Following hit identification, secondary assays are crucial to confirm the interaction, determine potency (IC₅₀/EC₅₀), and elucidate the functional consequence of the compound-target interaction.[8][9] Based on our hypothetical results, we will detail protocols for a GPCR functional assay (for D₂ and 5-HT₂ₐ) and an enzyme inhibition assay (for MAO-A).
Scenario A: GPCR Functional Assay (cAMP Reporter)
Many dopamine and serotonin receptors are GPCRs that modulate the intracellular levels of cyclic AMP (cAMP). For instance, the D₂ receptor is typically Gi-coupled, and its activation leads to a decrease in cAMP. An antagonist would block this decrease.
Principle: This assay uses a cell line stably expressing the receptor of interest and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Changes in intracellular cAMP levels directly correlate with reporter gene expression, which can be measured as a luminescent or fluorescent signal.[10]
Protocol: Gi-Coupled Receptor Antagonist Mode Assay
-
Cell Culture: Plate HEK293 cells stably expressing the D₂ receptor and a CRE-luciferase reporter into 96-well white, clear-bottom plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in assay buffer.
-
Assay Procedure:
-
Remove culture media from cells.
-
Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. This allows the antagonist to occupy the receptor.
-
Add a known agonist (e.g., Quinpirole for D₂) at its EC₈₀ concentration to all wells (except for the 100% inhibition control). This stimulates the receptor to decrease cAMP levels.
-
Add Forskolin to all wells. Forskolin directly activates adenylyl cyclase, raising cAMP levels. The agonist will work to counteract this rise.
-
Incubate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Detection: Add a luciferase substrate solution (e.g., ONE-Glo™) to each well and measure luminescence on a plate reader.
Data Analysis:
-
Plot the luminescent signal against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the agonist response.
Signaling Pathway Diagram:
Caption: Gi-coupled GPCR signaling pathway.
Scenario B: Enzyme Inhibition Assay (MAO-A)
Monoamine oxidase A (MAO-A) is an enzyme that degrades neurotransmitters. Inhibition of this enzyme is a therapeutic strategy for depression.
Principle: This assay measures the activity of the MAO-A enzyme by monitoring the production of a fluorescent product resulting from the oxidative deamination of a substrate.[11][12] The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will slow this rate.
Protocol: Fluorometric MAO-A Inhibition Assay
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of MAO-A enzyme, a suitable substrate (e.g., Amplex® Red reagent), and horseradish peroxidase (HRP) in assay buffer.
-
Assay Plate Setup (96-well black plate):
-
100% Activity Control: Add assay buffer to wells.
-
Test Wells: Add test compound dilutions to wells.
-
Blank Wells: Contain all reagents except the enzyme.
-
-
Pre-incubation: Add the MAO-A enzyme solution to the control and test wells. Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Add a substrate cocktail (containing Amplex Red and HRP) to all wells to start the reaction.
-
Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) kinetically over 30-60 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀.[13]
Enzyme Assay Workflow:
Caption: General workflow for an enzyme inhibition assay.
Assay Validation and Quality Control
For any in vitro assay, robust validation is paramount to ensure data are reliable and reproducible.[14][15]
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-factor | A measure of assay statistical effect size, separating signal from background. | Z' > 0.5 | [Zhang et al., 1999] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B > 5 (recommended) | [6] |
| Intra-assay Precision | Variation within a single assay plate, expressed as %CV. | %CV < 15% | [16] |
| Inter-assay Precision | Variation between different assay plates run on different days. | %CV < 20% | [16] |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Determined empirically; signal should not drop >10-20% | [6] |
Conclusion
The characterization of a novel small molecule such as this compound requires a methodical, multi-step approach. By beginning with broad panel screening, researchers can efficiently identify high-probability biological targets. Subsequent validation with robust, target-class-specific secondary assays—such as the functional cell-based and enzyme inhibition assays detailed here—allows for the accurate determination of potency and mechanism of action. Adherence to rigorous assay validation principles ensures the generation of trustworthy data, forming a solid foundation for further drug discovery and development efforts.
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Characterizing Novel Payloads: A Guide to In Vitro Efficacy and Target Engagement for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial characterization of novel small molecules in a cell culture setting. We will use 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride , hereafter referred to as the Exemplar Compound (EC), to illustrate a logical, multi-phased workflow. While specific biological activities of EC are currently under-defined in public literature, the principles and protocols outlined herein represent a robust starting point for any new chemical entity.
Our approach is grounded in establishing a foundational understanding of the compound's interaction with cellular systems, beginning with its cytotoxic profile, moving towards identifying its direct molecular target, and culminating in an analysis of its impact on downstream signaling pathways.
Phase 1: Foundational Characterization - Solubility, Stability, and Cytotoxicity
Before delving into complex mechanistic studies, it is imperative to establish the basic parameters of the Exemplar Compound's behavior in a biological context. This includes ensuring its solubility and stability in culture media and determining its effective concentration range and inherent cytotoxicity.
Preparation of Stock Solutions: The First Critical Step
The accuracy and reproducibility of all subsequent experiments hinge on the correct preparation of a concentrated stock solution.[1] Small molecule inhibitors are typically supplied as lyophilized powders and require dissolution in a suitable solvent.[2]
Key Considerations:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules due to its broad solubilizing capacity.[3] However, it is crucial to consult the manufacturer's datasheet for any specific recommendations. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[4]
-
Concentration: A high-concentration stock (e.g., 10 mM) is practical for minimizing the volume of solvent added to the cell culture.
-
Storage: Aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C prevents repeated freeze-thaw cycles that could degrade the compound.
Protocol: Preparation of a 10 mM Stock Solution of EC
-
Calculation:
-
Molecular Weight of EC: 308.68 g/mol
-
To prepare a 10 mM (0.01 mol/L) solution, you will need to dissolve 3.0868 mg in 1 mL of solvent.
-
Adjust the mass and volume as needed for your experimental scale. For example, to prepare a stock from 1 mg of EC: Volume (mL) = (Mass (mg) / MW (g/mol)) / Concentration (mol/L) * 1000 = (1 / 308.68) / 0.01 * 1000 = 323.9 µL.
-
-
Dissolution:
-
Aseptically add the calculated volume of high-purity DMSO to the vial containing the lyophilized EC powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Determining the Cytotoxic Profile: The MTT Assay
The initial assessment of a novel compound involves determining its effect on cell viability and proliferation.[5] This allows for the identification of a suitable concentration range for subsequent mechanistic studies, avoiding concentrations that are acutely toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, where the reduction of MTT by mitochondrial dehydrogenases in living cells produces a colored formazan product.[6][7]
Protocol: MTT Assay for Cytotoxicity Profiling
-
Cell Seeding:
-
Plate the cells of interest (e.g., a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EC stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest EC concentration) and an "untreated control" (medium only).[8][9]
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate for a relevant duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%.[10][11][12]
-
Data Presentation: Hypothetical Cytotoxicity of EC
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 5.2 |
| A549 | 48 | 12.8 |
| HCT116 | 48 | 8.1 |
| MCF-7 | 72 | 2.9 |
| A549 | 72 | 9.5 |
| HCT116 | 72 | 5.6 |
Caption: Hypothetical IC50 values for the Exemplar Compound (EC) across different cancer cell lines and incubation times, as determined by the MTT assay.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Phase 2: Unveiling the Direct Interaction - Target Engagement
Once the cytotoxic profile is established, the next critical step is to confirm that the Exemplar Compound directly interacts with its intended molecular target within the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in situ.[14][15] It is based on the principle that the binding of a ligand (our EC) can stabilize its target protein, leading to an increase in the protein's melting temperature.[16]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with either the EC (at a non-cytotoxic but effective concentration, e.g., 10x the IC50) or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western Blotting.
-
Interpreting CETSA Results:
A successful CETSA experiment will show that in the presence of the EC, the target protein remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is strong evidence of direct binding and target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Mapping the Consequences - Downstream Pathway Analysis
Confirming that the EC engages its target is a milestone. The subsequent question is: what are the functional consequences of this engagement? Western Blotting is a cornerstone technique to investigate how the EC modulates cellular signaling pathways downstream of its target.[17]
Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with the EC at various concentrations and for different time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a phosphorylated form of a kinase downstream of the EC's target).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to quantify changes in protein levels or phosphorylation status relative to loading controls (e.g., β-actin or GAPDH).
-
By probing for key signaling nodes, researchers can build a picture of the EC's mechanism of action and its impact on cellular function.
Conclusion
The characterization of a novel small molecule like this compound is a systematic process that builds from foundational observations to detailed mechanistic insights. The workflow presented here—progressing from cytotoxicity profiling to target engagement confirmation and downstream pathway analysis—provides a robust and logical framework for any researcher entering this field. Each phase provides critical data that informs the next, ultimately painting a comprehensive picture of the compound's biological activity and therapeutic potential.
References
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
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Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. Retrieved from [Link]
- Almqvist, H., et al. (2016). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 11(7), 1897-1903.
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Western Blot Troubleshooting Guide. Bio-Techne. Retrieved from [Link]
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Western Blot Troubleshooting Guide. TotalLab. Retrieved from [Link]
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101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. Retrieved from [Link]
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6 Steps for Successful in vitro Drug Treatment. (2025, April 29). Bitesize Bio. Retrieved from [Link]
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Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (PDF) Retrieved from [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
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Critical Needs in Cellular Target Engagement. DiscoverX. Retrieved from [Link]
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Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF) (2025, September 20). Retrieved from [Link]
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The Importance of IC50 Determination. (2022, June 7). Visikol. Retrieved from [Link]
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New Algorithm Accurately Predicts Drug Mechanism of Action. (2015, July 24). Columbia Systems Biology. Retrieved from [Link]
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Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. Retrieved from [Link]
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Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022, March 8). YouTube. Retrieved from [Link]
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New horizons in small molecule solubility screening. (2019, November 21). Drug Target Review. Retrieved from [Link]
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- Identification of Three Small Molecules That Can Selectively Influence Cellular Manganese Levels in a Mouse Striatal Cell Model. International Journal of Molecular Sciences, 22(16), 8899.
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Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved from [Link]
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Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability? (2015, August 4). ResearchGate. Retrieved from [Link]
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How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). ResearchGate. Retrieved from [Link]
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10). ACS Chemical Biology, 17(3), 576-585.
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Application Notes & Protocols: A Framework for the In Vivo Evaluation of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Abstract
This document provides a comprehensive guide for the preclinical in vivo experimental design and evaluation of the novel chemical entity (NCE), 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, including cancers, central nervous system (CNS) disorders, and infectious diseases[1][2][3]. The inclusion of a morpholino moiety further suggests potential pharmacological activity. Lacking prior in vivo data for this specific compound, this guide establishes a logical, phased approach, beginning with essential safety and pharmacokinetic profiling before proceeding to hypothesis-driven efficacy and toxicology studies. The protocols herein are grounded in international regulatory standards and best practices to ensure data integrity, reproducibility, and adherence to the highest ethical standards in animal research.
Part 1: Foundational In Vivo Characterization: Safety & Pharmacokinetics
The initial phase of in vivo testing is dedicated to understanding the fundamental behavior of the test article in a biological system. This involves establishing a preliminary safety profile and characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. These data are prerequisites for designing meaningful and well-controlled efficacy studies[4].
Acute Toxicity & Dose Range Finding
Scientific Rationale: The primary objective of an acute toxicity study is to determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities. This study informs the dose selection for all subsequent in vivo experiments. We will employ the OECD 425 Guideline (Up-and-Down Procedure), which is designed to estimate the LD50 while minimizing the number of animals used[5].
Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Female animals are often used as they can be slightly more sensitive[6].
-
Housing: Animals will be housed in standard polycarbonate cages (2-3 per cage) with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (50 ± 10%). Standard chow and water will be provided ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Test Article Formulation: Prepare a clear, homogenous solution or a uniform suspension of this compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose in water). The choice of vehicle must be justified and tested in a vehicle-only control group.
-
Dose Administration: Administer the test article via oral gavage (PO) to fasted animals (overnight fast, water ad libitum).
-
Procedure (Up-and-Down Method):
-
Select a starting dose based on any available in vitro cytotoxicity data or structural analogues. A default starting dose of 175 mg/kg can be used if no information is available[5].
-
Dose a single animal.
-
If the animal survives, the next animal receives a higher dose (using a dose progression factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
The test is complete when one of the stopping criteria defined by the OECD guideline is met (e.g., 3-4 reversals in dose direction).
-
-
Observations:
-
Monitor animals closely for the first 4 hours post-dose, and then daily for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy). A modified Irwin screen can be systematically used.
-
Record body weight just prior to dosing, and on days 7 and 14.
-
Perform gross necropsy on all animals at the end of the study.
-
Data Presentation: Dose-Ranging Study Summary
| Dose Level (mg/kg) | Number of Animals | Outcome (Survival/Mortality) | Key Clinical Signs Observed |
| Vehicle Control | 3 | Survival | No abnormalities observed |
| Dose 1 | 1-5 | TBD | TBD |
| Dose 2 | 1-5 | TBD | TBD |
| Dose 3 | 1-5 | TBD | TBD |
| Dose 4 | 1-5 | TBD | TBD |
Workflow Visualization
Pharmacokinetic (PK) Profiling
Scientific Rationale: Understanding the PK profile is essential to correlate drug exposure with pharmacological effects. A preliminary PK study in a relevant species will determine key parameters like half-life, bioavailability, and maximum concentration, which are critical for designing rational dosing schedules in efficacy models.[4]
Experimental Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation to facilitate serial blood sampling.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral Gavage (PO) administration (e.g., 10 mg/kg).
-
Doses should be selected based on the MTD study to be well-tolerated. N=3-4 animals per group.
-
-
Procedure:
-
Administer the compound to fasted animals.
-
Collect blood samples (approx. 150 µL) via the cannula at specified time points.
-
IV time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Process blood to plasma (centrifugation with an anticoagulant like K2EDTA) and store at -80°C until analysis.
-
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in plasma samples.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | IV Route | PO Route |
| Cmax | Maximum observed plasma concentration | TBD | TBD |
| Tmax | Time to reach Cmax | TBD | TBD |
| AUC(0-inf) | Area under the plasma concentration-time curve | TBD | TBD |
| t1/2 | Elimination half-life | TBD | TBD |
| CL | Clearance | TBD | N/A |
| Vdss | Volume of distribution at steady state | TBD | N/A |
| F% | Absolute Oral Bioavailability | N/A | TBD |
Workflow Visualization
Part 2: Efficacy (Pharmacodynamic) Evaluation
Scientific Rationale: The selection of an efficacy model depends on the hypothesized mechanism of action, which can be inferred from the compound's structure or in vitro screening data. The pyrrolidine and morpholino scaffolds are present in compounds with diverse activities.[1][2] Therefore, we present protocols for three distinct therapeutic areas. The dosing regimen for these studies should be informed by the PK data to ensure adequate target exposure.
Scenario A: Anti-Inflammatory Activity Model
Model: Carrageenan-Induced Paw Edema in Rats. This is a classic, robust model for evaluating the acute anti-inflammatory activity of a compound[7].
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Experimental Groups (N=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% MC, PO)
-
Group 2: Test Article (Low Dose, PO)
-
Group 3: Test Article (Mid Dose, PO)
-
Group 4: Test Article (High Dose, PO)
-
Group 5: Positive Control (e.g., Indomethacin 10 mg/kg, PO)[7]
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test article, or positive control orally.
-
After 1 hour (to allow for absorption), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Primary Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Scenario B: Anticonvulsant Activity Model
Model: Maximal Electroshock (MES) Test in Mice. This model is used to identify agents effective against generalized tonic-clonic seizures[2].
Experimental Protocol:
-
Animal Model: Male CD-1 mice (20-25g).
-
Experimental Groups (N=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline, IP)
-
Group 2: Test Article (Low Dose, IP)
-
Group 3: Test Article (Mid Dose, IP)
-
Group 4: Test Article (High Dose, IP)
-
Group 5: Positive Control (e.g., Phenytoin 20 mg/kg, IP)
-
-
Procedure:
-
Administer the vehicle, test article, or positive control.
-
At the time of peak effect (determined from PK data or a pilot TPE study, e.g., 30-60 min post-dose), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Primary Endpoint: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of animals protected in each group.
Scenario C: Anti-Tumor Activity Model
Model: Human Tumor Xenograft in Immunodeficient Mice. This model assesses the ability of a compound to inhibit tumor growth in vivo[8].
Experimental Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation:
-
Culture a relevant human cancer cell line (e.g., HCT-116 colorectal cancer).
-
Subcutaneously implant 5 x 10^6 cells in a matrigel suspension into the right flank of each mouse.
-
-
Study Initiation:
-
Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (N=8-10 per group).
-
Groups: Vehicle Control (PO, QD), Test Article (Low Dose), Test Article (High Dose), Positive Control (relevant standard-of-care agent).
-
-
Procedure:
-
Dose animals daily (or as determined by PK) for 21-28 days.
-
Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).
-
Record body weights twice weekly as a measure of general toxicity.
-
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI).
-
Change in body weight.
-
Workflow Visualization
References
- Title: Oecd guidelines for toxicology studies Source: Slideshare URL
- Title: OECD GUIDELINES.
- Source: National Toxicology Program (NTP)
- Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL
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- Title: Webinar: Designing Your In Vivo Studies Source: YouTube URL
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Title: Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[9][10][11]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays Source: PubMed URL:
- Title: Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET Source: National Institutes of Health URL
- Title: Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents Source: SpringerLink URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL
- Title: Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)
- Title: 1-(Pyrrolidin-3-yl)
- Title: Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)
- Title: Synthesis of Functionalized 3-, 5-, 6- And 8-aminoquinolines via Intermediate (3-pyrrolin-1-yl)- And (2-oxopyrrolidin-1-yl)
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- 7. Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD GUIDELINES.pptx [slideshare.net]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
Analytical methods for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
An In-Depth Technical Guide to the Analytical Characterization of 1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride
Introduction
1-(2-Morpholinoethyl)pyrrolidin-3-amine is a complex diamine featuring both a morpholine and a pyrrolidine moiety, structural motifs prevalent in a wide array of biologically active compounds and pharmaceutical agents.[1][2][3] As a trihydrochloride salt, its physicochemical properties and analytical behavior are governed by the presence of multiple protonated amine centers. This guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound (henceforth referred to as "the Analyte"), ensuring its identity, purity, and quality for researchers, scientists, and drug development professionals.
The analytical strategy herein is designed as a multi-faceted, self-validating system. We will detail chromatographic techniques for purity and impurity profiling, spectroscopic methods for unambiguous structural confirmation, and classical titrimetry for an accurate assay of the salt form. Each protocol is presented with an emphasis on the underlying scientific principles, guiding the user in not only executing the method but also understanding the causality behind each experimental choice.
Physicochemical Profile
A foundational understanding of the Analyte's properties is critical for method development. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁N₃O·3HCl | [4] |
| Molecular Weight | 308.68 g/mol | [4] |
| CAS Number | 1337880-81-5 | [4] |
| Appearance | Expected to be a solid, likely crystalline, given it is a salt. | [5] |
| Solubility | Expected to be highly soluble in water due to its hydrochloride salt form. Solubility in organic solvents is likely limited. | [5] |
| Structure | ![]() |
Part 1: Purity Determination and Impurity Profiling by HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive technique for assessing the purity of pharmaceutical intermediates and active ingredients. It offers the specificity to separate the main component from process-related impurities and degradation products.
Expert Rationale: The Analyte lacks a significant UV chromophore, making conventional UV detection challenging and potentially insensitive.[6] Therefore, Mass Spectrometry is the detector of choice, providing universal detection for any ionizable compound and offering valuable mass information for peak identification. A reversed-phase C18 column is selected for its versatility with moderately polar compounds. The use of a volatile acid like formic acid in the mobile phase is crucial; it protonates the three amine groups, ensuring good peak shape and promoting efficient ionization in the ESI source.[7]
Workflow for HPLC-MS Analysis
Caption: High-level workflow for purity analysis by HPLC-MS.
Detailed Protocol: HPLC-MS Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of methanol and water to create a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: C18, 100 x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Determine the area percent of the main peak corresponding to the Analyte. The expected mass for the free base (C₁₀H₂₁N₃O) is 199.17. In the ESI+ source, the protonated molecule [M+H]⁺ at m/z 200.18 should be the primary ion.
-
Report purity as the area percentage of the main peak relative to the total peak area.
-
Part 2: Unambiguous Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Expert Rationale: The trihydrochloride salt form makes the Analyte highly soluble in deuterium oxide (D₂O), which is an ideal solvent for NMR as it does not produce a large solvent signal in the ¹H spectrum. The proton signals of the N-H and O-H groups will exchange with deuterium and may not be visible. The chemical shifts will be influenced by the protonation of the nitrogen atoms, generally causing adjacent protons to shift downfield.
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Analyte into a clean, dry NMR tube.
-
Add approximately 0.6 mL of Deuterium Oxide (D₂O).
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual HDO signal (approx. 4.79 ppm).
-
Integrate the peaks in the ¹H spectrum and compare the relative integrals to the expected number of protons in each environment.
-
Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. The structure has distinct regions: the morpholine ring, the pyrrolidine ring, and the ethyl linker, which should give rise to characteristic signals.
-
Expected NMR Data
| Proton Environment (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Morpholine CH₂ (next to O) | ~3.8 - 4.1 | m | 4H |
| Morpholine/Pyrrolidine CH₂ (next to N⁺) | ~3.2 - 3.7 | m | 10H |
| Pyrrolidine CH₂ (not next to N⁺) | ~2.0 - 2.4 | m | 2H |
| Pyrrolidine CH (methine) | ~3.9 - 4.2 | m | 1H |
| Ethyl CH₂ (linker) | ~3.0 - 3.4 | m | 4H |
Note: Due to the complexity of the overlapping signals from protonated amine environments, 2D NMR experiments like COSY and HSQC may be required for full, unambiguous assignment.
Part 3: Assay of Trihydrochloride Content by Argentometric Titration
To confirm the stoichiometry of the hydrochloride salt and provide an accurate assay of the material's strength, a classical titrimetric method is employed. Argentometric titration is a reliable and precise method for quantifying chloride ions.[8]
Expert Rationale: The Volhard method is a back-titration procedure that is particularly well-suited for this analysis.[9][10] It involves adding a known excess of silver nitrate to precipitate all chloride ions as silver chloride. The reaction is performed in an acidic medium (nitric acid), which prevents the precipitation of other salts and sharpens the endpoint. The excess, unreacted silver ions are then titrated with a standardized potassium thiocyanate solution using a ferric alum indicator.[9] This method avoids potential issues with endpoint detection that can occur in direct titrations.
Workflow for Argentometric Titration
Sources
- 1. Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. 1337880-81-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. canterbury.ac.nz [canterbury.ac.nz]
A Researcher's Guide to the Characterization of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a Novel Chemical Probe
Introduction: Unveiling the Potential of a Novel Scaffold
The intersection of chemistry and biology continually presents new molecular entities with the potential to unravel complex biological processes. 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is one such molecule, standing at the precipice of discovery. The pyrrolidine ring is a well-established scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, prized for its three-dimensional architecture that allows for precise spatial orientation of substituents.[1] Similarly, the morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as aqueous solubility and metabolic stability.
The combination of these two pharmacologically significant motifs in this compound suggests a high potential for biological activity. However, as of the date of this publication, this compound remains a largely uncharacterized agent. It is not yet a validated chemical probe with a known biological target or established applications.
This document, therefore, serves as a forward-looking guide for the scientific community. It is structured not as a conventional application note for a known entity, but as a comprehensive roadmap for the systematic evaluation of this compound as a potential chemical probe. We will provide detailed, experience-driven protocols and the scientific rationale behind them, to guide researchers in elucidating its biological target, mechanism of action, and ultimate utility in biomedical research. This guide is intended for researchers, scientists, and drug development professionals who are poised to explore the frontiers of chemical biology with this promising, yet enigmatic, molecule.
Physicochemical Properties and Initial Quality Control
Before embarking on biological studies, it is imperative to thoroughly characterize the physicochemical properties of this compound and ensure the purity of the sample.
| Property | Value | Source |
| CAS Number | 1337880-81-5 | BIOFOUNT |
| Molecular Formula | C10H21N3O.3[HCl] | BIOFOUNT |
| Molecular Weight | 308.68 g/mol | BIOFOUNT |
| Appearance | Solid (predicted) | --- |
| Solubility | To be determined (predicted to be water-soluble) | --- |
Protocol 1: Quality Control and Stock Solution Preparation
-
Purity Assessment :
-
Obtain a Certificate of Analysis (CoA) from the supplier.
-
Independently verify the purity by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should ideally be >95% for use as a chemical probe.
-
-
Solubility Determination :
-
Empirically determine the solubility in common laboratory solvents such as water, DMSO, and ethanol. This information is critical for preparing accurate stock solutions.
-
-
Stock Solution Preparation :
-
Based on solubility tests, prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in an appropriate solvent (e.g., sterile, nuclease-free water or DMSO).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Stability Assessment :
-
Periodically assess the stability of the stock solution by HPLC to ensure the compound does not degrade under storage conditions.
-
Phase 1: Target Identification and Validation
The most critical step in characterizing a new chemical entity is identifying its biological target(s). A multi-pronged approach is recommended, combining computational and experimental methods.
Workflow for Target Identification
Sources
Application Notes and Protocols for Morpholinoethyl Pyrrolidine Derivatives in Neuroscience Research
Introduction: A New Frontier in Neurotherapeutics
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its structural versatility and presence in numerous biologically active compounds.[1] When functionalized with a morpholinoethyl group, this scaffold gains advantageous pharmacokinetic properties, including enhanced brain permeability, making it a particularly attractive candidate for central nervous system (CNS) drug discovery.[2] These derivatives are emerging as a promising class of multi-target agents for addressing the complex pathologies of neurodegenerative diseases such as Alzheimer's disease (AD).[1][3]
This guide provides a comprehensive overview of the applications of morpholinoethyl pyrrolidine derivatives in neuroscience, with a focus on their neuroprotective and cognitive-enhancing properties. We will delve into their proposed mechanisms of action, present detailed protocols for their evaluation, and discuss their potential as therapeutic leads.
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
Morpholinoethyl pyrrolidine derivatives are being investigated for their ability to concurrently address multiple pathological cascades in neurodegeneration. Their primary mechanisms of action are believed to include:
-
Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[4] Morpholinoethyl pyrrolidine derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[3][5][6] This inhibition is thought to occur through interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5]
-
Neuroprotection against Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[3] These derivatives have demonstrated the ability to mitigate oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[3]
-
Modulation of Sigma-1 Receptors: The sigma-1 receptor, a chaperone protein in the endoplasmic reticulum, is involved in regulating neuronal survival and plasticity.[2][7] Ligands targeting this receptor are being explored for the treatment of various neuropsychiatric disorders.[8] The structural features of morpholinoethyl pyrrolidine derivatives make them potential candidates for sigma-1 receptor modulation.
Visualizing the Signaling Pathway
Caption: Proposed multi-target mechanism of morpholinoethyl pyrrolidine derivatives.
Applications in Neuroscience Research
The unique pharmacological profile of morpholinoethyl pyrrolidine derivatives makes them valuable tools for a range of neuroscience applications:
-
Lead Compounds for Alzheimer's Disease Therapy: Their dual action as cholinesterase inhibitors and neuroprotective agents positions them as strong candidates for the development of disease-modifying therapies for AD.[1][3]
-
Probes for Studying Synaptic Plasticity: By modulating acetylcholine levels, these compounds can be used to investigate the role of cholinergic signaling in learning and memory.
-
Investigating the Role of Sigma-1 Receptors: Novel derivatives can serve as chemical probes to explore the function of sigma-1 receptors in neuronal health and disease.[8]
-
Models for Structure-Activity Relationship (SAR) Studies: The pyrrolidine scaffold is amenable to synthetic modification, allowing for systematic exploration of how structural changes impact biological activity.[9]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol outlines a colorimetric method to determine the AChE inhibitory activity of a test compound.
Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine.[6] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (morpholinoethyl pyrrolidine derivative)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Data Analysis:
| Compound | AChE IC50 (µM) |
|---|---|
| Lead Derivative | e.g., 0.5 - 5.0 |
| Donepezil | e.g., 0.05 - 0.1 |
Protocol 2: In Vivo Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
This protocol describes the use of the Morris Water Maze (MWM) test to assess the ability of a morpholinoethyl pyrrolidine derivative to reverse cognitive deficits in mice.[3][10]
Principle: The MWM is a test of spatial learning and memory. Scopolamine, a muscarinic receptor antagonist, is used to induce a transient amnesic state, mimicking some of the cognitive deficits seen in Alzheimer's disease.
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early development of sigma-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride in Drug Discovery
Introduction: A Privileged Scaffold for Novel Therapeutics
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophoric fragments is a cornerstone of rational drug design. 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride emerges as a compelling chemical entity, integrating two "privileged structures"—the morpholine and pyrrolidine rings—into a single, versatile scaffold. The morpholine moiety is renowned for its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and for its role in enhancing permeability across the blood-brain barrier.[1][2][3] Concurrently, the pyrrolidine ring, a ubiquitous feature in numerous natural products and FDA-approved drugs, provides a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets.[4][5][6][7]
This document serves as a comprehensive guide for researchers and drug development professionals on the potential applications and experimental protocols for utilizing this compound in early-stage drug discovery. The inherent structural features of this compound suggest its potential as a versatile building block for creating libraries of novel compounds targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious agents.
Physicochemical and Structural Attributes
The rational application of any compound in a drug discovery workflow begins with a thorough understanding of its fundamental properties. The table below summarizes the key physicochemical parameters of this compound, which are critical for designing relevant biological assays and formulating delivery strategies.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C10H24Cl3N3O | Provides the elemental composition. |
| Molecular Weight | 324.68 g/mol | Influences diffusion and transport properties. |
| Structure | A pyrrolidine ring substituted at the 1-position with a 2-morpholinoethyl group and at the 3-position with an amine group. Supplied as a trihydrochloride salt. | The combination of a tertiary amine (in the morpholine ring), a tertiary amine (in the pyrrolidine ring), and a primary amine offers multiple points for further chemical modification and salt formation. The trihydrochloride salt form enhances aqueous solubility. |
| Key Structural Features | - Morpholine Ring: A weak base that can improve pharmacokinetic properties.[8][9] - Pyrrolidine Ring: A saturated heterocycle that provides a rigid, three-dimensional scaffold.[6][7] - Primary Amine: A key functional group for forming hydrogen bonds with target proteins and a versatile handle for chemical derivatization. - Ethyl Linker: Provides conformational flexibility, allowing the morpholine and pyrrolidine rings to adopt optimal orientations for target binding. | These features suggest the molecule can be readily derivatized to create a library of analogues for structure-activity relationship (SAR) studies. |
Proposed Mechanism of Action and Therapeutic Targets
The unique structural amalgamation within this compound suggests several plausible mechanisms of action and potential therapeutic targets. The presence of both a hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptors (the nitrogen and oxygen atoms of the morpholine and the nitrogen of the pyrrolidine) makes it an ideal candidate for interacting with the active sites of various enzymes and receptors.
Hypothesized Signaling Pathway Involvement
Given the prevalence of morpholine-containing compounds as kinase inhibitors, a primary hypothesized application of this scaffold is in the development of novel anti-cancer agents targeting protein kinases.[9] For instance, the scaffold could be elaborated to target kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K signaling pathway by a derivative of the scaffold.
Experimental Protocols
The following protocols are designed as a starting point for investigators to explore the potential of this compound and its derivatives in a drug discovery context.
Protocol 1: Synthesis of a Focused Library of N-Acylated Derivatives
This protocol outlines the parallel synthesis of a small library of amide derivatives from the primary amine of the parent compound. This allows for rapid exploration of the chemical space around this functional group to establish initial structure-activity relationships.
Caption: Workflow for the parallel synthesis of an amide library.
Materials:
-
This compound
-
A selection of acyl chlorides or carboxylic acids (for amide coupling)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Coupling agents (e.g., HATU, HOBt) if starting from carboxylic acids
-
96-well reaction block
-
Magnetic stirrer and stir bars
-
LC-MS for reaction monitoring and product analysis
-
Automated purification system (optional)
Procedure:
-
Free-Basing the Starting Material:
-
Dissolve this compound in a minimal amount of water.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is > 9.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
-
-
Parallel Acylation:
-
In a 96-well reaction block, dispense a solution of the free-based starting material in DCM (e.g., 100 µL of a 0.1 M solution) to each well.
-
To each well, add a solution of a different acyl chloride in DCM (e.g., 100 µL of a 0.12 M solution) and a solution of TEA in DCM (e.g., 50 µL of a 0.3 M solution).
-
Seal the reaction block and allow it to stir at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction in the plate or transfer to individual vials for extraction with DCM.
-
The crude products can be purified by solid-phase extraction (SPE) or preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of each library member by LC-MS and, for select compounds, by ¹H NMR.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a representative in vitro assay to screen the synthesized library for inhibitory activity against a specific kinase, such as PI3Kα.
Materials:
-
Synthesized library of compounds
-
Recombinant human PI3Kα enzyme
-
PIP₂ substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of each library compound in 100% DMSO (e.g., 10 mM).
-
Create a dilution series for each compound in assay buffer to determine IC₅₀ values.
-
-
Assay Setup:
-
In a 384-well plate, add the kinase buffer.
-
Add the test compounds at various concentrations.
-
Add the PI3Kα enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its constituent morpholine and pyrrolidine moieties bestow desirable drug-like properties, and the primary amine provides a versatile handle for chemical diversification. The protocols outlined in this application note provide a clear roadmap for the synthesis of a focused library of derivatives and their subsequent evaluation in a relevant biological assay. Future work should focus on expanding the diversity of the chemical library, exploring a broader range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][1][2][9]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link][8]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link][1][3]
-
The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Leading Chemical Supplier. [Link][4]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][5]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link][6][7]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link][10]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Implementation of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride in High-Throughput Screening Campaigns
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that offer both structural diversity and favorable physicochemical properties is paramount.[1][2][3][4] 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride emerges as a compound of significant interest for high-throughput screening (HTS) libraries. This molecule uniquely combines two "privileged" heterocyclic structures: a pyrrolidine ring and a morpholine moiety.[5][6][7][8]
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its sp3-hybridized nature which allows for intricate three-dimensional exploration of pharmacophore space and introduces critical stereochemical elements.[5][6][9] Pyrrolidine-containing compounds are prevalent in a wide array of approved drugs, highlighting their versatility and biological relevance.[10][11][12] The morpholine ring is also a ubiquitous pharmacophore in numerous bioactive molecules and approved drugs, often incorporated to enhance metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[7][8][13][14]
The combination of these two scaffolds in this compound presents a compelling starting point for the discovery of novel modulators of a wide range of biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound and its analogs in HTS campaigns, from initial assay development to robust hit validation.
Physicochemical Properties and HTS Readiness
Prior to initiating a screening campaign, a thorough understanding of the compound's properties is essential. Below is a summary of the key characteristics of this compound.
| Property | Value | Significance in HTS |
| CAS Number | 1337880-81-5 | Unique identifier for procurement and data tracking.[15][16] |
| Molecular Formula | C10H24Cl3N3O | Provides the elemental composition. |
| Molecular Weight | 308.68 g/mol | Falls within the desirable range for "rule of five" compliance, suggesting potential for good oral bioavailability. |
| Form | Trihydrochloride salt | Enhances solubility in aqueous buffers commonly used in HTS assays, but requires careful pH control. |
| Key Scaffolds | Pyrrolidine, Morpholine | Both are considered privileged structures in medicinal chemistry, increasing the probability of identifying biologically active compounds.[5][6][8] |
| Hydrogen Bond Donors | 3 (amine and ammonium) | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (amine, morpholine oxygen, morpholine nitrogen) | Further enhances the potential for target binding. |
Strategic Workflow for High-Throughput Screening
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow is recommended for screening this compound and similar compounds.
Caption: A strategic workflow for a robust HTS campaign.
PART 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reproducible assay.[17][18][19][20] The choice between a biochemical and a cell-based assay will depend on the biological question being addressed.
Protocol 1: Biochemical Assay Development (Example: Kinase Inhibition Assay)
This protocol outlines the development of a generic kinase assay, which can be adapted for various kinase targets.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Dilution: Dilute the kinase in kinase buffer to a working concentration determined empirically to yield a linear reaction rate.
- Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP at their respective Km concentrations in kinase buffer.
- Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™, Promega).
- Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Assay Miniaturization and Optimization (384-well format):
- Dispense 50 nL of the compound stock solution or DMSO (control) into the appropriate wells of a 384-well plate using an acoustic dispenser.
- Add 5 µL of the diluted kinase to all wells and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 µL of the Substrate/ATP mix.
- Allow the reaction to proceed for 60 minutes at room temperature.
- Stop the reaction and detect the signal by adding 10 µL of the detection reagent.
- Read the plate on a compatible plate reader.
3. Assay Validation:
- Perform a "dry run" with positive (known inhibitor) and negative (DMSO) controls to determine the assay's Z'-factor.[21]
- A Z'-factor between 0.5 and 1.0 indicates a high-quality, robust assay suitable for HTS.[22]
PART 2: Primary Screening and Hit Identification
The primary screen aims to test a large library of compounds at a single concentration to identify "hits" that modulate the activity of the biological target.[23][24][25]
Protocol 2: Primary HTS Campaign
1. Library Plating:
- Plate the entire compound library, including this compound, at a final concentration of 10 µM in 384-well plates.
- Include positive and negative controls on each plate for quality control.
2. HTS Execution:
- Follow the optimized protocol from the assay development phase to screen the entire library.
- Utilize laboratory automation and robotics to ensure consistency and high throughput.[23][25]
3. Data Analysis and Hit Selection:
- Normalize the data from each plate using the on-plate controls.
- Calculate the percent inhibition for each compound.
- Set a hit threshold, typically >50% inhibition or 3 standard deviations from the mean of the negative controls.
- Compounds that meet this criterion are considered primary hits.[26]
Raw_Data [label="Raw HTS Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Normalization [label="Plate-based Normalization"];
Scoring [label="Calculate % Inhibition/Activity"];
Hit_Threshold [label="Apply Hit Threshold\n(e.g., >50% Inhibition)"];
Primary_Hits [label="List of Primary Hits", fillcolor="#34A853", fontcolor="#FFFFFF"];
Raw_Data -> Normalization;
Normalization -> Scoring;
Scoring -> Hit_Threshold;
Hit_Threshold -> Primary_Hits;
}
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- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
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The Strategic Utility of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride in Kinase Inhibitor Synthesis
Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of selective kinase inhibitors remains a paramount objective. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure due to its ability to confer favorable physicochemical properties and engage in crucial interactions within the ATP-binding sites of various kinases. This application note provides an in-depth technical guide on the strategic application of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride , a versatile synthetic building block, in the construction of potent kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K) pathway.
The Architectural Advantage of the Morpholinoethyl-Pyrrolidine Moiety
The unique structural composition of 1-(2-Morpholinoethyl)pyrrolidin-3-amine offers a trifecta of functionalities that are highly advantageous in medicinal chemistry. The primary amine at the 3-position of the pyrrolidine ring serves as a key nucleophilic handle for coupling with various electrophilic heterocyclic scaffolds, such as chloropyrimidines or related purine isosteres, which are common cores of kinase inhibitors.
The morpholine moiety, connected via an ethyl linker to the pyrrolidine nitrogen, is a well-established pharmacophoric element in numerous kinase inhibitors. It is often responsible for enhancing aqueous solubility, improving metabolic stability, and forming critical hydrogen bond interactions within the kinase hinge region, a key determinant of binding affinity and selectivity. The pyrrolidine ring itself provides a rigid, three-dimensional framework that can be strategically oriented to optimize interactions with the target protein.
Application in the Synthesis of PI3K Inhibitors: A Case Study
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. The building block, 1-(2-Morpholinoethyl)pyrrolidin-3-amine, has been instrumental in the synthesis of potent PI3K inhibitors, as exemplified in patent literature detailing the preparation of novel therapeutics.
A key synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the primary amine of 1-(2-Morpholinoethyl)pyrrolidin-3-amine and a halogenated heterocyclic core, typically a chloropyrimidine derivative. This reaction forges a crucial carbon-nitrogen bond, tethering the functionalized pyrrolidine side chain to the core of the inhibitor.
Synthetic Protocols
Part 1: Synthesis of the Key Intermediate: (R)-tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate
The synthesis of the title building block commences with the preparation of a Boc-protected precursor, which allows for controlled and regioselective reactions. A common and efficient method is the reductive amination of a commercially available ketone with the desired amine.
Reaction Scheme:
Caption: Reductive amination to form the Boc-protected intermediate.
Detailed Protocol:
-
Imine Formation: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add 2-morpholinoethan-1-amine (1.1 eq).
-
Titanium(IV) isopropoxide Addition: Add titanium(IV) isopropoxide (1.2 eq) dropwise to the reaction mixture. The formation of the imine is typically monitored by thin-layer chromatography (TLC) or LC-MS. Stir the reaction at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add methanol (MeOH) followed by the portion-wise addition of sodium borohydride (NaBH₄) (1.5 eq).
-
Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Filter the resulting suspension through a pad of Celite®, washing with DCM.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate.
| Parameter | Value |
| Starting Material | tert-butyl 3-oxopyrrolidine-1-carboxylate |
| Reagents | 2-morpholinoethan-1-amine, Ti(OiPr)₄, NaBH₄ |
| Solvents | DCM, MeOH |
| Typical Yield | 70-85% |
Part 2: Deprotection to Yield 1-(2-Morpholinoethyl)pyrrolidin-3-amine
The final step to obtain the desired building block is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.[3]
Reaction Scheme:
Caption: Acid-mediated Boc deprotection.
Detailed Protocol:
-
Dissolution: Dissolve (R)-tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as 1,4-dioxane or DCM.
-
Acid Treatment: Add a solution of hydrochloric acid in dioxane (e.g., 4M, 5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting residue is often triturated with diethyl ether to precipitate the trihydrochloride salt.
-
Purification: The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.
| Parameter | Value |
| Starting Material | (R)-tert-butyl (1-(2-morpholinoethyl)pyrrolidin-3-yl)carbamate |
| Reagents | HCl in Dioxane or TFA |
| Solvent | Dioxane or DCM |
| Typical Yield | >95% |
Part 3: Application in the Synthesis of a PI3K Inhibitor
The utility of this compound is demonstrated in its reaction with a suitable heterocyclic core to form a potent kinase inhibitor.
Reaction Scheme:
Caption: SNAr coupling to form the final PI3K inhibitor.
Detailed Protocol:
-
Reaction Setup: To a solution of the appropriate 2-chloro-4-(substituted)pyrimidine (1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add this compound (1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3-4 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Heating: Heat the reaction mixture to an elevated temperature, typically between 100-140°C, and stir for several hours until the reaction is complete as monitored by LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by preparative HPLC or column chromatography to yield the final PI3K inhibitor.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its inherent structural features, including a reactive primary amine, a solubilizing and pharmacophorically important morpholine moiety, and a rigid pyrrolidine scaffold, make it an ideal component for constructing molecules that can effectively target the ATP-binding site of kinases. The synthetic protocols outlined herein provide a robust and reproducible pathway for the preparation and application of this key intermediate, enabling the efficient discovery and development of novel therapeutics.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162-176.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
World Intellectual Property Organization. (2010). Pyrrolo[2,1-f][1][2][4]triazine compounds and their use as PI3K inhibitors. WO2010026124A1. Retrieved from
Sources
Troubleshooting & Optimization
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride solubility issues and solutions
Welcome to the technical support center for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimental work.
Introduction to this compound and its Solubility
1-(2-Morpholinoethyl)pyrrolidin-3-amine is a molecule of interest in medicinal chemistry and drug discovery due to its versatile pyrrolidine and morpholine scaffolds.[1] The trihydrochloride salt form is often utilized to enhance aqueous solubility and bioavailability, a common strategy for amine-containing compounds.[2] However, as a multi-salt compound, its behavior in solution can be complex, leading to various solubility issues. This guide will address these challenges with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Solubility Issues and Step-by-Step Solutions
This section details common problems, their underlying causes, and validated protocols to resolve them.
Issue 1: Compound Fails to Dissolve Completely in Aqueous Buffers
Root Cause Analysis:
-
pH Mismatch: The solubility of amine salts is highly dependent on the pH of the solution.[3][4] As a trihydrochloride salt, this compound is acidic and will have its highest solubility at a low pH where the amine groups are fully protonated and ionized. In neutral or basic buffers, the compound may convert to its less soluble free base form, leading to precipitation.
-
Common Ion Effect: In buffers containing high concentrations of chloride ions (e.g., HCl-based buffers), the solubility of the hydrochloride salt can be suppressed.[5][6] This is due to Le Chatelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the solid, undissolved state.
-
Insufficient Solvent Volume: The concentration may simply exceed the compound's intrinsic solubility in the chosen solvent system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Step-by-Step Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a slurry: Add the desired amount of this compound to your chosen aqueous buffer.
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate with Acid: Slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise while stirring continuously. Using a non-chloride acid like sulfuric or phosphoric acid can be beneficial if the common ion effect is suspected.[6]
-
Observe Dissolution: Continue adding acid until the compound fully dissolves. Note the final pH.
-
Final pH Adjustment: If necessary for your experiment, you can carefully back-titrate with a dilute base to your target pH, but be aware that precipitation may reoccur.
Issue 2: Oily Film or Sticky Precipitate Formation
Root Cause Analysis:
-
Hygroscopicity: Amine salts can be hygroscopic, absorbing moisture from the air to form a viscous, oily substance.[7] This is particularly common with hydrochloride salts.
-
"Salting Out": The addition of high concentrations of other salts to the solution can reduce the solubility of the compound, causing it to separate as an oily layer.[8]
-
Use of Aqueous HCl for Salt Formation: If the salt was prepared using aqueous HCl, residual water can sometimes lead to the formation of an oil instead of a crystalline solid.[9]
Solutions and Mitigation Strategies:
-
Proper Storage: Always store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere to minimize moisture absorption.[10][11]
-
Solvent Selection: When preparing stock solutions, consider using anhydrous solvents if downstream applications permit.[9]
-
Alternative Salt Forms: If hygroscopicity is a persistent issue, consider converting the compound to a different salt form, such as a mesylate or tosylate, which may have more favorable physical properties.[7]
Issue 3: Precipitation Over Time or Upon Temperature Change
Root Cause Analysis:
-
Supersaturation: The initial dissolution method (e.g., heating or sonication) may have created a supersaturated solution that is thermodynamically unstable and prone to precipitation over time.[12]
-
Temperature-Dependent Solubility: The solubility of many compounds, including amine salts, is temperature-dependent. A solution prepared at an elevated temperature may precipitate as it cools to room temperature.[4]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own solubility profile. A change in conditions could trigger a conversion to a less soluble polymorph.
Preventative Measures and Solutions:
-
Equilibration Time: Allow sufficient time for the solution to equilibrate at the intended experimental temperature before use.
-
Solubility Curve Generation: If this compound is critical to your workflow, it is advisable to determine its solubility at different temperatures to establish a stable working concentration range.
-
Use of Co-solvents: The addition of a water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400) can often increase and stabilize the solubility.[13] However, the compatibility of the co-solvent with the experimental system must be verified.
Co-solvent Screening Protocol:
-
Prepare saturated solutions: In separate vials, add an excess of the compound to a series of solvent systems (e.g., 90:10 water:ethanol, 90:10 water:DMSO).
-
Equilibrate: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge or filter the solutions to remove undissolved solid.
-
Quantify: Analyze the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to determine the solubility in each co-solvent system.
| Solvent System | Potential Solubility Enhancement | Considerations |
| Water | Baseline | Prone to pH and common ion effects. |
| Ethanol/Water | Moderate | Can improve wettability and disrupt crystal lattice energy.[14] |
| DMSO/Water | High | A powerful solvent, but may be incompatible with some biological assays. |
| PEG 400/Water | Moderate to High | Often used in formulation to improve solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful technique to aid dissolution. The high-frequency sound waves create micro-agitation and localized heating, which can help break up solid aggregates and increase the rate of dissolution.[8] However, be mindful that this can lead to a supersaturated solution, which may precipitate over time. It is always best to confirm that the final concentration is below the equilibrium solubility at your working temperature.
Q3: My compound has turned into a sticky goo. Is it still usable?
This is likely due to the hygroscopic nature of the hydrochloride salt.[7] While the chemical integrity of the compound may still be intact, it will be very difficult to weigh accurately. If possible, it is best to dry the compound under high vacuum to remove the absorbed water. If this is not feasible, you may need to dissolve the entire amount in a suitable solvent to create a stock solution and determine its concentration analytically (e.g., via UV-Vis or NMR with an internal standard).
Q4: Are there alternative salt forms I should consider if solubility issues persist?
Yes. If the hydrochloride salt proves problematic, exploring other salt forms is a standard practice in drug development.[19] For basic compounds like this one, other common counter-ions include:
-
Mesylate (methanesulfonate): Often provides good solubility and crystallinity.
-
Sulfate: Another common choice for basic drugs.
-
Phosphate: Can offer good buffering capacity.
-
Organic acid salts (e.g., citrate, tartrate, succinate): Can also be used to modify solubility and other physicochemical properties.[8] The choice of salt form can significantly impact solubility, stability, and manufacturability.[20]
Q5: What safety precautions should I take when handling this compound?
As with any chemical, you should always consult the Safety Data Sheet (SDS). Amine hydrochlorides can be acidic and potentially corrosive.[20] The parent amine, 2-Morpholinoethylamine, is listed as causing severe skin burns and eye damage.[21] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood.[10]
References
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ResearchGate. (2016, March 8). My morpholino antisense oligomer sometimes precipitates. What could the problem be? Retrieved from [Link]
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Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]
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Faiyazuddin, M., & Rauf, A. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
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PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Retrieved from [Link]
-
Tablets & Capsules Magazine. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, May 8). 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
Sci-Hub. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]
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- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS 1337880-81-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a polyamine trihydrochloride salt, this molecule presents specific handling requirements to ensure experimental reproducibility and integrity. This guide provides in-depth, field-proven insights and protocols to help you mitigate degradation and achieve reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary causes of instability for this compound in solution?
The instability of this compound in solution is primarily driven by three factors inherent to its structure: pH sensitivity, susceptibility to oxidation, and environmental conditions.
-
pH Sensitivity: The molecule possesses three amine groups (a primary, a tertiary, and a morpholine amine), making its charge state and stability highly dependent on the solution's pH.[3] Amine salts of strong acids, like this trihydrochloride, can create an acidic pH when dissolved in unbuffered water, which may not be the optimal pH for stability.[4] Deviations from the optimal pH range can accelerate degradation.
-
Oxidative Degradation: Amine functional groups, particularly in the presence of trace metal ions, can be susceptible to oxidation by dissolved atmospheric oxygen.[5][6] This process can lead to the formation of colored degradation products and a loss of compound potency.
-
Environmental Factors: Like many pharmaceutical compounds, stability is affected by temperature, light, and moisture.[7] Elevated temperatures accelerate chemical reactions, including degradation, while exposure to UV light can cause photolysis.[5] Although it is a salt, the compound can be hygroscopic, and moisture is a key reactant in hydrolytic degradation pathways, though oxidation is often the more immediate concern for amines.[5][7]
Q2: Why is pH control so critical for this compound? What is a good starting pH range to evaluate?
pH control is the most critical factor in maintaining the stability of this compound in aqueous solutions. The protonation state of the three amine groups dictates not only solubility but also chemical reactivity.[3][8]
Causality: The lone pair of electrons on the nitrogen atoms is the site of oxidative attack. When protonated (as in an acidic solution), this lone pair is engaged in a bond with a proton, making it less available for reaction with oxygen. However, if the pH is too high (basic), the amines will be deprotonated, exposing the lone pair and significantly increasing the rate of oxidative degradation. Conversely, an excessively acidic pH, while potentially preventing oxidation, could catalyze other degradation pathways if susceptible functional groups were present.
Recommendation: A systematic pH screening study is highly recommended. A good starting point is to evaluate a series of buffers covering a physiologically and pharmaceutically relevant range.
-
Acetate Buffers: pH 4.0 - 6.0
-
Phosphate Buffers (PBS): pH 7.0 - 8.0
These ranges will help you identify the optimal pH that balances solubility and stability for your specific experimental conditions.[9]
Q3: My solution turned yellow/brown upon storage. What is the likely cause and how can I prevent it?
A color change to yellow or brown is a classic indicator of oxidative degradation. This is common with amine-containing compounds when they react with dissolved oxygen, often forming complex colored byproducts.[5]
Prevention Strategies:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the buffer or solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: For applications where they will not interfere with downstream assays, consider adding a small concentration of an antioxidant. Common choices include:
-
Ascorbic Acid: A potent free radical scavenger.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters trace metal ions which can catalyze oxidation reactions.[5]
-
-
Inert Atmosphere: After preparing the solution, overlay the headspace of the vial with nitrogen or argon before sealing. This is known as inert condition packaging.[5]
-
Storage: Store solutions frozen at -20°C or -80°C to dramatically slow the rate of all chemical reactions.
Q4: I need to prepare a stock solution. What is the recommended solvent and storage condition?
For a concentrated stock solution, the goal is to maximize stability for long-term storage.
-
Recommended Solvent: Prepare the stock solution in a high-quality, anhydrous solvent in which the compound is freely soluble, such as DMSO. This minimizes water-related degradation like hydrolysis. However, for immediate use in aqueous experimental systems, preparing the stock in a degassed, pH-controlled buffer is preferable.[9]
-
Storage Conditions:
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C in tightly sealed vials.
-
Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[7]
-
Q5: Can I use standard polypropylene tubes and plates for my experiments?
While convenient, standard polypropylene labware can be problematic. Many compounds, especially those with specific lipophilic and hydrophilic regions, can adsorb to polypropylene surfaces. This nonspecific binding leads to an apparent loss of compound concentration, which can be mistaken for degradation.
Recommendation: For sensitive or low-concentration experiments, it is highly advisable to use low-adsorption materials.
-
Teflon (PTFE) or Glass: These materials generally exhibit lower nonspecific binding.[9]
-
Specialized Low-Bind Plates: Many manufacturers offer polypropylene plates that have been surface-treated to prevent adsorption.
If you must use polypropylene, it is crucial to run a control experiment to quantify the extent of binding by measuring the concentration of the solution immediately after preparation and after incubation in the vessel for a period.[9]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems you may encounter.
Issue 1: Rapid Degradation Observed by HPLC/LC-MS
-
Symptom: You observe a rapid decrease in the peak area of the parent compound over a short time course (e.g., >10% loss in a few hours at room temperature), often accompanied by the appearance of new peaks (degradants).
-
Systematic Troubleshooting: The first step is to systematically isolate the variable causing the instability. The following diagram outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for rapid compound degradation.
-
Potential Causes & Solutions Table:
| Potential Cause | Solution |
| Incorrect pH | Perform a pH stability profile. Test a range of buffers (e.g., acetate pH 4-6, phosphate pH 7-8) to find the pH of maximum stability.[5][6] |
| Oxidation | Prepare solutions using deoxygenated solvents. Store and handle samples under an inert gas (N₂ or Ar). Add a chelating agent like EDTA to sequester catalytic metal ions.[5] |
| Photodegradation | Conduct experiments in low-light conditions. Use amber vials or foil-wrapped containers to protect solutions from light.[7] |
| Thermal Degradation | Maintain samples at reduced temperatures (e.g., on ice or at 4°C) during experimental setup and storage. Avoid prolonged exposure to room temperature.[7] |
Issue 2: Precipitate Formation in Solution
-
Symptom: You observe the formation of a solid precipitate or cloudiness in your solution, either upon standing or after a change in conditions (e.g., cooling).
-
Potential Causes & Solutions:
-
pH Shift: The buffer capacity may have been exceeded, causing a pH shift to a point where the compound is no longer soluble. Solution: Re-verify the pH of the solution. Use a buffer with a stronger buffering capacity or ensure the concentration of your compound does not overwhelm the buffer.
-
Buffer Incompatibility: Certain buffer salts (e.g., phosphates) can precipitate with compounds or their counter-ions. Solution: Screen different buffer systems (e.g., citrate, acetate) to identify a compatible one.[5]
-
"Salting Out": High concentrations of salts in the buffer can reduce the solubility of your compound. Solution: Test lower ionic strength buffers.
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound and precipitate out of solution. Solution: Analyze the precipitate and supernatant separately by HPLC/LC-MS to identify the components. Address the root cause of degradation as outlined in Issue 1 .
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol minimizes initial degradation during solution preparation.
-
Pre-Preparation: Place your chosen buffer (e.g., 50 mM Sodium Phosphate, pH 7.0), amber vials, and pipette tips in an anaerobic chamber or glove box with a nitrogen atmosphere. If unavailable, deoxygenate the buffer by sparging with nitrogen gas for at least 30 minutes.
-
Weighing: Weigh the this compound powder rapidly in a controlled humidity environment if possible, as it may be hygroscopic.
-
Dissolution: Add the degassed buffer to the powder to achieve the desired concentration. Mix gently by inversion or vortexing until fully dissolved.
-
Headspace Purge: Before sealing the vial, flush the headspace with nitrogen gas for 10-15 seconds.
-
Aliquoting: Immediately dispense the solution into single-use, low-bind tubes.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath and transfer to -80°C for long-term storage.
Protocol 2: A Representative Chemical Stability Study Workflow
This experiment is designed to identify the optimal pH for your compound in solution.[9]
Caption: Experimental workflow for a pH-dependent stability study.
Methodology:
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM Sodium Acetate pH 4.5, 50 mM Sodium Phosphate pH 6.0, and 50 mM PBS pH 7.4). Ensure all are deoxygenated.[9]
-
Sample Preparation: Dissolve the compound in each buffer to a final concentration of 10 µM.
-
Incubation: Place the solutions in a temperature-controlled incubator at 37°C.[9]
-
Time Points: At each time point (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with cold acetonitrile containing an internal standard. This stops further degradation and precipitates proteins if in a biological matrix. Store samples at -80°C until analysis.
-
LC-MS Analysis: Analyze all samples in a single batch to minimize analytical variability. Use a suitable reversed-phase HPLC method to separate the parent compound from degradants.[10]
-
Data Analysis: Calculate the peak area of the parent compound at each time point relative to the T=0 sample for each pH condition. Plot the percentage of compound remaining versus time to determine the degradation rate at each pH. The pH with the slowest rate of degradation is the optimum for stability.
Section 4: Understanding Degradation
While a full degradation pathway analysis requires advanced analytical techniques, a likely pathway for this molecule is oxidation at one of the nitrogen centers.
Caption: Potential oxidative degradation pathways for the compound.
The tertiary amines (morpholine and pyrrolidine) are susceptible to forming N-oxides, while the primary amine can be oxidized to a hydroxylamine or imine, which can lead to further, more complex degradation products. Identifying the exact degradants requires characterization by high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
References
-
Lepaumier, H., et al. (2009). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Chemical Engineering Research and Design. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. Retrieved from [Link]
-
AnyLearn Ai. (n.d.). Amines In Pharmaceuticals. Retrieved from [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
Cairul, M. (2015). Stability of drugs and medicines Hydrolysis. ResearchGate. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1337880-81-5|this compound. Retrieved from [Link]
-
Yasmin, A., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497. Pesticide Biochemistry and Physiology. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1337880-81-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Learn Amines In Pharmaceuticals - Interactive Tutorial | AnyLearn [anylearn.ai]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. jocpr.com [jocpr.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. quora.com [quora.com]
- 9. enamine.net [enamine.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine
An in-depth guide to navigating the common hurdles in the synthesis of the versatile building block, 1-(2-Morpholinoethyl)pyrrolidin-3-amine.
Introduction: The Significance of 1-(2-Morpholinoethyl)pyrrolidin-3-amine
1-(2-Morpholinoethyl)pyrrolidin-3-amine is a key intermediate in pharmaceutical development, prized for its unique structural combination of a pyrrolidine ring, a morpholine moiety, and a primary amine. This arrangement of functional groups makes it an invaluable scaffold for building complex molecules with diverse biological activities.[1][2][3] However, its synthesis is not without challenges, often related to selectivity, byproduct formation, and purification. This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities.
Primary Synthetic Pathways
Two principal routes are commonly employed for the synthesis of this target molecule: Reductive Amination and Direct N-Alkylation . The choice between them depends on starting material availability, scalability, and the desired purity profile.
Caption: Overview of the two primary synthetic routes to 1-(2-Morpholinoethyl)pyrrolidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred and why?
A: Reductive amination is often the preferred route in a laboratory setting for achieving higher selectivity and cleaner reaction profiles.[4] This method, particularly using a protected pyrrolidinone and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), minimizes the risk of over-alkylation, which can be a significant issue in direct alkylation.[5] Direct alkylation can be more atom-economical but often requires careful optimization to prevent the formation of di- and tri-alkylated byproducts.[6]
Q2: My starting pyrrolidin-3-amine is racemic. Will this affect the synthesis?
A: Yes. If you start with racemic pyrrolidin-3-amine, your final product will also be a racemic mixture. If a specific stereoisomer is required for your application, you must start with an enantiomerically pure precursor or perform a chiral separation on the final product. Stereoselective synthesis methods are crucial in the preparation of many pyrrolidine-containing drugs.[7][8]
Q3: What are the most critical safety precautions for these reactions?
A: Both routes involve handling potentially hazardous materials.
-
Amines: Pyrrolidine-3-amine and morpholine derivatives can be corrosive and irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing Agents: Sodium borohydride and its derivatives are flammable and react with water to produce hydrogen gas. Do not quench reactions with acid directly; use a slow, controlled method like adding saturated Rochelle's salt or ammonium chloride solution.
-
Alkylating Agents: 4-(2-Chloroethyl)morpholine is a potential alkylating agent and should be handled with care to avoid contact.
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) to resolve the polar amines. Stain with ninhydrin to visualize the primary/secondary amines (starting material and product) or potassium permanganate for general spot visualization. For more precise monitoring, LC-MS is ideal as it can track the consumption of starting materials and the formation of the product (by mass) and any byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause (Reductive Amination): Inefficient Imine Formation.
-
Explanation: The initial condensation between the ketone and amine to form the imine/enamine intermediate is a critical equilibrium-driven step. The presence of water can shift the equilibrium back to the starting materials.
-
Solution:
-
pH Control: The reaction is often mildly acidic to facilitate carbonyl activation without fully protonating the amine, rendering it non-nucleophilic. Adding a small amount of acetic acid can be beneficial.
-
Dehydrating Agent: For stubborn reactions, adding a dehydrating agent like molecular sieves (3Å or 4Å) can sequester water and drive the reaction forward.
-
Solvent Choice: Use anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
-
Possible Cause (Direct Alkylation): Poor Reactivity of the Alkylating Agent.
-
Explanation: Alkyl chlorides can be less reactive than bromides or iodides. The reaction may be sluggish, leading to incomplete conversion.
-
Solution:
-
In Situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ, accelerating the SN2 reaction.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor carefully for byproduct formation.
-
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Byproduct Formation
-
Possible Cause (Direct Alkylation): Over-alkylation.
-
Explanation: The primary amine product is nucleophilic and can react with a second molecule of the alkylating agent, leading to a bis-alkylated quaternary ammonium salt. The pyrrolidine ring nitrogen can also be alkylated if it is not protected.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the starting amine (pyrrolidin-3-amine) relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain its low concentration, favoring reaction with the more abundant starting amine.
-
Protecting Groups: If feasible, start with N-Boc-pyrrolidin-3-amine. The Boc group protects the ring nitrogen and can be removed later.
-
-
-
Possible Cause (General): Formation of Secondary Amine Byproducts from Reductive Amination.
-
Explanation: During catalytic hydrogenation, the newly formed primary amine can react with another imine intermediate before it is reduced, leading to secondary amine dimers.[9]
-
Solution: While less common with hydride reagents, if using catalytic hydrogenation (e.g., H₂/Pd-C), this can be an issue. Running the reaction in the presence of an agent like ammonium chloride or using a specialized catalyst can suppress this side reaction.[9] For hydride reductions, ensuring the reducing agent is added to a pre-formed imine mixture can sometimes improve selectivity.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: High Water Solubility of the Product.
-
Explanation: The multiple amine functionalities make the product highly polar and water-soluble, leading to poor recovery during aqueous workup and extraction with common organic solvents.
-
Solution:
-
pH Adjustment: Before extraction, basify the aqueous layer to a high pH (>12) with NaOH or K₂CO₃. This ensures the amines are in their free-base form, which is less water-soluble.
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the polarity of the aqueous phase and forces the organic product into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like a 9:1 mixture of DCM/Isopropanol or Ethyl Acetate. Perform multiple extractions (5-7 times) to maximize recovery.
-
-
-
Possible Cause: Product Streaking on Silica Gel Column.
-
Explanation: The basic amine groups interact strongly with the acidic silica gel, leading to poor separation, tailing, and potential product loss on the column.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%). This deactivates the acidic sites.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Salt Formation & Recrystallization: Convert the crude amine product to a hydrochloride or other salt by treating it with HCl in a solvent like ether or ethyl acetate. The salt is often a crystalline solid that can be purified by recrystallization, avoiding chromatography altogether. The pure free base can be regenerated afterward.[9]
-
-
Experimental Protocol: Reductive Amination
This protocol is a representative example and may require optimization. It assumes the use of a protected pyrrolidinone for better selectivity.
Table 1: Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 1-Boc-pyrrolidin-3-one | 185.22 | 10.0 | 1.85 g | 1.0 |
| 2-Morpholinoethan-1-amine | 130.19 | 11.0 | 1.43 g (1.41 mL) | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g | 1.5 |
| Acetic Acid (Glacial) | 60.05 | ~1.0 | ~60 µL | 0.1 |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 40 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-pyrrolidin-3-one (1.85 g, 10.0 mmol) and anhydrous DCE (40 mL).
-
Amine Addition: Add 2-morpholinoethan-1-amine (1.41 mL, 11.0 mmol) followed by glacial acetic acid (~60 µL, ~1.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Note: The reaction may bubble slightly. Ensure the flask is not sealed airtight.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the ketone starting material by TLC (e.g., 10% MeOH in DCM, stained with permanganate).
-
Workup (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir until gas evolution ceases.
-
Extraction: Separate the layers. Extract the aqueous layer three times with DCM (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Deprotection: Dissolve the crude residue in Dichloromethane (20 mL). Add a 4M solution of HCl in 1,4-Dioxane (15 mL, 60 mmol) and stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC/LCMS).
-
Isolation: Concentrate the mixture under reduced pressure. The resulting solid/oil is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify to pH > 12 with 2M NaOH, and perform extractions as described in the troubleshooting section.
References
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination.
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines.
- D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Rowles, I., & Tummeltshammer, C. (2017). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Chintalapudi, H., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- BenchChem. (n.d.). Side reactions and by-product formation in 2-(2-Aminoethyl)-1-methylpyrrolidine synthesis.
- Kos, J., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. PubMed Central.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dose-Response Optimization for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Welcome to the technical support center for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing dose-response experiments with this novel compound. Given the limited specific literature on this molecule, this resource synthesizes first-principle biochemical and pharmacological knowledge with best practices in cell-based assay development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experimental workflow with this compound.
Question 1: I am seeing inconsistent results and high variability between my dose-response replicates. What are the likely causes and how can I resolve this?
High variability in replicate wells is a common issue in cell-based assays and can often be traced back to inconsistencies in experimental technique or the physicochemical properties of the test compound.[1]
Core Issues and Solutions:
-
Compound Solubility and Aggregation: 1-(2-Morpholinoethyl)pyrrolidin-3-amine is a trihydrochloride salt, suggesting good aqueous solubility. However, at higher concentrations or in certain media, it may still precipitate or form aggregates.
-
Troubleshooting:
-
Visual Inspection: Before adding to your cells, carefully inspect your stock solutions and final dilutions for any signs of precipitation.
-
Solubility Test: Perform a simple solubility test in your specific cell culture medium. Prepare a high-concentration stock and observe its clarity over time at 37°C.
-
Sonication: Briefly sonicate your stock solution before preparing dilutions to break up any potential aggregates.
-
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of variability.
-
Troubleshooting:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Mixing: Thoroughly mix each dilution before proceeding to the next.
-
Aqueous-Based Dilutions: Given the salt form of the compound, prepare initial dilutions in an aqueous buffer (e.g., sterile PBS or saline) before further dilution in culture medium to ensure complete dissolution.
-
-
-
Uneven Cell Seeding: A non-uniform cell monolayer will lead to variable responses.
-
Troubleshooting:
-
Homogenous Cell Suspension: Ensure your cell suspension is homogenous before and during plating.
-
Gentle Plating: Pipette cells gently and avoid creating a vortex in the wells, which can push cells to the edges.[2]
-
Resting Period: Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
-
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell health.
-
Troubleshooting:
-
Perimeter Wells: Fill the outermost wells with sterile water or media and do not use them for experimental data points.
-
Plate Sealing: Use breathable plate sealers for long-term incubations.
-
-
Question 2: My dose-response curve is flat or has a very shallow slope, suggesting low potency or no effect. What should I investigate?
A flat or shallow dose-response curve can indicate several possibilities, from the compound's intrinsic activity to suboptimal assay conditions.
Core Issues and Solutions:
-
Inappropriate Concentration Range: The tested concentration range may be too low to elicit a response.
-
Troubleshooting:
-
Expand the Dose Range: Test a much broader range of concentrations, from nanomolar to high micromolar, to identify the active range.
-
Logarithmic Spacing: Use a logarithmic or semi-logarithmic dilution series to cover a wide range efficiently.
-
-
-
Assay Incubation Time: The duration of compound exposure may be too short or too long.
-
Troubleshooting:
-
Time-Course Experiment: Conduct a time-course experiment at a fixed, high concentration of the compound to determine the optimal incubation time for observing a response.[3]
-
-
-
Cell Type and Target Expression: The chosen cell line may not express the relevant molecular target for this compound, or may express it at very low levels.[4]
-
Troubleshooting:
-
Target Validation: If the molecular target is known, confirm its expression in your cell line using techniques like qPCR, Western blotting, or flow cytometry.
-
Alternative Cell Lines: Test the compound in a panel of different cell lines to identify a responsive model.
-
-
-
Compound Stability: The compound may be unstable in the culture medium over the incubation period.
Question 3: I'm observing significant cytotoxicity at higher concentrations, which is confounding my functional dose-response data. How can I manage this?
It's crucial to distinguish between a specific, target-mediated functional response and a general cytotoxic effect.
Core Issues and Solutions:
-
Off-Target Effects: At high concentrations, many compounds exhibit off-target effects that can lead to cell death.
-
Troubleshooting:
-
Concurrent Viability Assay: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) using the same cell line, concentrations, and incubation times as your functional assay.
-
Data Normalization: Normalize your functional data to cell viability to identify the true target-mediated response.
-
Focus on the Therapeutic Window: The optimal concentration range for your functional assay will be below the threshold for significant cytotoxicity.
-
-
-
pH Effects of the Compound: As a trihydrochloride salt, high concentrations of the compound could potentially lower the pH of the culture medium, leading to non-specific toxicity.
-
Troubleshooting:
-
pH Measurement: Measure the pH of your culture medium after adding the highest concentration of the compound.
-
Buffering: Ensure your culture medium is adequately buffered. If necessary, prepare high-concentration stock solutions in a buffered vehicle.
-
-
Experimental Protocols
Protocol 1: Establishing an Optimal Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Culture the cells for the intended duration of your dose-response experiment.
-
At the end of the incubation period, measure cell viability or confluence.
-
Select the seeding density that results in approximately 80-90% confluency at the end of the assay, ensuring cells are in the logarithmic growth phase.[4]
Protocol 2: Initial Dose-Response Screening
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform a serial dilution series to create a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Seed your cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Perform your functional readout (e.g., measuring a specific signaling event) and a parallel viability assay.
-
Plot the response versus the log of the compound concentration to generate a dose-response curve.[5]
Visualizing Experimental Logic
Dose-Response Troubleshooting Workflow
Sources
Troubleshooting 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride experiments
Last Updated: 2026-01-16
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS: 1337880-81-5). As a polyfunctional amine containing pyrrolidine and morpholine moieties, this compound presents unique opportunities and challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate successful experimentation.
Disclaimer: Specific experimental data for this compound, such as precise solubility in a wide range of organic solvents and detailed reaction kinetics, is not extensively available in public literature. The advice provided herein is based on the general principles of organic chemistry and the known properties of its constituent functional groups (primary amine, tertiary amines, ether) and its formulation as a trihydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: This compound is a trihydrochloride salt, meaning the three amine groups (the primary amine on the pyrrolidine ring, the tertiary amine of the pyrrolidine ring, and the tertiary amine of the morpholine ring) are protonated. This salt form significantly influences its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1337880-81-5 | [1] |
| Molecular Formula | C10H21N3O·3HCl | [1] |
| Molecular Weight | 308.68 g/mol | [1] |
| Appearance | Typically a solid | General knowledge |
| Storage | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | Vendor Information |
Q2: How do I handle the trihydrochloride salt form in a reaction?
A2: The trihydrochloride salt is generally not reactive in its protonated form. To utilize the amine functionalities as nucleophiles, you must first convert the salt to the free base. This is typically achieved by neutralization with a suitable base. The choice of base depends on the reaction conditions and the desired purity of the final product.
Q3: What is the expected solubility of this compound?
A3: As a trihydrochloride salt, it is expected to be highly polar and therefore soluble in polar protic solvents like water and lower alcohols (methanol, ethanol). Its solubility in less polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is likely to be very low. The free base form will exhibit significantly better solubility in a wider range of organic solvents.[2]
Q4: What are the potential applications of this molecule?
A4: While specific applications are not widely documented, the presence of the pyrrolidine and morpholine scaffolds suggests its use as a building block in medicinal chemistry.[3][4] Pyrrolidine derivatives are found in numerous FDA-approved drugs and are known to confer desirable pharmacokinetic properties.[3] The morpholine moiety can also be found in various pharmaceuticals and can influence properties like solubility and metabolic stability.[5][6]
Troubleshooting Guide
Issue 1: Poor or No Solubility in Reaction Solvent
-
Observation: The compound does not dissolve in the chosen organic solvent for the reaction.
-
Probable Cause: You are using the trihydrochloride salt form directly in a non-polar or moderately polar aprotic solvent. Salts of this nature have very limited solubility in such media.
-
Solutions:
-
Convert to Free Base: Before the reaction, neutralize the trihydrochloride salt to its free base form. A detailed protocol is provided below. The resulting free amine will be significantly more soluble in common organic solvents.
-
Solvent Selection: If the reaction allows, consider using a more polar solvent. For the salt form, a mixture of a polar protic solvent (like methanol or ethanol) with a co-solvent might be effective. However, this could affect your reaction's outcome.
-
Phase Transfer Catalysis: For some reactions, a phase transfer catalyst could be employed to bring the polar salt into the organic phase, though this is a more complex setup.
-
-
Dissolve the this compound in a minimal amount of water.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or a cooled solution of sodium hydroxide) with stirring until the pH of the solution is basic (pH > 10).
-
Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture of THF and toluene).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which may be an oil or a solid.
Issue 2: Incomplete or No Reaction
-
Observation: The reaction does not proceed to completion, or no product is formed, even after extended reaction times.
-
Probable Causes & Solutions:
-
Incomplete Neutralization: If you intended to use the free base, the neutralization might have been incomplete, leaving some of the amine groups protonated and non-nucleophilic.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (>10) during the free-basing procedure. Consider using a stronger base if necessary.
-
-
Steric Hindrance: The primary amine on the pyrrolidine ring is the most likely site for many reactions. However, the bulky morpholinoethyl group on the pyrrolidine nitrogen could cause steric hindrance, slowing down the reaction.
-
Solution: Increase the reaction temperature (if the reactants and products are stable at higher temperatures) or extend the reaction time. The use of a more reactive electrophile or a suitable catalyst might also be necessary.
-
-
Incorrect Stoichiometry of Base: If performing a reaction that generates an acidic byproduct (e.g., acylation with an acid chloride), and you started with the free base, you will need to add at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) for each equivalent of acid produced.[7] If you are using the trihydrochloride salt directly in the reaction, you will need to add at least three equivalents of base to neutralize the salt plus additional base to quench any acid generated during the reaction.
-
Issue 3: Formation of Multiple Products or Impurities
-
Observation: TLC or LC-MS analysis of the reaction mixture shows multiple spots or peaks, indicating the formation of byproducts.
-
Probable Causes & Solutions:
-
Multiple Reactive Sites: The molecule has three amine centers with varying nucleophilicity (a primary amine and two tertiary amines). While the primary amine is generally the most reactive nucleophile, side reactions at the tertiary amines can occur, especially under harsh conditions.
-
Solution: Use milder reaction conditions (lower temperature, less reactive reagents). Consider protecting the primary amine if you need to perform chemistry elsewhere on a molecule it's being incorporated into.
-
-
Degradation of Morpholine Ring: The ether linkage in the morpholine ring is generally stable but can be cleaved under strongly acidic conditions, especially with heating and the presence of certain nucleophiles.[8][9][10][11][12]
-
Solution: Avoid strongly acidic conditions and high temperatures if possible. If acidic conditions are required, use them at lower temperatures and for shorter durations.
-
-
Ring Opening of Pyrrolidine: While less common for unstrained pyrrolidines, C-N bond cleavage can occur under specific, often harsh, reaction conditions.[13]
-
Solution: Stick to established and milder synthetic protocols.
-
-
Side Reactions with Reagents: The amine functionalities can participate in various side reactions depending on the other reagents present. For example, reactions with aldehydes or ketones can form imines or enamines.[7][14]
-
Solution: Carefully plan the synthetic route and consider protecting groups if necessary to prevent unwanted side reactions.
-
-
Issue 4: Difficulty in Product Purification
-
Observation: The desired product is difficult to isolate from the reaction mixture, or the yield is low after purification.
-
Probable Causes & Solutions:
-
High Polarity of the Product: If the final product retains the polyamine structure, it will likely be very polar and may be difficult to purify using standard silica gel chromatography. The product may streak on the TLC plate or not move from the baseline.
-
Solution - Chromatography:
-
Use a more polar eluent system. A common choice for amines is a mixture of Dichloromethane/Methanol with a small amount of a basic modifier like ammonium hydroxide or triethylamine (e.g., 90:10:1 DCM:MeOH:NH4OH) to prevent streaking on the silica gel.[15]
-
Consider using a different stationary phase, such as alumina (basic) or an amine-functionalized silica.[1]
-
Reversed-phase chromatography (C18) can be an option, but you may need to use an ion-pairing agent or adjust the pH of the mobile phase.
-
-
-
Formation of Salts: If the reaction was run under acidic conditions or generated an acid, your product may be in its salt form, making it insoluble in typical extraction solvents and immobile on silica gel.
-
Solution - Work-up: Before extraction or chromatography, perform a basic work-up (e.g., wash with aqueous NaHCO3 or Na2CO3) to convert the product to its free base form.
-
-
Purification via Salt Precipitation: An alternative to chromatography is to purify the compound by forming a salt.
-
Solution - Salt Precipitation: After an initial work-up to get the crude free base, dissolve it in a suitable solvent (e.g., isopropanol, ether) and add a solution of an acid (e.g., HCl in ether) to precipitate the desired salt form of your product. This can be an effective way to remove non-basic impurities.[16][17]
-
-
Experimental Workflow Visualizations
Workflow for Free Base Conversion and Reaction
Sources
- 1. biotage.com [biotage.com]
- 2. caymanchem.com [caymanchem.com]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. brainly.com [brainly.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride
Welcome to the technical support center for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS 1337880-81-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, the following guidance is synthesized from the chemical properties of its constituent functional groups (pyrrolidine, morpholine, and primary amine) and established protocols for handling analogous hygroscopic and corrosive amine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on the analysis of its chemical structure and data from similar amine hydrochloride compounds, the primary hazards are anticipated to be:
-
Corrosivity: As a trihydrochloride salt of a polyamine, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon direct contact.[1][2]
-
Irritation: It may cause respiratory tract irritation if inhaled as a dust.[3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
-
Hygroscopicity: The presence of multiple hydrochloride salts suggests the compound is likely hygroscopic, readily absorbing moisture from the atmosphere.[4][5][6][7] This can affect its physical properties and reactivity.
Q2: What are the initial signs of product degradation I should look for?
The most common sign of degradation for a hygroscopic powder is a change in its physical appearance. You should be vigilant for:
-
Clumping or caking: This indicates moisture absorption.[7]
-
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can signify chemical degradation.
-
Odor: The development of a strong amine or ammonia-like odor may suggest decomposition.
Q3: Can I handle this compound on an open bench?
No, it is strongly recommended to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[8][9]
Q4: How should I properly store an opened container of this compound?
Proper storage is critical to maintain the integrity of the compound. An opened container should be:
-
Tightly resealed immediately after use.
-
Stored in a cool, dry, and well-ventilated place, away from incompatible substances such as strong bases and oxidizing agents.[10]
-
Preferably stored in a desiccator containing a suitable desiccant to mitigate moisture absorption.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The powder has become clumpy and is difficult to weigh accurately. | Moisture Absorption: The compound is hygroscopic and has likely been exposed to ambient humidity. | 1. Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box or a fume hood with controlled airflow).2. If the material is still difficult to handle, consider drying it under a vacuum at a low temperature. Note: The thermal stability of this specific compound is unknown, so proceed with caution and start with ambient temperature.3. For future use, always handle the compound in a controlled, low-humidity environment and store it in a desiccator.[4][7] |
| Inconsistent experimental results are being observed. | Compound Degradation: Moisture absorption can lead to hydrolysis or other forms of chemical degradation, altering the compound's purity and reactivity. | 1. Visually inspect the compound for signs of degradation (see FAQ Q2).2. If degradation is suspected, it is advisable to use a fresh, unopened container of the compound for critical experiments.3. To verify the integrity of your current stock, consider analytical techniques such as NMR or LC-MS to assess its purity. |
| The compound is not dissolving as expected in my solvent system. | Incomplete Neutralization or pH Issues: As a trihydrochloride salt, the compound will be acidic in solution. Its solubility can be highly dependent on the pH of the solvent system. | 1. Ensure your solvent is free of contaminants.2. Consider adjusting the pH of your solution. The free amine form will have different solubility characteristics than the hydrochloride salt.3. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation. |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of a Hygroscopic Powder
-
Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable initial choice), and safety goggles.[11][12] All handling of the solid should be performed in a chemical fume hood.[8][9]
-
Environmental Control: If available, use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) for weighing. If a glove box is not available, minimize the time the container is open in the fume hood.
-
Weighing:
-
Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Use a clean, dry spatula for transferring the powder.
-
Weigh the desired amount of powder into a tared, sealed container as quickly as possible.
-
Immediately and securely reseal the main container.
-
-
Cleaning: Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel to prevent the generation of airborne dust. Dispose of cleaning materials as chemical waste.
Protocol 2: Emergency Procedure for a Small Spill
-
Evacuation and Notification: Alert colleagues in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust. Notify your laboratory supervisor or safety officer.[13][14]
-
Assess the Spill: For a small, contained spill of the solid, you may proceed with cleanup if you are trained and have the appropriate materials.
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[11][15]
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[16]
-
Carefully sweep the mixture into a designated chemical waste container. Avoid creating dust.
-
Decontaminate the spill area with a mild detergent and water solution, followed by wiping with a clean, damp cloth.
-
-
Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste guidelines.[10]
Visualizations
Caption: A workflow for the safe handling of hygroscopic powders.
Caption: A decision-making and action flowchart for small chemical spills.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). The Chemistry Blog. Retrieved January 16, 2026, from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 16, 2026, from [Link]
-
Handling Corrosive Substances in the Workplace. (2023, October 4). Storemasta Blog. Retrieved January 16, 2026, from [Link]
-
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved January 16, 2026, from [Link]
-
(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals. Retrieved January 16, 2026, from [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety. (n.d.). Princeton EHS. Retrieved January 16, 2026, from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved January 16, 2026, from [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. Retrieved January 16, 2026, from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School. Retrieved January 16, 2026, from [Link]
-
What to Do in a Chemical Emergency. (2024, April 10). CDC. Retrieved January 16, 2026, from [Link]
-
Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved January 16, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]
- US2018797A - Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents.
Sources
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. trimaco.com [trimaco.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
Technical Support Center: Optimizing Synthesis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine Derivatives
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and optimization of 1-(2-Morpholinoethyl)pyrrolidin-3-amine derivatives. The pyrrolidine scaffold is a crucial component in modern drug discovery, and mastering its synthesis is key to accelerating research and development.[1][2][3][4] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
Core Synthetic Strategy: Reductive Amination
The most direct and widely employed method for synthesizing the target scaffold is the reductive amination between a pyrrolidin-3-amine precursor and a morpholino-functionalized aldehyde or ketone.[5][6] This one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced in situ to form the desired tertiary amine.
Caption: General mechanism for reductive amination synthesis.
Frequently Asked Questions (FAQs): Reaction Optimization
This section addresses common questions regarding the optimization of reaction parameters to maximize yield and purity.
Question 1: Which reducing agent is best for this reductive amination?
Answer: The choice of reducing agent is critical for success. While several hydrides can effect the reduction, they are not all created equal.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reagent for most applications.[5] Its mild nature and selectivity for the iminium ion over the starting aldehyde prevent the undesired reduction of the aldehyde to an alcohol. It is effective under slightly acidic conditions, which also catalyze imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective option, but its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions make it less desirable.
-
Sodium Borohydride (NaBH₄): This is a more powerful and less expensive reducing agent, but it can readily reduce the starting aldehyde.[6] To avoid this, a stepwise procedure is often necessary: first, form the imine, and only then add the NaBH₄.[5]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a "green" and scalable option.[6] However, it requires specialized high-pressure equipment and may not be suitable for substrates with other reducible functional groups.
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ | Mild, highly selective, one-pot reaction | Higher cost, moisture sensitive | 1.1-1.5 eq., DCE or THF, RT |
| NaBH₃CN | Selective, effective | Highly Toxic , requires careful pH control | 1.1-1.5 eq., MeOH, pH 6-7 |
| NaBH₄ | Inexpensive, powerful | Reduces aldehydes/ketones, often requires stepwise addition | 1.5-2.0 eq., MeOH, 0°C to RT |
| H₂/Catalyst | Green, excellent for scale-up, clean byproducts | Requires pressure equipment, may reduce other groups | Pd/C, PtO₂, H₂ (50-500 psi), MeOH or EtOH |
Question 2: How do I choose the right solvent and reaction temperature?
Answer: Solvent choice influences both the imine formation and the reduction steps.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices, particularly with NaBH(OAc)₃, as they are non-protic and effectively solvate the reactants. Tetrahydrofuran (THF) is also a viable option. For catalytic hydrogenation, protic solvents like methanol (MeOH) or ethanol (EtOH) are standard. Avoid highly polar aprotic solvents like DMF or DMSO at elevated temperatures, as they can be difficult to remove and may lead to side reactions.[7]
-
Temperature: Most reductive aminations with hydride reagents proceed efficiently at room temperature (20-25°C). If the reaction is sluggish, gentle heating to 40-50°C can be beneficial. However, higher temperatures can promote side reactions. For catalytic hydrogenation, temperatures between 40-80°C are common to increase the reaction rate.[8]
Question 3: What is the optimal pH for the reaction?
Answer: The formation of the imine/iminium ion is the rate-limiting step and is acid-catalyzed. The optimal pH is typically weakly acidic, between 5 and 7.
-
Too Acidic (pH < 4): The starting pyrrolidin-3-amine will be fully protonated, rendering it non-nucleophilic and halting the reaction.
-
Too Basic (pH > 8): The acid catalysis required for imine formation will be insufficient, leading to a sluggish or incomplete reaction.
-
Control: Often, adding a small amount of acetic acid (AcOH) can provide the necessary catalysis without excessively lowering the pH. When using NaBH(OAc)₃, the reagent itself releases acetic acid, often creating optimal conditions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction shows low conversion, and I recover mostly starting materials.
Answer: This is a common issue often related to the initial imine formation step.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause - Inactive Reagents: The 2-morpholinoacetaldehyde can be prone to polymerization or oxidation. Ensure it is pure and, if necessary, freshly prepared or distilled. Hydride reducing agents are sensitive to moisture; use a freshly opened bottle or an appropriately stored reagent.
-
Cause - Improper Conditions: Water in the reaction can hydrolyze the iminium ion intermediate back to the starting materials. Ensure you are using an anhydrous solvent. As discussed, incorrect pH can also stall the reaction.
-
Cause - Steric Hindrance: If your pyrrolidine or morpholino fragment is heavily substituted, steric hindrance can slow down the reaction. In this case, increasing the reaction time or gentle heating may be necessary.
Problem 2: I am observing a significant byproduct corresponding to a double alkylation (quaternary ammonium salt).
Answer: This side reaction, known as over-alkylation, is a known challenge in the N-alkylation of pyrrolidines. It occurs when the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the aldehyde and reducing agent.
-
Solution - Control Stoichiometry: Use the pyrrolidin-3-amine as the limiting reagent. A slight excess (1.1-1.2 equivalents) of the aldehyde can help drive the initial reaction to completion without providing a large excess that could lead to the side reaction.
-
Solution - Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the active reducing species low, favoring the reduction of the initially formed iminium ion over subsequent reactions.
Problem 3: Purification is challenging. My product is difficult to separate from starting materials or is water-soluble.
Answer: Tertiary amines can be challenging to purify.[9][10] Standard silica gel chromatography can be complicated by the basicity of the amine, leading to streaking and poor separation.
-
Solution 1: Acid-Base Extraction: This is the most effective first-pass purification method.[9][10]
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine products will be protonated and move to the aqueous layer, while non-basic impurities (like unreacted aldehyde or alcohol byproducts) remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify it with a strong base (e.g., 2M NaOH) to pH > 12.
-
Extract the now-neutral amine product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.
-
-
Solution 2: Modified Column Chromatography: If extraction is insufficient, use column chromatography with a modified mobile phase. Add a small amount of a volatile base, like triethylamine (~1%), to the eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This deactivates the acidic sites on the silica gel, preventing peak tailing and improving separation. Alternatively, using neutral or basic alumina as the stationary phase can be effective.[11][12]
Detailed Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrrolidin-3-amine (1.0 eq.).
-
Solvent: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Aldehyde Addition: Add 2-morpholinoacetaldehyde (1.1 eq.) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added if desired.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using the acid-base extraction method described in the troubleshooting guide.
References
-
Desai, N. C., & Dodiya, A. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Sustainable Chemistry & Engineering. [Link]
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society. [Link]
- Process for the purification of tertiary amines. (n.d.).
- Purification of tertiary amines using an adsorbent. (n.d.).
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. (n.d.). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? (n.d.). ResearchGate. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. [Link]
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. (2023). PubMed. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. [Link]
-
Reductive Amination. (n.d.). WordPress. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2019). RSC Publishing. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). Unknown Source. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Unknown Source. [Link]
-
1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
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- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride quality control and purity assessment
Welcome to the technical support resource for 1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride (CAS: 1337880-81-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on quality control, purity assessment, and troubleshooting for experiments involving this compound. As a complex trihydrochloride salt of a molecule containing multiple basic nitrogens, its handling and analysis require careful consideration. This document provides both theoretical grounding and practical, field-proven insights to ensure the integrity of your research.
Understanding Your Certificate of Analysis (CoA)
The Certificate of Analysis is the primary document attesting to the quality of a specific batch of this compound.[1][2][3][4] It is crucial to not only check if the material meets specifications but also to understand what each parameter means for your experiment.[1][2]
Q: How do I interpret the different sections of the CoA?
A: A typical CoA is divided into sections detailing product information, analytical test results, and certification. Here's a breakdown:
| CoA Section | What it Means | Key Insights for Your Research |
| Product Information | Contains the chemical name, CAS number, molecular formula (C₁₀H₂₁N₃O·3HCl), molecular weight (308.68 g/mol ), and batch/lot number.[1][3] | Always cross-reference the batch number on the CoA with the one on your product vial to ensure traceability.[2] |
| Physical Properties | Describes the appearance (e.g., "White to Off-White Solid") and may include melting point. | A significant deviation from the expected appearance could indicate contamination or degradation. |
| Purity by HPLC | This is a critical measure of the percentage of the main compound relative to other detectable impurities. A result of ">98%" is common for research-grade materials.[5] | The chromatogram (if provided) can reveal the presence and relative abundance of impurities. Note the conditions used (column, mobile phase) as they affect which impurities are detected. |
| Identity by ¹H NMR | Confirms that the chemical structure of the compound is consistent with that of this compound. | The report should state "Conforms to Structure." If you have NMR expertise, you can request the spectral data to perform your own analysis. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the free base (199.29 g/mol ). | The expected result would be [M+H]⁺ at approximately 200.30 m/z for the free base. This test confirms the fundamental identity of the molecule. |
| Water Content (by Karl Fischer) | Quantifies the amount of water present in the solid material. As a hydrochloride salt, this material is potentially hygroscopic.[6][7] | High water content can affect the accuracy of weighing for solution preparation and may promote degradation over time. |
| Residual Solvents | Lists any organic solvents remaining from the synthesis and purification process.[8][9][10] | Limits for residual solvents are guided by documents like the USP <467> and are important for in vivo studies or drug development applications.[8][10][11] |
Physicochemical Properties and Handling
Q: The material is a trihydrochloride salt. What specific handling precautions should I take?
A: The trihydrochloride nature of this compound means that three of the nitrogen atoms (the two on the pyrrolidine ring and the one on the morpholine ring) are protonated. This has several implications:
-
Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[6][7][12][13] This can lead to inaccurate weighing and potential degradation.
-
Best Practice: Always handle the solid in a controlled environment, such as a glove box with low humidity. If that's not possible, minimize the time the container is open to the air. Store the container tightly sealed with a desiccant.
-
-
Solubility: The salt form is designed to enhance aqueous solubility.[14] It should be freely soluble in water. Solubility in organic solvents may be limited.
-
Best Practice: For creating stock solutions, use deionized water or an aqueous buffer. If you need to use an organic solvent, a polar protic solvent like methanol or ethanol may work, but solubility should be tested on a small scale first.
-
-
pH of Solutions: An aqueous solution of this trihydrochloride salt will be acidic.
-
Best Practice: Be mindful of the pH when preparing solutions for biological assays, as it can affect cell viability or protein stability. You may need to buffer the solution to a physiological pH.
-
Purity Assessment: A Multi-Technique Approach
No single technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive quality assessment.[15]
Chromatographic Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds. It separates the main compound from its impurities, allowing for their quantification.
Q: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?
A: Unexpected peaks can be due to a number of factors. Before suspecting the compound itself, it's crucial to troubleshoot your HPLC system.[16][17][18] However, if the system is running correctly, the peaks could be impurities. Given the structure of 1-(2-Morpholinoethyl)pyrrolidin-3-amine, potential impurities could include:
| Potential Impurity | Origin | Why it Forms |
| Unreacted Starting Materials | Synthesis | Incomplete reaction of precursors used to build the morpholinoethyl or pyrrolidinamine fragments. |
| Reaction By-products | Synthesis | Side reactions, such as over-alkylation or elimination reactions, can occur during the synthesis. |
| Degradation Products | Storage/Handling | The compound may degrade over time, especially if exposed to moisture, light, or extreme temperatures. The ether linkage in the morpholine ring can be susceptible to cleavage under harsh acidic conditions. |
| Residual Solvents | Purification | Solvents used during the synthesis and purification may not be completely removed. These are typically analyzed by GC-HS. |
Experimental Protocol: A General-Purpose HPLC Method
This is a starting point for a reverse-phase HPLC method suitable for this polar, basic compound. Optimization will likely be necessary.
-
Column: A C18 column with good end-capping is a standard choice. For highly polar compounds, an AQ-type C18 or a polar-embedded phase column can provide better retention and peak shape.[19]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for good peak shape of amines by suppressing the interaction of the protonated amines with residual silanols on the silica surface.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute the main compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to avoid peak distortion.
Troubleshooting HPLC Issues
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Identity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure confirmation. For a trihydrochloride salt, special considerations are needed.
Q: My ¹H NMR spectrum looks broad, and I can't see the amine N-H protons. Is this normal?
A: Yes, this is common for amine salts. Here's why:
-
Proton Exchange: The acidic N-H protons can exchange with residual water or with each other, leading to peak broadening. In D₂O, these protons will exchange with deuterium and the peaks will disappear completely.
-
Solvent Effects: The choice of solvent (e.g., D₂O, DMSO-d₆) will significantly affect the chemical shifts of exchangeable protons and adjacent C-H protons.[14]
-
Quadrupole Broadening: The nitrogen atom has a quadrupole moment which can sometimes cause broadening of adjacent proton signals.
Expected ¹H NMR Signals (in D₂O)
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Morpholine CH₂-O | 3.8 - 4.0 | m | 4H |
| Morpholine CH₂-N | 3.2 - 3.6 | m | 4H |
| Ethyl CH₂-N (Morpholine side) | 3.0 - 3.4 | m | 2H |
| Pyrrolidine CH₂-N | 2.8 - 3.4 | m | 4H |
| Pyrrolidine CH-NH₂ | ~3.5 | m | 1H |
| Ethyl CH₂-N (Pyrrolidine side) | 2.8 - 3.2 | m | 2H |
| Pyrrolidine CH₂ | 1.8 - 2.4 | m | 2H |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) in positive mode is ideal.
Q: What should I expect to see in the mass spectrum?
A: The analysis will detect the free base of the molecule.
-
Molecular Ion: The primary peak you should look for is the protonated molecular ion, [M+H]⁺. For C₁₀H₂₁N₃O, the monoisotopic mass is 199.17. You should observe a peak at m/z ≈ 200.18 .
-
Nitrogen Rule: The free base has three nitrogen atoms (an odd number), so its molecular ion peak will have an odd nominal mass (199), which is a useful diagnostic tool.[20][21]
-
Fragmentation: Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) is a dominant fragmentation pathway for amines.[20][21][22][23] Expect to see fragments corresponding to the loss of parts of the ethyl chain or cleavage within the pyrrolidine ring. A prominent fragment is often seen at m/z 84, corresponding to the pyrrolidine ring fragmenting.
Water Content by Karl Fischer Titration
This is the gold standard for accurately determining water content.
Q: My Karl Fischer results are not reproducible. What am I doing wrong?
A: Reproducibility issues in Karl Fischer titration are common and often stem from procedural or environmental factors.[24]
-
Ambient Moisture: The titrator must be sealed from the atmosphere. Check that all seals, septa, and drying tubes are in good condition.[25][26]
-
Sample Handling: As a hygroscopic solid, the sample must be transferred to the titration vessel quickly. Use a dry syringe for liquids or a dry spatula for solids.[24]
-
Solvent Capacity: The solvent in the titration vessel can become saturated with the sample or depleted of reactants after multiple runs. Replace the solvent regularly.[24]
-
Sample Size: The amount of sample should be chosen to consume a reasonable amount of titrant (ideally 10-90% of the burette volume for volumetric titration).[25] For coulometric titration, aim for an absolute water amount between 500 and 2000 µg.[25][27]
Residual Solvents by Headspace Gas Chromatography (GC-HS)
This technique is used to identify and quantify volatile organic solvents that may be left over from the manufacturing process.
Q: Why is a separate GC-HS analysis necessary?
A: HPLC is not suitable for detecting highly volatile compounds like common organic solvents (e.g., acetone, dichloromethane, hexane). GC with headspace sampling is the standard method (e.g., USP <467>) for this analysis.[8][9][10][11] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile sample components from contaminating the GC system.[9] A mid-polarity column, such as a DB-624, is often used for this separation.[28]
Frequently Asked Questions (FAQs)
Q1: My batch of this compound has a purity of 98.5% by HPLC. Is this suitable for my experiments? A: For most in vitro research and discovery applications, a purity of >98% is generally considered acceptable. However, for late-stage preclinical development, in vivo studies in regulated environments, or when developing analytical standards, a higher purity (>99.5%) may be required. It is also important to identify the nature of the 1.5% impurities to ensure they are not structurally similar compounds that could have confounding biological activity.
Q2: I left the vial on the bench overnight. Is the material still good? A: As a potentially hygroscopic solid, leaving the vial open or improperly sealed can lead to water absorption.[6] This will change the effective concentration if you are weighing out the solid. For short-term exposure, the chemical degradation is likely minimal, but it is not best practice. If you suspect significant moisture uptake, you can have the water content re-analyzed by Karl Fischer titration.
Q3: Can I analyze the trihydrochloride salt directly by Gas Chromatography? A: No. Salts are not volatile and will not pass through a GC column. Direct injection would contaminate the injector port. To analyze by GC, the free amine must be liberated from the salt, typically by adding a base and extracting the free amine into an organic solvent.[29][30] However, HPLC is the preferred method for purity analysis of this compound.
Q4: The color of the solid is slightly yellow, but the CoA says "White to Off-White." Should I be concerned? A: A slight yellow tint is often acceptable and can be caused by trace-level impurities that are difficult to remove completely. If the color is significantly different from the description or if it has changed over time, it could indicate degradation. If the purity by HPLC and identity by NMR still meet the specifications, the material is likely suitable for most research purposes.
References
-
Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. (n.d.). LabRulez LCMS. Retrieved January 16, 2026, from [Link]
- Broussy, S., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
- Zhang, Y., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
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How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). Blog. Retrieved January 16, 2026, from [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. Retrieved January 16, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved January 16, 2026, from [Link]
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Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025, December 19). Topiox Research. Retrieved January 16, 2026, from [Link]
- Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (n.d.).
-
Pharmaceutical raw materials – a guide to ingredient selection and quality control. (2025, May 13). Eubioco. Retrieved January 16, 2026, from [Link]
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Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. (2021, June 9). YouTube. Retrieved January 16, 2026, from [Link]
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The quality of raw materials during drug development. (n.d.). Q people. Retrieved January 16, 2026, from [Link]
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Quality Control During Drug Development. (2022, December 8). Technology Networks. Retrieved January 16, 2026, from [Link]
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Poor result repeatability achieved in water determination with volumetric Karl Fischer titration. (n.d.). METTLER TOLEDO. Retrieved January 16, 2026, from [Link]
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.). Oxford Academic.
- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (n.d.).
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What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio. Retrieved January 16, 2026, from [Link]
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Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. (2024, May 16). Retrieved January 16, 2026, from [Link]
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Analysis of residual solvent by GC-HS technique. (2013, April 28). ResearchGate. Retrieved January 16, 2026, from [Link]
- Quality control of raw m
- Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt. (n.d.). PubMed.
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv. Retrieved January 16, 2026, from [Link]
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5 Essential Tips for Mastering Karl Fischer Titration Apparatus in Your Laboratory. (2025, October 3). Retrieved January 16, 2026, from [Link]
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24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
- Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences.
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GCMS Section 6.15. (n.d.). Whitman People. Retrieved January 16, 2026, from [Link]
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How to Read a Certificate of Analysis (COA) and What It Means for You. (2025, January 11). BioRegen. Retrieved January 16, 2026, from [Link]
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Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. (n.d.). Retrieved January 16, 2026, from [Link]
- Methylenedioxypyrovalerone. (n.d.). Wikipedia.
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regener
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(PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
- How to Read a Certificate of Analysis (COA)
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24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved January 16, 2026, from [Link]
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Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved January 16, 2026, from [Link]
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Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. (2020, December 20). YouTube. Retrieved January 16, 2026, from [Link]
- Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega.
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Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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What makes a substance hygroscopic? (2018, February 2). ResearchGate. Retrieved January 16, 2026, from [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Deriv
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
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Technical Support Center: Navigating the Stability of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Welcome to the dedicated technical support guide for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (CAS No. 1337880-81-5). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation issues, ensuring the integrity and reliability of your experimental outcomes. As a trihydrochloride salt of a molecule containing two distinct heterocyclic systems, this compound presents unique stability challenges that demand careful handling and experimental design. This guide provides in-depth, scientifically grounded advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Storage and Handling
Question 1: I received my vial of this compound as a solid. What are the optimal storage conditions to prevent degradation?
Answer: Proper storage is the first and most critical step in preventing the degradation of this compound. As a trihydrochloride salt, this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This moisture can act as a reagent for hydrolytic degradation and can physically alter the compound, leading to clumping and handling difficulties[2][3].
For optimal stability, adhere to the following storage protocols:
-
Short-Term Storage (1-2 weeks): Store at -4°C in a tightly sealed container[4].
-
Long-Term Storage (1-2 years): For maximum stability, store at -20°C[4].
-
Desiccation is Crucial: Always store the vial within a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). This minimizes exposure to atmospheric moisture, a primary degradation risk for hygroscopic materials[1][5].
-
Inert Atmosphere: For the highest level of protection, especially after the vial has been opened, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
Question 2: My solid compound appears clumpy and is difficult to weigh accurately. What is causing this and how can I mitigate it?
Answer: The clumping you are observing is a direct consequence of the compound's hygroscopic nature[2]. When exposed to ambient air, even for brief periods, the trihydrochloride salt absorbs moisture, causing the fine powder to aggregate. This not only makes accurate weighing challenging but is also an indication that the compound has been compromised by water, potentially initiating hydrolytic degradation pathways.
Troubleshooting and Best Practices:
-
Work Quickly: Minimize the time the container is open to the atmosphere.
-
Controlled Environment: If possible, handle the compound in a glove box with controlled low humidity.
-
Aliquoting: Upon first opening, consider aliquoting the compound into smaller, single-use vials. This limits the exposure of the entire stock to repeated freeze-thaw cycles and atmospheric moisture.
-
Proper Tools: Use a dry, clean spatula for weighing. Avoid using tools that may have residual moisture.
Section 2: Understanding and Preventing Degradation Pathways
Question 3: What are the most likely degradation pathways for this compound in my experiments?
Answer: The molecular structure of this compound contains several functionalities prone to degradation under common experimental conditions. The primary points of vulnerability are the tertiary amine within the pyrrolidine ring, the morpholine ring, and the primary amine. The main degradation pathways to be aware of are oxidation and hydrolysis.
dot
Caption: Potential degradation pathways for the core compound.
-
Oxidation: The tertiary amine within the N-substituted pyrrolidine ring is a prime target for oxidation. This can lead to the formation of an N-oxide, a common degradation product for such functionalities. Additionally, the carbon atom alpha to the nitrogen in the pyrrolidine ring can be oxidized, potentially forming reactive iminium ion intermediates.
-
Hydrolysis: As a trihydrochloride salt, the compound is acidic in aqueous solution. Under certain pH conditions (either acidic or basic), hydrolysis can occur. The ether linkage in the morpholine ring could be susceptible to cleavage under harsh acidic conditions, although this is generally less common. More likely, moisture can facilitate other degradation reactions.
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce degradation. For morpholine-containing compounds, this can lead to the formation of hydroxylated and oxo-derivatives, as well as ring-opened products.
Question 4: I am seeing unexpected peaks in my HPLC analysis. How can I determine if these are degradation products?
Answer: The appearance of new, unexpected peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the potential degradation products, a systematic approach known as a forced degradation study is highly recommended. This involves intentionally subjecting the compound to various stress conditions to generate its degradation products in a controlled manner.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C | Hydrolysis of labile functional groups |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C | Base-catalyzed hydrolysis |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of electron-rich centers (e.g., tertiary amine) |
| Thermal Degradation | Heating the solid or a solution at 60-80°C | Thermally induced decomposition |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light | Light-induced degradation |
By comparing the chromatograms of the stressed samples to a control sample, you can identify the retention times of the degradation products. This information is crucial for developing a stability-indicating analytical method.
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Dilute the stock solution with the mobile phase of your HPLC method to a working concentration. This will serve as your time-zero, unstressed control.
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 6, 24 hours). Before analysis, neutralize the sample with an appropriate amount of 1 M NaOH.
-
Basic: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a predetermined time. Neutralize with 1 M HCl before analysis.
-
Oxidative: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a predetermined time.
-
Thermal: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for a predetermined time.
-
Photolytic: Expose a solution of the compound in a quartz cuvette to a UV lamp.
-
-
Sample Analysis: Analyze all samples (control and stressed) by a suitable analytical method, typically reverse-phase HPLC with UV and/or mass spectrometry (MS) detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks and a decrease in the area of the parent peak. Mass spectrometry data will be invaluable in identifying the mass of the degradation products, which can help in elucidating their structures.
dot
Caption: Workflow for a forced degradation study.
Protocol 2: Recommended HPLC-MS Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A good starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and a mass spectrometer in positive ion mode to detect the parent compound and its degradation products.
This guide provides a foundational understanding of the stability challenges associated with this compound and offers practical solutions to mitigate degradation. By implementing these best practices, researchers can ensure the quality and reliability of their experimental data.
References
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-
Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1853. [Link]
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Wikipedia. Flux (metallurgy). [Link]
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
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Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]
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Alsante, K. M., Hata, T., & Lohr, L. L. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link]
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Validation & Comparative
A Comparative Guide to Pyrrolidine Derivatives: Unraveling the Therapeutic Potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This five-membered nitrogen-containing heterocycle offers a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, making it a versatile building block in drug design.[3][4] This guide provides a comparative analysis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride against other pyrrolidine compounds, exploring its potential therapeutic applications based on structure-activity relationships (SAR) and available experimental data for analogous structures.
The Pyrrolidine Scaffold: A Gateway to Diverse Pharmacology
The versatility of the pyrrolidine nucleus stems from its non-planar, puckered conformation and the presence of a basic nitrogen atom, which can serve as a hydrogen bond donor or acceptor.[5] These features, combined with the stereogenic centers that can be introduced on the ring, allow for the creation of a vast chemical space with diverse pharmacological profiles.[3] Pyrrolidine derivatives have been successfully developed as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[6][7]
Key Structural Features Influencing Biological Activity:
-
Substitution at the 1-position (Nitrogen): The nature of the substituent on the pyrrolidine nitrogen significantly impacts the compound's physicochemical properties and biological target engagement.
-
Substitution at the 3-position: The 3-position is a common site for introducing functional groups that can interact with specific biological targets. The stereochemistry at this position is often crucial for activity.
-
Other Ring Substitutions: Additional substituents on the pyrrolidine ring can further modulate the compound's activity, selectivity, and pharmacokinetic profile.
Profiling this compound
Structural Breakdown and Potential Implications:
-
3-Aminopyrrolidine Core: The 3-aminopyrrolidine scaffold is a key feature in a number of biologically active compounds. For instance, certain 3-aminopyrrolidine derivatives have been explored as dual inhibitors of Abl and PI3K kinases, showing promise in cancer therapy.[9]
-
Morpholinoethyl Moiety: The morpholine ring is a common feature in many approved drugs and is known to improve pharmacokinetic properties.[10] The morpholinoethyl group, in particular, has been incorporated into compounds with anticonvulsant activity.[6][11] For example, 9-(2-morpholinoethyl)-2-(4-fluorophenyl)imidazo[1,2-α] benzimidazole dihydrochloride (RU-1205) has demonstrated anticonvulsant effects mediated by its interaction with GABA-A receptors.[11]
Based on these structural similarities, it is plausible that this compound may exhibit activity in the central nervous system, potentially as an anticonvulsant or anxiolytic agent. Furthermore, the presence of the morpholine group could confer favorable pharmacokinetic characteristics.
Comparative Analysis with Other Pyrrolidine Compounds
To contextualize the potential of this compound, we will compare its structural features and inferred activities with a selection of other pyrrolidine derivatives for which experimental data is available.
Anticonvulsant Activity: A Potential Application
The presence of the morpholinoethyl group in the target compound strongly suggests a potential for anticonvulsant activity. Several studies have highlighted the efficacy of N-substituted pyrrolidine derivatives in preclinical models of epilepsy.
Comparative Compounds:
-
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione: This compound has shown significant antiseizure activity in multiple animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[12]
-
Enaminones derived from pyrrolidine: A series of enaminones synthesized from cyclic beta-dicarbonyl precursors and pyrrolidine have exhibited potent anticonvulsant activity with a notable lack of neurotoxicity.[13]
| Compound | Anticonvulsant Activity (Animal Model) | Reference |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | ED50 values superior to ethosuximide in MES and 6 Hz tests in mice. | [12] |
| Enaminone derivative (Compound 27) | Oral ED50 of 5.8 mg/kg in the rat MES test. | [13] |
The structural similarity of the morpholinoethyl group in our target compound to moieties present in other known anticonvulsants suggests that it warrants investigation for this therapeutic application.
Anxiolytic and Sedative Properties
The patent literature suggests a potential for anxiolytic effects.[8] The pyrrolidine scaffold is a component of several compounds with demonstrated anxiolytic and sedative properties.
Comparative Compounds:
-
Pentacyclic Benzodiazepine Derivatives (PBDTs): Novel annulated pyrrolo[11][14]benzodiazepines have been synthesized and shown to possess anticonvulsant, sedative, and anxiolytic activities, with one derivative (PBDT 13) showing potency comparable to diazepam.[15][16][17]
| Compound | Anxiolytic/Sedative Activity (Animal Model) | Reference |
| PBDT 13 | Exhibited significant anxiolytic effects in the elevated plus-maze test in mice, comparable to diazepam. | [15][16][17] |
The exploration of this compound for anxiolytic properties could be a fruitful area of research.
Antiulcerogenic Potential
The initial patent disclosure also points towards potential antiulcerogenic activity.[8] While less common for pyrrolidine derivatives, some related heterocyclic compounds have shown gastroprotective effects.
Comparative Compounds:
-
Zinc Morpholine Complex: A zinc complex incorporating morpholine has been shown to prevent HCl/ethanol-induced gastric ulcers in a rat model through anti-oxidative, anti-inflammatory, and anti-apoptotic activities.[14]
While the direct link is more tenuous, the presence of the morpholine moiety suggests that investigating the antiulcerogenic potential of our target compound could be worthwhile.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and its comparison with other pyrrolidine derivatives, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a fundamental first step to determine the general toxicity of a compound to cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
MTT Assay Workflow
Anticonvulsant Activity Screening in Mice
This in vivo assay is crucial for evaluating the potential of a compound to prevent seizures.
Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this seizure type.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures and is used to identify compounds effective against absence seizures.
Protocol (MES Test):
-
Animal Preparation: Use adult male mice.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
Seizure Induction: At the time of peak effect of the compound, deliver a short electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals).
Anticonvulsant Screening Models
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on its structural components suggests a promising potential for CNS-related activities, particularly as an anticonvulsant or anxiolytic agent. The presence of the 3-aminopyrrolidine core and the N-morpholinoethyl substituent provides a strong rationale for investigating these therapeutic avenues.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a framework for such investigations. By systematically assessing its in vitro and in vivo activities and comparing them to established pyrrolidine-based drugs, the true therapeutic potential of this compound can be elucidated. This exploration will not only shed light on this specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern the diverse pharmacology of pyrrolidine derivatives.
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A Zinc Morpholine Complex Prevents HCl/Ethanol-Induced Gastric Ulcers in a Rat Model. (2016). PLoS ONE. [Link]
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Synthesis and anticonvulsant activity of enaminones. (1987). Journal of Medicinal Chemistry. [Link]
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Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[11][14]benzodiazepines. (2017). Molecules. [Link]
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GABAergic Mechanism of Anticonvulsive Effect of Chemical Agent RU-1205. (2018). Bulletin of Experimental Biology and Medicine. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
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Synthesis, anticonvulsant, sedative and anxiolytic activities of novel annulated pyrrolo[11][14]benzodiazepines. (2017). Molecules. [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). Journal of Molecular Structure. [Link]
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Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. (2022). Research Results in Pharmacology. [Link]
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Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[11][14]benzodiazepines. (2017). ResearchGate. [Link]
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Antiulcerogenic activity of borneol derivatives. (2018). Researcher.Life. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). International Journal of Molecular Sciences. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]
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Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). European Journal of Medicinal Chemistry. [Link]
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A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
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Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. (2023). Biomedicine & Pharmacotherapy. [Link]
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Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025). Future Medicinal Chemistry. [Link]
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Molecules. [Link]
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Novel Lactam NK1 Antagonists With Anti-Emetic Activity. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (1988). Journal of Medicinal Chemistry. [Link]
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Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. (2020). ResearchGate. [Link]
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Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters. (1988). Journal of Medicinal Chemistry. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. [Link]
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3-Aminopyrrolidine. (n.d.). PubChem. [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2016). ResearchGate. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
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The Synthesis and Analgesic Activities of Some spiro[indan-1,3'-pyrrolidine] Derivatives Designed as Rigid Analogs of Profadol. (1980). Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to Validating the Biological Target of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: An Integrated Approach
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] This five-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, celebrated for its structural versatility and its presence in a multitude of biologically active compounds.[3][4][5] From anticancer to antimicrobial agents, the pyrrolidine core is a testament to nature's and chemists' ingenuity in crafting molecules that modulate biological function.[4][5]
This guide focuses on a specific, novel pyrrolidine derivative: 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (hereafter referred to as "Compound X"). As a novel chemical entity, its biological target remains uncharacterized. This presents a common challenge and a critical opportunity in drug development: to accurately identify and validate its molecular target. A validated target is the bedrock upon which a successful therapeutic program is built, ensuring that a compound's therapeutic effects are mediated by the intended mechanism.[6][7][8]
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of target validation for Compound X. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.
Phase 1: Hypothesis Generation and Initial Target Identification
Before embarking on extensive experimental work, a foundational hypothesis about the potential target of Compound X can be formulated by analyzing its structure and leveraging existing knowledge of similar molecules. The presence of the pyrrolidine scaffold, a morpholino group, and a primary amine suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases, where such moieties are often found in known ligands.
Once a broad hypothesis is formed, the next step is to identify direct binding partners of Compound X from the entire proteome. Two powerful and complementary approaches for this are Affinity Chromatography and Drug Affinity Responsive Target Stability (DARTS).
Comparison of Initial Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Compound X is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[9][10] | A well-established and widely used technique.[9][10] Can be highly specific. | Requires chemical modification of Compound X, which may alter its binding properties. Non-specific binding to the matrix can be an issue. |
| DARTS (Drug Affinity Responsive Target Stability) | Based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[9][10] | Does not require modification of Compound X, preserving its native binding characteristics. Can be performed with complex protein mixtures like cell lysates.[9] | May not work for all protein-ligand interactions. The degree of stabilization can vary. |
For our initial investigation of Compound X, we will prioritize the DARTS method to avoid any potential artifacts from chemical modification.
Experimental Workflow: Target Identification using DARTS
This workflow outlines the key steps to identify potential protein targets of Compound X from a relevant cell line lysate.
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol: DARTS
-
Cell Lysis: Culture a relevant cell line to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a BCA assay.
-
Compound Incubation: Aliquot the lysate into two tubes. To one, add Compound X to the desired final concentration. To the other, add the same volume of vehicle (e.g., DMSO) as a control. Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase, to both tubes. The optimal protease concentration and digestion time should be determined empirically.
-
Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Analysis: Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). Look for bands that are present or more intense in the Compound X-treated lane compared to the vehicle control lane. These represent proteins that were protected from digestion.
-
Target Identification: Excise the protected bands from the gel and identify the proteins using mass spectrometry (LC-MS/MS).
Phase 2: Cellular Target Engagement and Functional Validation
Identifying a binding partner is only the first step. It is crucial to confirm that Compound X engages this target within the complex environment of a living cell and that this engagement leads to a functional cellular response.
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Validation using RNA Interference (RNAi)
To link the identified target to a specific cellular phenotype induced by Compound X, we can use RNAi to knockdown the expression of the putative target. If the knockdown of the target protein prevents or reduces the effect of Compound X, it provides strong evidence that the compound's activity is mediated through this target.[7][11]
Let's assume Compound X is found to inhibit cell proliferation and its putative target is "Protein Y".
Detailed Protocol: RNAi Rescue Experiment
-
siRNA Transfection: Plate cells at a density suitable for transfection. On the following day, transfect one group of cells with siRNA targeting Protein Y and another group with a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of Protein Y.
-
Confirmation of Knockdown: Harvest a subset of cells from both groups to confirm the knockdown of Protein Y by Western Blot or qPCR.
-
Compound Treatment: Re-plate the remaining cells from both the control and knockdown groups. Treat these cells with a dose-response of Compound X or a vehicle control.
-
Phenotypic Assay: After a suitable incubation period (e.g., 72 hours), assess cell proliferation using an assay such as the MTT or CyQUANT assay.
-
Data Analysis: Compare the dose-response curves of Compound X in the control siRNA-treated cells versus the Protein Y siRNA-treated cells. A rightward shift in the IC50 value in the knockdown cells would indicate that the presence of Protein Y is required for the full antiproliferative effect of Compound X.
Comparative Analysis: Benchmarking Compound X Against Alternatives
Let's hypothesize that through the aforementioned workflow, the primary biological target of Compound X is identified as Kinase Z , a known oncogenic driver. To position Compound X within the competitive landscape, it is essential to compare its performance against established Kinase Z inhibitors.
| Parameter | Compound X (Hypothetical Data) | Competitor A (Known Inhibitor) | Competitor B (Known Inhibitor) |
| Target Binding Affinity (Kd) | 15 nM | 5 nM | 50 nM |
| Kinase Z Enzymatic IC50 | 25 nM | 10 nM | 80 nM |
| Cellular IC50 (Cancer Cell Line) | 100 nM | 60 nM | 500 nM |
| Selectivity (Panel of 100 Kinases) | High (2/100 off-targets) | Moderate (15/100 off-targets) | High (3/100 off-targets) |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60% at 10 mg/kg | 75% at 10 mg/kg | 40% at 10 mg/kg |
This comparative data, while hypothetical, illustrates how to objectively benchmark a novel compound. In this scenario, while Competitor A is more potent, Compound X demonstrates a superior selectivity profile, which could translate to a better safety profile in a clinical setting.
Phase 3: In Vivo Target Validation
The final and most definitive stage of target validation is to demonstrate that the target is essential for the compound's therapeutic effect in a living organism.[11] This is typically achieved using animal models of disease.
Key experimental approaches include:
-
Target Knockout/Knockdown Models: Using transgenic animal models where the target gene is knocked out or can be conditionally knocked down.[11] The therapeutic efficacy of Compound X would be expected to be significantly diminished in these animals compared to wild-type controls.
-
Pharmacodynamic (PD) Marker Analysis: Measuring the modulation of the target or its downstream signaling pathways in tumor or surrogate tissues after treatment with Compound X. This confirms that the compound is reaching its target and exerting the expected biological effect in vivo.
Conclusion
Validating the biological target of a novel compound like this compound is a rigorous, multi-step process that forms the foundation of its preclinical and clinical development. By employing an integrated strategy that combines unbiased proteomic screening, biophysical confirmation of binding, cellular target engagement, and functional genomics, researchers can build a compelling, data-driven case for a specific mechanism of action. This systematic approach, which emphasizes causality and self-validation at each experimental turn, is indispensable for de-risking drug development programs and ultimately, for translating promising molecules into effective therapies.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- BenchChem. (2025). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. BenchChem.
- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity. BenchChem.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
- University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London.
- Pai, M. Y., et al. (2015). Identification of Direct Protein Targets of Small Molecules. Semantic Scholar.
- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central.
- Cellomatics Biosciences. (n.d.). Target Validation. Cellomatics Biosciences.
- ANT BIO PTE. LTD. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio.
- Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
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A Comparative Analysis of 1-(2-Morpholinoethyl)pyrrolidin-3-amine Analogues as Sigma Receptor Ligands
Introduction: The Pyrrolidine Scaffold as a Privileged Structure for CNS Targets
The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a cornerstone in medicinal chemistry, valued for its ability to confer advantageous physicochemical properties such as increased solubility and metabolic stability to drug candidates[1]. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal scaffold for exploring structure-activity relationships (SAR) at complex biological targets[1]. One such target class where the pyrrolidine motif has proven particularly fruitful is the sigma receptor family, comprising the sigma-1 (σ1) and sigma-2 (σ2) subtypes.
Initially misidentified as opioid receptors, sigma receptors are now understood to be unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum[2]. They are implicated in a wide array of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Their involvement in diverse pathophysiological processes has made them attractive therapeutic targets for neurodegenerative diseases, psychiatric disorders, neuropathic pain, and cancer.
This guide focuses on 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride , a compound that combines the pyrrolidine scaffold with a morpholinoethyl side chain—another feature known to influence pharmacokinetic profiles and receptor interactions. We will provide a comparative analysis of its structural analogues, elucidating the chemical features that govern affinity and selectivity for sigma receptors. This analysis is supported by established experimental protocols to provide researchers with a practical framework for evaluating similar compounds.
Comparative Analysis of Sigma Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following analysis compares analogues of our lead compound based on modifications to key structural components: the basic amine, the linker, and the pyrrolidine ring itself.
Table 1: Comparative Sigma Receptor Binding Affinities of Representative Pyrrolidine-Based Analogues
| Compound ID | Basic Moiety | Linker/Substituent | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |
| Analogue 1 | 3-Phenylpyrrolidine | N-Naphthalen-1-ylethyl | 0.12 | >1000 | >8333 | [3] |
| Analogue 2 | 4-Phenylpiperidine | N-Naphthalen-1-ylethyl | 0.31 | >1000 | >3225 | [3] |
| Analogue 3 | Pyrrolidine | N-[2-(3,4-dichlorophenyl)ethyl] | 2.1 | Not Reported | - | Data Inferred |
| Analogue 4 | Pyrrolidine | N-benzyl | 15.0 | 5.0 | 0.33 | Data Inferred |
| Analogue 5 | Morpholine | 4-benzylpiperidine core | 3.4 | 0.8 | 0.24 | Data Inferred |
Note: Data for Analogues 3, 4, and 5 are inferred from qualitative SAR discussions and representative values for similar scaffolds in the literature to illustrate general principles.
Structure-Activity Relationship (SAR) Insights:
-
The Basic Amine Core: The nature of the basic amine is paramount. High affinity σ1 ligands often feature a nitrogen atom that can be protonated at physiological pH, forming a key electrostatic interaction with an acidic residue (e.g., Glu172) in the receptor's binding pocket[4]. The choice between a pyrrolidine, piperidine, or a more conformationally restricted system like a granatane derivative can fine-tune this interaction. For instance, substituting a 4-methylpiperidine with a 3-phenylpyrrolidine has been shown to dramatically increase σ1 affinity (Kᵢ = 0.12 nM), highlighting the favorable hydrophobic interactions afforded by the phenyl group[3].
-
The N-Substituent (Linker and Aromatic Group): The substituent attached to the basic nitrogen atom explores a larger, more hydrophobic region of the binding site. A common motif for high-affinity ligands is an ethyl or propyl linker connected to a bulky aromatic group, such as a naphthalene or a substituted phenylethyl group[3]. The lipophilicity and electronic properties of this aromatic component are critical. For example, 3,4-dichlorophenyl substitutions often confer high affinity, likely due to favorable hydrophobic and electronic interactions within the receptor pocket.
-
Role of the Morpholinoethyl Moiety: The morpholine group in our lead compound is a known "pharmacokinetic modulator." Its oxygen atom can act as a hydrogen bond acceptor, which can improve solubility and metabolic stability. However, its bulk and polarity can also influence receptor binding. In many cases, replacing a purely alkyl or aryl substituent with a morpholine-containing one may slightly decrease affinity but can lead to a more favorable overall drug-like profile.
The logical relationship between these structural components and their impact on binding affinity is visualized in the diagram below.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Protocol 1: Sigma-1 Receptor (σ1R) Competitive Binding Assay
[5][6] This protocol determines the binding affinity (Kᵢ) of a test compound for the σ1 receptor by measuring its ability to displace the selective radioligand -pentazocine.
-
Materials:
-
Receptor Source: Guinea pig brain membrane homogenate.
-
Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled (+)-pentazocine or haloperidol.
-
Test Compounds: Serial dilutions in assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter and compatible scintillation fluid.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for Total Binding (buffer only), Non-specific Binding (10 µM haloperidol), and various concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Reagent Addition: To each well, add:
-
50 µL of assay buffer (for Total Binding) or appropriate ligand solution.
-
50 µL of -pentazocine diluted in assay buffer to a final concentration of ~2-5 nM.
-
100 µL of the membrane homogenate (final protein concentration ~250 µ g/well ). The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate for 150 minutes at 37°C to allow the binding reaction to reach equilibrium.[6]
-
Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[7]
-
-
Detailed Protocol 2: Sigma-2 Receptor (σ2R) Competitive Binding Assay
[6][7] This protocol is similar but uses a different radioligand and includes a "masking" agent to block σ1R sites, ensuring the measured binding is specific to σ2R.
-
Materials:
-
Receptor Source: Rat liver membrane homogenate (high in σ2R).
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.
-
σ1R Masking Agent: Unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: 10 µM unlabeled DTG.
-
-
Procedure:
-
Assay Setup: Prepare the assay plate as described for the σ1R assay.
-
Reagent Addition: To each well, add reagents in the following order:
-
Test compound or non-specific binding control.
-
Unlabeled (+)-pentazocine to a final concentration of 100 nM to 1 µM to saturate (mask) all σ1 receptors.[7]
-
[³H]DTG to a final concentration of ~3-5 nM.
-
Rat liver membrane homogenate (~250 µg protein/well).
-
-
Incubation: Incubate for 120 minutes at room temperature.[6]
-
Termination, Filtration, and Quantification: Proceed as described for the σ1R assay.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values using the same methods as for the σ1R assay. The resulting Kᵢ is specific for the σ2 receptor.
-
Conclusion and Future Directions
The 1-(2-Morpholinoethyl)pyrrolidin-3-amine scaffold represents a promising starting point for the development of novel sigma receptor ligands. The comparative analysis of its analogues reveals that high affinity is driven by a delicate interplay between the nature of the basic amine core, the conformational flexibility of the structure, and the lipophilic and electronic properties of the N-substituent. The morpholinoethyl group, while potentially moderating affinity, likely confers beneficial pharmacokinetic properties that are crucial for in vivo applications.
Future research should focus on the systematic synthesis and evaluation of analogues of this compound to generate precise quantitative SAR data. Key modifications could include:
-
Varying the substitution pattern on the pyrrolidine ring to explore stereochemical effects.
-
Replacing the morpholine ring with other heterocyclic systems (e.g., thiomorpholine, piperazine) to probe the impact on solubility, metabolism, and off-target activity.
-
Altering the linker length between the pyrrolidine nitrogen and the morpholine ring.
By employing the robust radioligand binding protocols detailed in this guide, researchers can reliably characterize novel compounds, contributing to the development of selective and potent sigma receptor modulators for the potential treatment of a range of CNS and oncological disorders.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available from: [Link]
-
Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available from: [Link]
-
Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]
-
Sahnoun, S., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. Available from: [Link]
-
Abate, C., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry, 11(19), 2547–2562. Available from: [Link]
-
Eaton, R. I., et al. (1990). Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands. Brain Research, 534(1-2), 143-148. Available from: [Link]
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Khan, I., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Wang, L., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 213, 113169. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. Available from: [Link]
-
Alon, A., et al. (2018). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 23(10), 2568. Available from: [Link]
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A Guide to Kinase Cross-Reactivity Profiling: Evaluating 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a Novel PI3Kα Inhibitor
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule inhibitor, using 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (designated herein as Compound X ) as a representative case study. Due to the absence of published biological data for Compound X, we will proceed under the working hypothesis that it is a newly developed inhibitor targeting the alpha isoform of Phosphoinositide 3-kinase (PI3Kα), a critical node in cell signaling and a frequent target in oncology.
The objective of this guide is to move beyond a simple data report and provide a strategic, experimentally-grounded workflow for drug development professionals. We will detail the rationale behind experimental choices, describe robust protocols, and present a model for data interpretation, thereby establishing a self-validating system for assessing inhibitor selectivity.
Introduction: The Imperative of Selectivity Profiling
Kinase inhibitors are a cornerstone of modern therapeutics, but their efficacy is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough cross-reactivity study is therefore not merely a regulatory checkbox but a fundamental step in understanding a compound's mechanism of action and predicting its clinical safety profile.
The PI3K family itself presents a significant selectivity challenge. The Class I PI3Ks consist of four isoforms (α, β, γ, δ) with high structural homology, particularly in the ATP-binding pocket. An inhibitor designed against PI3Kα, like our hypothetical Compound X, must be rigorously tested against its sibling isoforms to ensure the desired biological effect is achieved without confounding activities. Furthermore, screening against a broad panel of the human kinome is essential to identify potential liabilities early in the discovery pipeline.
Strategic Workflow for Cross-Reactivity Assessment
A tiered approach is the most resource-efficient strategy for profiling a new chemical entity. This process begins with high-throughput screening against a broad panel and funnels down to more focused, biologically relevant secondary assays for hits of concern.
Figure 1: A tiered experimental workflow for assessing kinase inhibitor selectivity.
Phase 1: On-Target Potency and PI3K Isoform Selectivity
The first step is to confirm that Compound X is a potent inhibitor of its intended target, PI3Kα, and to quantify its selectivity against other Class I isoforms.
Experimental Protocol: PI3K HTRF® Biochemical Assay
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a lipid kinase.
Principle: The assay measures the kinase's ability to phosphorylate its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is detected using a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF®) readout. A decrease in the HTRF signal indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Assay Plate Setup: Add 2 µL of the diluted compound to the assay plate. Add 2 µL of DMSO only for the "no inhibition" (100% activity) control and 2 µL of a known potent PI3Kα inhibitor (e.g., Alpelisib) for the "full inhibition" control.
-
Kinase Reaction:
-
Add 4 µL of the PI3K enzyme solution (PI3Kα, β, γ, or δ) in kinase reaction buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 4 µL of a substrate solution containing ATP and PIP2.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the HTRF® detection mix, which contains a PIP3-specific antibody labeled with Europium cryptate (donor) and a biotinylated PIP3 analog bound to streptavidin-XL665 (acceptor).
-
Incubate for 1 hour at room temperature to allow the detection reagents to equilibrate.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm. The ratio of these signals is calculated and used to determine the level of inhibition.
-
Data Analysis: Convert the HTRF ratio to percent inhibition relative to controls. Plot percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical Data and Interpretation
The primary goal is to see a significant potency window between the alpha isoform and the others.
| Target | Hypothetical IC50 (nM) | Selectivity vs. PI3Kα |
| PI3Kα | 5.2 | - |
| PI3Kβ | 875 | 168-fold |
| PI3Kγ | 1,540 | 296-fold |
| PI3Kδ | 2,110 | 405-fold |
| Table 1: Hypothetical on-target and isoform selectivity data for Compound X. |
Interpretation: The hypothetical data in Table 1 demonstrate that Compound X is a potent inhibitor of PI3Kα. Crucially, it exhibits over 150-fold selectivity against all other Class I isoforms. This profile suggests that at therapeutic concentrations designed to inhibit PI3Kα, the effects on other PI3K isoforms would be minimal, reducing the likelihood of off-target effects mediated by these related kinases.
Phase 2: Broad Kinome Profiling
With isoform selectivity established, the next critical step is to assess Compound X against a much broader representation of the human kinome to uncover unexpected off-target interactions.
Experimental Approach: Binding Affinity Screen (KINOMEscan®)
For broad screening, a binding assay is often more efficient than enzymatic assays. The KINOMEscan® platform (DiscoverX) is an industry-standard method.
Principle: This technology utilizes a competition binding assay. The kinase of interest is tagged with DNA, which is then immobilized on a solid support. The assay measures the ability of the test compound (Compound X) to displace a known, immobilized ligand from the kinase's ATP-binding site. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduced signal indicates that the test compound has bound to the kinase and displaced the reference ligand.
Methodology:
-
Compound Submission: Provide Compound X at a high concentration (e.g., 10 mM in DMSO).
-
Screening: The service provider screens the compound at a single, high concentration (typically 1 µM or 10 µM) against a panel of over 450 human kinases.
-
Data Output: Results are typically provided as "% Inhibition" or "% of Control," where a lower percentage indicates stronger binding. A common threshold for identifying a "hit" is >50% inhibition.
Hypothetical Data and Interpretation
Let's assume the 1 µM screen yields the following significant hits:
| Kinase Target | Gene Symbol | % Inhibition at 1 µM |
| PI3Kα (On-Target) | PIK3CA | 99% |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 85% |
| Cyclin-dependent kinase 2 | CDK2 | 68% |
| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | 55% |
| Table 2: Hypothetical hit list from a broad kinase binding screen for Compound X. |
Interpretation: The screen confirms the potent binding to the intended target, PI3Kα. However, it also identifies three potential off-target liabilities: MAPK1, CDK2, and KDR. The high percent inhibition values for these kinases warrant immediate follow-up to quantify the potency of these interactions.
Phase 3: Off-Target Validation and Cellular Confirmation
The final phase involves validating the hits from the broad screen by determining their actual inhibitory potency (IC50) and assessing their relevance in a cellular context.
Figure 2: Simplified PI3Kα signaling pathway, the intended target of Compound X.
Protocol: Orthogonal Biochemical Assays for Off-Targets
It is crucial to use an orthogonal assay method (e.g., enzymatic activity instead of binding) to confirm the off-target hits. For MAPK1, CDK2, and KDR, time-resolved fluorescence resonance energy transfer (TR-FRET) or mobility-shift assays are suitable. The protocol would be conceptually similar to the HTRF® assay described in Section 3.1, but using the specific substrates and reagents for each kinase.
Hypothetical Final Selectivity Profile
After performing dose-response curves for the validated hits, we can compile a final selectivity table.
| Target | Biochemical IC50 (nM) | Selectivity Window (vs. PI3Kα) | Potential Clinical Implication |
| PI3Kα (On-Target) | 5.2 | - | Efficacy |
| MAPK1 (ERK2) | 2,800 | 538-fold | Low risk |
| CDK2 | 650 | 125-fold | Moderate risk; monitor cell cycle effects |
| KDR (VEGFR2) | >10,000 | >1,900-fold | Very low risk |
| Table 3: Final hypothetical selectivity profile for Compound X after off-target validation. |
Cellular Target Engagement
The ultimate test is whether Compound X engages these targets in a living cell. A technique like the NanoBRET™ Target Engagement Assay can be used.
Principle: The target kinase is expressed in cells as a fusion to NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a BRET signal. A competing inhibitor (Compound X) displaces the tracer, decreasing the BRET signal. This allows for a quantitative measurement of compound binding to its target in the cellular environment.
Interpretation: If Compound X shows potent inhibition of CDK2 in biochemical assays, a cellular target engagement assay would confirm whether it can enter the cell and bind to CDK2 at concentrations comparable to those that engage PI3Kα. A large difference between biochemical and cellular potency can point to issues like poor cell permeability.
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical case of this compound (Compound X) as a PI3Kα inhibitor. Our hypothetical data suggest that Compound X is a potent and highly selective PI3Kα inhibitor, with its most significant off-target activity against CDK2 being over 100-fold weaker than its on-target activity.
This selectivity window provides a strong rationale for advancing the compound. However, the moderate CDK2 activity should be noted and monitored in subsequent preclinical safety and toxicology studies. The next steps would involve profiling Compound X against a panel of non-kinase safety targets (e.g., GPCRs, ion channels, transporters) and conducting cellular phenotypic screens to fully de-risk the molecule before it proceeds toward clinical development.
References
A Comparative Benchmarking Guide to 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride for Neuropharmacological Screening
A Senior Application Scientist's Field Guide to Evaluating Novel CNS-Active Compounds
Abstract: The discovery of novel central nervous system (CNS) agents requires rigorous, standardized evaluation against well-characterized compounds. This guide provides a comprehensive framework for benchmarking the novel molecule, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (hereafter designated as "Test Compound"), a synthetic molecule featuring a pyrrolidine scaffold. The pyrrolidine ring is a versatile and privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2][3] This guide outlines a series of in vitro assays to characterize the Test Compound's pharmacological profile, hypothesizing its potential interaction with the dopamine D2 receptor (D2R), a critical target in neuropsychiatric disorders. To establish a robust comparative baseline, we utilize two standard reference compounds: Quinpirole, a well-established D2-like receptor agonist[4][5][6][7], and Haloperidol, a potent D2 receptor antagonist widely used in clinical practice.[8][9][10][11] The methodologies detailed herein provide the necessary protocols for determining receptor binding affinity, functional agonistic or antagonistic activity, and preliminary cytotoxicity, thereby enabling researchers to effectively position this novel agent within the broader landscape of neuropharmacology.
Introduction: The Rationale for Benchmarking
The pyrrolidine nucleus is a cornerstone of modern drug discovery, offering a three-dimensional structure that can effectively explore pharmacological space.[2] Its derivatives have shown a wide range of biological activities, from antimicrobial to anticancer effects.[12][13] When a novel molecule like this compound emerges, its structural motifs—a pyrrolidine ring, a secondary amine, and a morpholino group—suggest potential bioactivity. The morpholine moiety, in particular, is often incorporated to enhance pharmacokinetic properties.[14]
Given the prevalence of amine-containing heterocyclic structures in CNS-targeted drugs, a logical first step is to screen for activity at key neurotransmitter receptors. Dopamine receptors, particularly the D2 subtype, are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and other neurological conditions.[15][16] Therefore, a primary objective is to determine if the Test Compound interacts with the D2R and, if so, whether it acts as an agonist (activator) or an antagonist (blocker).
This guide provides the scientific framework and step-by-step protocols to answer these fundamental questions using industry-standard assays. By comparing the Test Compound's performance directly against Quinpirole and Haloperidol, we can generate a clear, quantitative profile of its potency and functional effects.
Experimental Design & Workflow
The benchmarking process is structured as a three-tiered approach:
-
Primary Screening (Binding Affinity): Determine if the Test Compound binds to the D2 receptor.
-
Functional Characterization (Activity): Elucidate the nature of the interaction (agonist vs. antagonist).
-
Safety Profiling (Cytotoxicity): Assess preliminary in vitro toxicity.
This logical progression ensures that resources are used efficiently, with each stage informing the next.
Caption: Simplified D2R signaling pathway for agonist and antagonist modes.
Protocol:
-
Materials:
-
Procedure (Agonist Mode):
-
Seed cells in a 384-well plate and incubate overnight.
-
Replace culture medium with assay medium containing varying concentrations of the Test Compound or Quinpirole (positive control).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions (e.g., HTRF). [19][20]
-
-
Procedure (Antagonist Mode):
-
Seed cells as above.
-
Pre-incubate cells with varying concentrations of the Test Compound or Haloperidol (positive control) for 15-30 minutes.
-
Add a fixed concentration of an agonist (e.g., Quinpirole at its EC80 concentration) to all wells (except negative controls).
-
Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the Test Compound. A decrease in signal indicates agonism. Calculate the EC50 (potency) and Emax (efficacy) from the dose-response curve.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the Test Compound. An increase in signal (reversing the agonist effect) indicates antagonism. Calculate the IC50 from the dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of the Test Compound and determine its CC50 (50% cytotoxic concentration). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [21][22] Protocol:
-
Materials:
-
HEK293 or a relevant neuronal cell line (e.g., SH-SY5Y).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL solution in PBS. * Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the Test Compound (e.g., from 0.1 µM to 100 µM). Include untreated cells as a viability control.
-
Incubate for 24 to 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [21][23]Metabolically active cells will convert the yellow MTT into purple formazan crystals. [22][24] 5. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the log concentration of the Test Compound.
-
Determine the CC50 value from the resulting curve using non-linear regression.
-
Data Interpretation & Comparative Summary
The primary output of this benchmarking study will be a quantitative comparison of the Test Compound against the established standards. The data should be compiled into a clear, concise table.
(Note: The following data is hypothetical and for illustrative purposes only.)
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Activity | Potency (EC50/IC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50 / Potency) |
| Test Compound | 15.2 | Antagonist | 45.8 (IC50) | > 50 | > 1091 |
| Quinpirole | 12.5 | Agonist | 28.3 (EC50) | > 100 | > 3533 |
| Haloperidol | 0.8 | Antagonist | 2.1 (IC50) | 15.6 | 7428 |
Interpretation of Hypothetical Results:
-
Binding Affinity: The Test Compound binds to the D2 receptor with a Ki of 15.2 nM. This indicates high-affinity binding, although it is approximately 19-fold less potent than the standard antagonist, Haloperidol.
-
Functional Activity: The cAMP assay reveals the Test Compound is an antagonist, as it demonstrates no agonist activity on its own and reverses the effect of Quinpirole. Its IC50 of 45.8 nM is potent but weaker than Haloperidol's IC50 of 2.1 nM.
-
Cytotoxicity & Selectivity: The Test Compound shows low cytotoxicity, with a CC50 greater than 50 µM. This results in a favorable selectivity index of over 1000, suggesting that its functional effects occur at concentrations far below those that cause cell death in this in vitro model.
Conclusion & Future Directions
This guide provides a foundational strategy for the initial characterization of this compound. Based on the hypothetical data, the Test Compound emerges as a novel, high-affinity D2 receptor antagonist with low in vitro cytotoxicity.
Next Steps would logically include:
-
Selectivity Profiling: Screening against a panel of other CNS receptors (e.g., other dopamine receptor subtypes, serotonin, adrenergic receptors) to determine its selectivity.
-
In Vivo Studies: Evaluation in animal models of psychosis or other relevant CNS disorders to assess efficacy and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By adhering to this structured, comparative approach, researchers can efficiently and accurately benchmark novel chemical entities, accelerating the path from discovery to potential therapeutic application.
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A Comparative Guide to a Novel Pyrrolidine-Morpholine Scaffold and Established Morpholino-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational chemical scaffold, 1-(2-Morpholinoethyl)pyrrolidin-3-amine, against a panel of well-established, morpholino-containing therapeutic agents. Rather than a direct product-to-product comparison, this document frames the discussion from a medicinal chemistry perspective, evaluating the potential of this novel scaffold by dissecting its structural components and comparing them to those found in successful drugs.
Part 1: The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a saturated heterocycle that is a common feature in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental; the morpholine moiety imparts several advantageous physicochemical and metabolic properties, justifying its classification as a "privileged structure" in drug design.[1][3]
Key Contributions of the Morpholine Ring:
-
Improved Physicochemical Properties: The morpholine nitrogen is less basic than analogous acyclic amines or piperidines, which can be advantageous for tuning a compound's pKa to optimize absorption and reduce off-target interactions. Its oxygen atom can act as a hydrogen bond acceptor, improving solubility and target engagement.[4]
-
Enhanced Metabolic Stability: The morpholine ring is generally stable to metabolic oxidation, particularly at the nitrogen atom, which can lead to a more predictable pharmacokinetic profile and a longer half-life.[5][6]
-
Versatile Synthetic Handle: As a readily accessible building block, the morpholine ring can be incorporated into molecules through various synthetic routes.[1][2]
-
Pharmacophoric Element: In many drugs, the morpholine ring is not merely a passive solubilizing group but an integral component of the pharmacophore, directly participating in binding to biological targets like enzymes or receptors.[1]
Part 2: Structural and Comparative Analysis
To understand the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine, we will compare its constituent parts to three marketed drugs from diverse therapeutic areas: Gefitinib , Reboxetine , and Linezolid .
| Compound | Structure | Therapeutic Class | Role of Morpholine & Key Moieties |
| 1-(2-Morpholinoethyl)pyrrolidin-3-amine | ![]() | Investigational Scaffold | Morpholine: Likely confers aqueous solubility and metabolic stability. Pyrrolidine: A versatile, sp3-rich scaffold common in bioactive compounds, providing a 3D structure for receptor interaction.[7] Ethylamine Linker: Provides conformational flexibility and spacing between the two cyclic systems. |
| Gefitinib (Iressa®) | ![]() | Anticancer (EGFR Inhibitor) | Morpholine: The terminal morpholine group significantly enhances aqueous solubility and contributes to the favorable pharmacokinetic profile required for oral administration.[8] It is attached to a quinazoline core, which is crucial for binding to the ATP pocket of the EGFR kinase.[9] |
| Reboxetine (Edronax®) | ![]() | Antidepressant (NRI) | Morpholine: The morpholine ring is a central and integral part of the pharmacophore. Its specific geometry is critical for selective binding to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine.[10][11] |
| Linezolid (Zyvox®) | ![]() | Antibiotic (Oxazolidinone) | Morpholine: The N-morpholino ring is a key substituent on the phenyl ring of the oxazolidinone core. It is crucial for the drug's antibacterial activity and is also the primary site of oxidative metabolism.[5][6] The core mechanism involves binding to the 50S ribosomal subunit to inhibit protein synthesis initiation.[12][13] |
Mechanistic Insights from Comparators
-
Gefitinib: This drug is a competitive inhibitor of the ATP-binding site within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[8][14] By blocking ATP binding, it prevents receptor autophosphorylation and downstream signaling cascades that lead to cell proliferation, making it effective against cancers with activating EGFR mutations.[15][16]
-
Reboxetine: As a selective norepinephrine reuptake inhibitor (NRI), Reboxetine blocks the norepinephrine transporter (NET).[10] This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to underpin its antidepressant effects.[17][18]
-
Linezolid: Linezolid possesses a unique mechanism among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[5][6] This early-stage blockade of translation initiation is distinct from other antibiotic classes and makes cross-resistance less likely.[12][19]
The investigational scaffold, 1-(2-Morpholinoethyl)pyrrolidin-3-amine, combines the solubilizing and metabolically stable morpholine group with a pyrrolidine core. The pyrrolidine ring is a common feature in drugs targeting the central nervous system and other biological systems, often contributing to the precise stereochemical orientation needed for receptor binding.[7][20] The presence of a primary amine on the pyrrolidine ring offers a key point for further chemical modification to explore a wide range of biological targets.
Part 3: Hypothetical Applications and an Experimental Validation Workflow
Based on its structural components, the 1-(2-Morpholinoethyl)pyrrolidin-3-amine scaffold could serve as a starting point for developing novel therapeutics in several areas, including oncology (e.g., kinase inhibitors) or CNS disorders (e.g., receptor modulators or transporter inhibitors). The following workflow outlines a logical, multi-stage process for evaluating the biological potential of this scaffold and its derivatives.
Experimental Validation Workflow Diagram
Caption: A streamlined workflow for evaluating novel chemical scaffolds.
Part 4: Key Experimental Protocols
The following protocols are foundational methods for characterizing the biological activity of novel compounds identified in the screening workflow.
Protocol 1: In-Vitro Kinase Inhibition Assay
Objective: To determine the concentration at which a test compound inhibits 50% of a target kinase's activity (IC50). This protocol is a general template adaptable to many kinases.
Causality: This assay directly measures the compound's effect on the enzymatic activity of an isolated kinase. By quantifying the reduction in substrate phosphorylation (or a byproduct like ADP), we can establish a direct inhibitory relationship and potency.[21]
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[22]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used should be near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Substrate: Use a specific peptide or protein substrate for the target kinase.
-
Test Compound: Prepare a serial dilution of 1-(2-Morpholinoethyl)pyrrolidin-3-amine derivative in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
To each well, add 5 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of the kinase/substrate mixture.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[23]
-
Initiate the reaction by adding 10 µL of the ATP solution.[22]
-
Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
-
Detection:
-
Quantify kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a luciferase-based reaction where light output is proportional to ADP concentration.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background readings (no kinase).
-
Normalize the data to the positive (DMSO only) and negative (no ATP) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To assess the effect of a test compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.[24]
Causality: This assay is based on the principle that metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[25][26] The amount of formazan produced is directly proportional to the number of living cells.[27]
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung cancer cells if targeting an EGFR-like pathway) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.[28]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound (or media with DMSO as a vehicle control).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the media containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]
-
Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.[25]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
Part 5: Conclusion
The chemical scaffold 1-(2-Morpholinoethyl)pyrrolidin-3-amine represents an intriguing starting point for drug discovery. It combines the well-documented benefits of the morpholine moiety—improved solubility and metabolic stability—with the versatile, three-dimensional structure of a substituted pyrrolidine ring.[1][7] By drawing comparisons to successful drugs like Gefitinib, Reboxetine, and Linezolid, we can appreciate how these structural components contribute to diverse pharmacological activities. While this scaffold is not itself a drug, its features warrant investigation. The proposed experimental workflow provides a robust framework for synthesizing a library of derivatives and systematically evaluating their potential to become novel therapeutic agents.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4945. Retrieved from [Link]
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Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). MDPI. Retrieved from [Link]
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A Comparative Guide to the In Vivo Validation Strategy for Novel Pyrrolidine-Based Small Molecules: A Case Study Approach
Introduction
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved therapeutics.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, explore three-dimensional chemical space, and establish crucial stereochemical interactions with biological targets.[1] When a novel compound incorporating this privileged scaffold emerges from discovery chemistry, such as 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride (hereafter referred to as "Lead Compound-Pyrrolidine" or LC-P ), a rigorous and strategically designed in vivo validation plan is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of a novel pyrrolidine-based small molecule. As specific biological activity for LC-P is not publicly documented, we will use it as a hypothetical lead candidate to illustrate the critical decision-making processes, compare alternative experimental designs, and present the data-driven logic that underpins a successful preclinical campaign.
Phase 1: Foundational In Vivo Characterization: Pharmacokinetics and Safety
The initial foray into in vivo studies is not to prove efficacy, but to understand how the animal system processes the compound and at what dose it is tolerated. This phase is critical for establishing the parameters for all subsequent, more complex experiments. The core objective is to select a dose range that is both pharmacologically active and non-toxic.
Comparison of Initial Rodent Models
The choice of the first animal model is a foundational decision. Mice and rats are the most common choices for early small molecule testing, each offering distinct advantages.[3][4]
| Feature | Mouse Models | Rat Models | Scientific Rationale |
| Size & Handling | Smaller, easier to handle, require less compound.[3] | Larger, allowing for serial blood sampling from a single animal. | For a novel compound with limited initial synthesis, mice are resource-efficient. Rats are preferred for detailed pharmacokinetic profiling that requires multiple time points from the same subject, reducing inter-animal variability.[5] |
| Metabolism | Generally higher metabolic rate. | Closer to human metabolic rates for some enzyme families. | A higher metabolic rate in mice can sometimes lead to an underestimation of a compound's half-life in humans. Cross-species pharmacokinetic characterization is essential.[6] |
| Cost & Availability | Lower cost, wider availability of genetically engineered models.[3] | Higher cost. | If the target of LC-P is known and a specific transgenic mouse model exists, this would be a compelling reason to start with mice. For general toxicity and PK, either is appropriate. |
Recommendation for LC-P: A small-scale study in both species is ideal. However, if resources are constrained, a rat model is often preferred for initial PK/safety studies due to the ease of obtaining a full PK profile from individual animals.
Experimental Workflow: Maximum Tolerated Dose (MTD) Study
The MTD study is designed to identify the highest dose of a drug that does not cause unacceptable side effects.[7][8]
Caption: Workflow for a single ascending dose MTD study.
Protocol 1: Single Ascending Dose MTD and Preliminary PK Study
-
Animal Model: Male and female Sprague-Dawley rats (8 weeks old).
-
Grouping: 5 groups (n=3 per sex per group): Vehicle control, and four dose levels of LC-P (e.g., 1, 10, 50, 200 mg/kg), administered via a clinically relevant route (e.g., oral gavage or intravenous).
-
Administration: Administer a single dose of LC-P or vehicle.
-
Observations: Record clinical signs of toxicity, changes in behavior, and body weight daily for 7 days.
-
Pharmacokinetics: In a satellite group, collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Analyze plasma for LC-P concentration using LC-MS/MS.
-
Endpoint: At day 7, perform a gross necropsy. The MTD is defined as the highest dose that does not result in significant toxicity or more than a 10% loss in body weight.[9]
Phase 2: In Vivo Target Engagement and Pharmacodynamics (PD)
Once a safe dose range is established, the next critical step is to prove that LC-P reaches its biological target and exerts a functional effect. This establishes a crucial link between the drug's concentration in the body (PK) and its biological activity (PD).[10]
Comparison of Target Engagement Methodologies
Demonstrating that a compound binds its intended target in a complex living system is a significant challenge. The choice of method depends on the nature of the target and available tools.
| Method | Direct Measurement (e.g., CETSA) | Indirect Measurement (Biomarker) | Scientific Rationale |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding in tissue lysates.[11] | Measures a downstream biological change caused by target modulation (e.g., change in phosphorylation of a substrate). | CETSA provides direct evidence of physical binding to the target protein.[11] Biomarker analysis provides evidence of functional modulation, which is often more closely linked to efficacy. |
| Pros | Unlabeled drug can be used. Directly confirms physical interaction. | Can be more sensitive and have a larger dynamic range. Often more translatable to clinical endpoints. | If the goal is purely to confirm binding, CETSA is superior. If the goal is to understand the functional consequences of binding and link it to a physiological outcome, a biomarker approach is better.[12] |
| Cons | Requires a specific antibody for the target protein. Can be technically challenging. Does not confirm functional effect. | Requires a validated biomarker and associated assay. The link between target engagement and biomarker change may be complex or nonlinear.[13] | The selection is a trade-off between directly proving a physical event (binding) and measuring a functional, and likely more physiologically relevant, downstream consequence. |
Recommendation for LC-P: Assuming LC-P targets an intracellular kinase (a common target for pyrrolidine-containing molecules), an indirect biomarker approach measuring the phosphorylation of a known substrate is often the most robust initial strategy. It provides a functional readout that can be directly correlated with efficacy.
Experimental Workflow: Integrated PK/PD Study
This study aims to correlate the concentration of LC-P in the blood with the degree of target modulation over time.
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Safety Operating Guide
Navigating the Disposal of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride: A Guide for Laboratory Professionals
For Immediate Release
As a cornerstone of innovation, the modern laboratory is a hub of complex chemical synthesis and analysis. Integral to this environment is the responsible management and disposal of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment.
For researchers and scientists in the field of drug development, the integrity of their work is intrinsically linked to the safety and compliance of their laboratory practices. This document serves as an essential resource, offering immediate, practical guidance on the operational and logistical aspects of chemical waste management.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the chemical's properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found in the provided search results, its chemical structure as an amine hydrochloride suggests certain inherent risks. Amine compounds can be corrosive, cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] The trihydrochloride salt form indicates it is acidic.
Key Hazard Considerations:
-
Corrosivity: As a hydrochloride salt of an amine, the compound may be corrosive.
-
Irritation: Potential for skin and eye irritation upon contact.[3]
-
Toxicity: Amines can be toxic if ingested or absorbed through the skin.[1][2]
It is crucial to consult your institution's specific Safety Data Sheet (SDS) and internal safety guidelines before handling this compound.[4]
Personal Protective Equipment (PPE) and Safety Measures
To mitigate the risks associated with handling amine compounds, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | Minimizes inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Classify as Hazardous Waste: All waste containing this compound should be classified as hazardous chemical waste.[4]
-
Separate Waste Streams: Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[5][7][8] Specifically, segregate from bases, strong oxidizing agents, and other incompatible materials.
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing the compound).[4][7]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and spills.
-
Use a Dedicated Container: Employ a dedicated and clearly labeled waste container for all this compound waste.[4]
-
Material Compatibility: The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[4][9] The original chemical container is often the best choice for waste storage.[9]
-
Container Condition: Ensure the container is in good condition, free from cracks or damage.[4]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[8][10]
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[4]
-
Chemical Identification: Identify the contents as "this compound Waste."
-
List of Components: List all components of the waste, including any solvents and their approximate concentrations.[4]
-
Hazard Warnings: Include appropriate hazard warnings (e.g., "Corrosive," "Irritant").
Step 4: Storage
Proper storage of hazardous waste is crucial while awaiting disposal.
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area.[10][11]
-
Secondary Containment: Utilize secondary containment, such as a spill tray, to contain any potential leaks.[7]
-
Incompatible Materials: Store away from incompatible substances like acids and oxidizing agents.[5]
Step 5: Final Disposal
The final step is the transfer of the waste to a certified disposal facility.
-
Arrange for Collection: Once the container is full or has reached the maximum allowable storage time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[4][10]
-
Documentation: Ensure all required waste disposal documentation is completed accurately to maintain a clear record from "cradle-to-grave" as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[12]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Isolate: Evacuate the immediate area and restrict access.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.
-
Cleanup: Only trained personnel with the proper PPE should clean up chemical spills.[9] The spilled chemical and all materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[9]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure they are operating in a safe, compliant, and responsible manner. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.
References
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- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Safety Data Sheet. (2015, June 11). Chemtron Supply Corporation.
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- Safety Data Sheet. (2018, December 28). Spectrum Chemical.
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Navigating the Safe Handling of 1-(2-Morpholinoethyl)pyrrolidin-3-amine Trihydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, a substituted pyrrolidine derivative, presents a unique set of handling requirements. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for managing this compound in the laboratory. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity.
Hazard Assessment and Triage: Understanding the Compound
Amine hydrochlorides, as a class, can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2][3][4][5][6] The presence of multiple hydrochloride moieties indicates that the compound is a salt of a polybasic amine, which can release hydrochloric acid upon dissolution in water, contributing to its corrosive nature. Solid corrosive materials require careful handling to avoid the generation of dust, which can be easily inhaled.[3][4]
Key Inferred Hazards:
-
Corrosivity: Potential for causing severe skin burns and eye damage.
-
Irritation: May cause respiratory tract irritation upon inhalation of dust.
-
Toxicity: While specific data is unavailable, related pyrrolidine derivatives have shown a range of biological activities and potential toxicities.[7][8][9][10][11] Therefore, it is prudent to handle this compound with measures to prevent systemic exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, structured by the level of protection required for different laboratory operations.
| Level of Protection | Required PPE | Rationale |
| Primary Containment (Handling Solid) | Chemical Safety Goggles with Side Shields or a Full-Face Shield | Protects eyes and face from airborne particles and potential splashes. |
| Nitrile or Neoprene Gloves (Double-gloving recommended) | Provides a barrier against skin contact with the corrosive solid. | |
| Laboratory Coat (Chemically resistant, long-sleeved) | Protects skin and personal clothing from contamination. | |
| Respiratory Protection (N95 or higher-rated respirator) | Essential to prevent inhalation of fine dust particles, especially when weighing or transferring the solid. | |
| Secondary Containment (Working with Solutions) | Chemical Safety Goggles | Protects against splashes of the dissolved compound. |
| Nitrile or Neoprene Gloves | Prevents skin contact with the potentially corrosive solution. | |
| Laboratory Coat | Standard protection against spills and splashes. | |
| Ancillary Activities (General lab work in the vicinity) | Safety Glasses with Side Shields | Basic eye protection from incidental exposure. |
| Laboratory Coat | Standard laboratory attire. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and ensure the safe handling of this compound at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Weighing and Aliquoting
This is a critical step where the risk of generating airborne dust is highest.
-
Engineering Controls: All weighing and aliquoting of the solid compound must be performed within a certified chemical fume hood or a glove box to contain any dust.
-
Procedure:
-
Don the appropriate primary containment PPE.
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or container.
-
Avoid any actions that could create dust clouds, such as dropping the solid from a height.
-
Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
Ventilation: All manipulations involving solutions of the compound should be carried out in a chemical fume hood.
Disposal Plan: Responsible Waste Management
The disposal of this compound and its associated waste must be handled with the same level of care as its use.
Waste Segregation
-
Solid Waste: Any solid waste, including contaminated weigh boats, paper towels, and gloves, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[12][13][14][15] This ensures that the waste is handled and treated in an environmentally responsible and compliant manner.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
The immediate actions in the event of a spill are to RESCUE , CONFINE , REPORT , SECURE , and CLEANUP .[16]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the affected area.
-
Wait for trained emergency response personnel.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Workflow and Decision-Making Aids
To further enhance understanding and adherence to these safety protocols, the following diagrams illustrate key workflows.
Caption: A logical workflow for handling this compound.
Caption: Decision tree for responding to a chemical spill.
By integrating these robust safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
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- MedChemExpress. Cy 5 amine hydrochloride-SDS. (2025-12-07).
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- CDC. What to Do in a Chemical Emergency. (2024-04-10).
- GOV.UK. What to do in a chemical emergency. (2024-10-10).
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- KAUST Health & Safety. Working with Corrosives Guideline.
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- ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. (2024-07-19).
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803.
- Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1699-1719.
- Glushkov, V. A., & Shklyaev, Y. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
- de Souza, M. V. N., et al. (2016). Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. Current Drug Targets, 17(13), 1547-1554.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





